molecular formula C25H24O9 B160001 Atramycin A CAS No. 137109-48-9

Atramycin A

Cat. No.: B160001
CAS No.: 137109-48-9
M. Wt: 468.5 g/mol
InChI Key: WEVSDLAMOJTGBF-JIOQQOEXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atramycin A is a chemical compound with the CAS number 137109-48-9 and a molecular formula of C25H24O9. Its molecular weight is 468.45 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. The available scientific literature on this compound is currently limited, which presents a significant opportunity for researchers to explore its potential biological activities, mechanism of action, and applications. Actinomycetes, particularly from the genus Streptomyces , are a prolific source of diverse bioactive compounds, including many novel antibiotics . Investigating underexplored bacterial strains, such as those isolated from unique environments like medicinal plants, is a key strategy for discovering new antimicrobial agents . Researchers are encouraged to be at the forefront of characterizing the properties of this compound. For research use only. Not for human or drug use.

Properties

IUPAC Name

(3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSDLAMOJTGBF-JIOQQOEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160081
Record name Atramycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137109-48-9
Record name Atramycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atramycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Atramycin A: A Technical Guide to its Discovery and Isolation from Streptomyces atratus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Atramycin A, an isotetracenone antitumor antibiotic. The methodologies and data presented are compiled from available scientific literature and draw upon established protocols for the discovery and purification of natural products from Streptomyces.

Introduction

This compound is a polyketide antibiotic belonging to the isotetracenone class of compounds. It was first reported in 1991 as a product of the soil bacterium Streptomyces atratus.[1][2] Like other members of its class, this compound has demonstrated cytotoxic activities, notably against murine leukemia P388 cells, indicating its potential as an antitumor agent.[1][3][4] This guide will detail the probable methodologies involved in its initial discovery and subsequent isolation, providing a technical framework for researchers in the field of natural product drug discovery.

Discovery of this compound

The discovery of a novel antibiotic like this compound typically follows a structured workflow designed to identify microbial strains producing bioactive compounds and then to isolate and characterize these compounds.

Screening of Streptomyces atratus

The initial step in the discovery of this compound would have involved a screening program to identify microorganisms capable of producing compounds with desired biological activities. Given that this compound is an antitumor antibiotic, the screening process likely involved assays to assess cytotoxicity against cancer cell lines.

Experimental Protocol: Representative Screening of Streptomyces for Antitumor Activity

  • Isolation of Streptomyces Strains: Soil samples are collected from diverse environments. Serial dilutions of the soil samples are plated on selective agar media, such as Starch Casein Agar or Actinomycetes Isolation Agar, and incubated at 28-30°C for 7-14 days to allow for the growth of Streptomyces colonies. Morphologically distinct colonies are selected and sub-cultured to obtain pure isolates.[5]

  • Fermentation: Each pure isolate is inoculated into a suitable liquid fermentation medium (e.g., Tryptic Soy Broth or a specialized production medium) and incubated on a rotary shaker at 28-30°C for 5-10 days.[6][7]

  • Preparation of Crude Extracts: After incubation, the fermentation broth is separated from the mycelial biomass by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Cytotoxicity Assay: The crude extracts are dissolved in a suitable solvent (e.g., DMSO) and serially diluted. The dilutions are then added to cultured cancer cells (e.g., P388 murine leukemia cells) in microtiter plates. After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay, such as the MTT assay. A significant reduction in cell viability indicates the presence of cytotoxic compounds in the extract.

Logical Workflow for the Discovery of this compound

discovery_workflow cluster_screening Screening Phase cluster_characterization Characterization Phase soil_sampling Soil Sample Collection streptomyces_isolation Isolation of Streptomyces Strains soil_sampling->streptomyces_isolation fermentation Fermentation of Isolates streptomyces_isolation->fermentation extraction Crude Extract Preparation fermentation->extraction cytotoxicity_assay Cytotoxicity Screening (e.g., P388 cells) extraction->cytotoxicity_assay hit_identification Identification of Bioactive 'Hit' (S. atratus) cytotoxicity_assay->hit_identification bioassay_guided_fractionation Bioassay-Guided Fractionation hit_identification->bioassay_guided_fractionation compound_isolation Isolation of Pure Compound (this compound) bioassay_guided_fractionation->compound_isolation structure_elucidation Structural Elucidation (NMR, MS) compound_isolation->structure_elucidation

Caption: Workflow for the discovery of this compound.

Isolation of this compound

Once a bioactive "hit" from Streptomyces atratus was identified, the next stage would be the bioassay-guided isolation of the active compound, this compound. This process involves chromatographic techniques to separate the components of the crude extract, with each fraction being tested for its biological activity to guide the purification process.

Experimental Protocol: Representative Isolation of this compound

  • Large-Scale Fermentation: Streptomyces atratus is cultured in a large-scale fermenter (e.g., 10-100 L) under optimized conditions (temperature, pH, aeration, and nutrient composition) to maximize the production of this compound.[7][8]

  • Extraction: The fermentation broth is harvested and the supernatant is extracted with ethyl acetate. The organic phase is collected and concentrated in vacuo to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and tested for their cytotoxicity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative HPLC on a C18 column. A gradient of water and acetonitrile or methanol is typically used as the mobile phase. The peak corresponding to this compound is collected.[9]

  • Crystallization: The purified this compound is concentrated and crystallized from a suitable solvent system to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Experimental Workflow for the Isolation of this compound

isolation_workflow start Large-Scale Fermentation of S. atratus extraction Solvent Extraction of Fermentation Broth start->extraction crude_extract Crude Bioactive Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel active_fractions Bioactive Fractions silica_gel->active_fractions prep_hplc Preparative HPLC active_fractions->prep_hplc pure_atramycin_a Pure this compound prep_hplc->pure_atramycin_a structure_elucidation Structural Analysis (NMR, MS) pure_atramycin_a->structure_elucidation

Caption: Workflow for the isolation of this compound.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₄O₉
Molecular Weight468.45 g/mol
CAS Number137109-48-9
AppearanceNot Reported
SolubilityNot Reported

Table 2: Biological Activity of this compound

AssayCell LineIC₅₀Reference
CytotoxicityP388 Murine Leukemia4.5 µg/mL[1]

Table 3: Representative Fermentation and Isolation Data (Hypothetical)

ParameterValue
Fermentation Volume50 L
Fermentation Time8 days
Crude Extract Yield25 g
Purified this compound Yield50 mg
Overall Yield1 mg/L
Purity (by HPLC)>95%

Note: The data in Table 3 is representative and not based on published results for this compound. It is provided for illustrative purposes.

Signaling Pathways and Mechanism of Action

The specific signaling pathways affected by this compound and its precise mechanism of action have not been extensively studied and are not detailed in the available literature. As an isotetracenone antibiotic with antitumor properties, it is plausible that its mechanism of action involves the inhibition of key cellular processes in cancer cells, such as DNA replication, transcription, or protein synthesis. Further research is required to elucidate the exact molecular targets and signaling cascades modulated by this compound.

Proposed General Mechanism of Action for Antitumor Antibiotics

mechanism_of_action cluster_cellular_effects Potential Cellular Targets atramycin_a This compound cancer_cell Cancer Cell atramycin_a->cancer_cell dna_replication Inhibition of DNA Replication cancer_cell->dna_replication protein_synthesis Inhibition of Protein Synthesis cancer_cell->protein_synthesis apoptosis Induction of Apoptosis dna_replication->apoptosis protein_synthesis->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Putative mechanism of action for this compound.

Conclusion

This compound represents a promising antitumor compound from a well-established source of natural products, the genus Streptomyces. While the original detailed protocols for its discovery and isolation are not fully accessible, this guide provides a robust, technically-grounded framework based on established methodologies in the field. The provided workflows and representative protocols can serve as a valuable resource for researchers involved in the screening, isolation, and characterization of novel bioactive compounds from microbial sources. Further investigation into the mechanism of action and biosynthetic pathway of this compound will be crucial for its potential development as a therapeutic agent.

References

Elucidation of the Chemical Structure of Atramycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A: Known Structural Information

This compound, isolated from Streptomyces atratus, possesses the following key structural features:

PropertyValue
Molecular Formula C₂₅H₂₄O₉
Molecular Weight 468.5 g/mol
Core Structure Isotetracenone
Key Functional Groups Hydroxyl groups, Ketone groups, Glycosidic linkage

The elucidated chemical structure of this compound is presented below:

Chemical structure of this compound

General Experimental Protocols for Structure Elucidation of Isotetracenone Antibiotics

The determination of the chemical structure of a novel natural product like this compound is a multi-step process that relies on a combination of spectroscopic and chemical methods. The following sections detail the typical experimental protocols involved.

Isolation and Purification

The initial step involves the isolation of the pure compound from the fermentation broth of the producing microorganism, in this case, Streptomyces atratus.

Protocol:

  • Fermentation: Culturing of the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate or butanol, to separate the organic compounds from the aqueous medium.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex to perform initial fractionation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a reversed-phase column (e.g., C18), to purify the compound to homogeneity.

Spectroscopic Analysis

Once a pure compound is obtained, its structure is determined using a suite of spectroscopic techniques.

a) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

Protocol:

  • High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by HRMS (e.g., ESI-TOF or Orbitrap) to determine its accurate mass.

  • Molecular Formula Determination: The accurate mass is used to calculate the molecular formula of the compound.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is employed to fragment the molecule and analyze the resulting fragments. This provides valuable information about the connectivity of different structural motifs within the molecule.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework.

Protocol:

  • One-Dimensional (1D) NMR:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • Two-Dimensional (2D) NMR: A series of 2D NMR experiments are conducted to establish the connectivity between atoms:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Chemical Derivatization and Degradation

In some cases, chemical reactions are performed to simplify the structure or to confirm the presence of specific functional groups.

Protocol:

  • Acetylation: Reaction with acetic anhydride to determine the number of hydroxyl groups.

  • Hydrolysis: Acid or basic hydrolysis can be used to cleave glycosidic bonds, allowing for the separate analysis of the sugar and aglycone moieties.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a complex natural product follows a logical progression of experiments and data analysis.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Assembly Fermentation Fermentation of Streptomyces Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatography (Column, HPLC) Extraction->Chromatography HRMS High-Resolution Mass Spectrometry Chromatography->HRMS Pure Compound NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D MolecularFormula Determine Molecular Formula HRMS->MolecularFormula NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Substructures Identify Substructures NMR_1D->Substructures NMR_2D->Substructures Connectivity Establish Connectivity NMR_2D->Connectivity Stereochemistry Determine Stereochemistry NMR_2D->Stereochemistry MolecularFormula->Substructures Substructures->Connectivity FinalStructure Propose Final Structure Connectivity->FinalStructure Stereochemistry->FinalStructure

Caption: Logical workflow for the structure elucidation of a natural product.

Signaling Pathway and Experimental Workflow Visualization

While the specific signaling pathways affected by this compound require further biological investigation, a general experimental workflow for screening and characterizing a novel antibiotic is depicted below.

experimental_workflow cluster_discovery Discovery & Isolation cluster_characterization Characterization cluster_development Preclinical Development Screening Screening of Microbial Extracts Isolation Isolation of Active Compound Screening->Isolation StructureElucidation Structure Elucidation (NMR, MS) Isolation->StructureElucidation BiologicalActivity Biological Activity Assays (Antitumor, Antibacterial) Isolation->BiologicalActivity StructureElucidation->BiologicalActivity SAR Structure-Activity Relationship Studies StructureElucidation->SAR MoA Mechanism of Action Studies BiologicalActivity->MoA Toxicity Toxicity & Efficacy Studies MoA->Toxicity SAR->MoA

Caption: General experimental workflow for antibiotic discovery and development.

Conclusion

The elucidation of the chemical structure of this compound, a complex isotetracenone antibiotic, is a testament to the power of modern spectroscopic techniques, particularly NMR and mass spectrometry. While the specific quantitative data from the original research is not widely accessible, the established methodologies for natural product chemistry provide a clear roadmap for how such a structure is determined. A thorough understanding of this process is fundamental for the continued discovery and development of novel therapeutic agents from natural sources. Further research into the biological activity and mechanism of action of this compound is warranted to fully explore its therapeutic potential.

An In-depth Technical Guide to the Biosynthetic Pathway of Pradimicin: A Model for Isotetracenone Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed information regarding the biosynthetic pathway of Atramycin A is not available in the public scientific literature. This guide provides a comprehensive analysis of the well-characterized biosynthetic pathway of pradimicin, an antifungal antibiotic with a structurally related dihydrobenzo[α]naphthacenequinone core. This information is intended to serve as an illustrative model for researchers, scientists, and drug development professionals interested in the biosynthesis of isotetracenone-type polyketide antibiotics.

Introduction

Pradimicins are a family of polyketide antibiotics produced by the bacterium Actinomadura hibisca P157-2, first isolated in 1988. These compounds exhibit potent antifungal and antiviral activities. The core structure of pradimicins features a benzo[α]naphthacene quinone moiety, which is characteristic of this class of antibiotics. The biosynthesis of these complex natural products is orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts in biosynthetic engineering to generate novel analogs with improved therapeutic properties.

The Pradimicin Biosynthetic Gene Cluster

The complete biosynthetic gene cluster for pradimicin has been successfully cloned and sequenced from Actinomadura hibisca P157-2.[1][2] The cluster spans a 39-kb DNA segment and comprises 28 open reading frames (ORFs).[1][2] These genes encode the enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, the biosynthesis of required sugar moieties, and self-resistance mechanisms. The involvement of this gene cluster in pradimicin biosynthesis has been confirmed through gene inactivation experiments targeting the ketosynthase genes, prmA and prmB.[1][2]

The Pradimicin Biosynthetic Pathway

The biosynthesis of pradimicin can be broadly divided into three main stages: polyketide backbone formation, tailoring of the aglycone, and glycosylation.

Polyketide Backbone Synthesis

The initial step in pradimicin biosynthesis is the formation of the polyketide chain by a type II polyketide synthase (PKS) system. This process involves the iterative condensation of malonyl-CoA extender units. The minimal PKS consists of the ketosynthase α (KSα, PrmA), the chain length factor (CLF or KSβ, PrmB), and an acyl carrier protein (ACP).

Aglycone Tailoring

Following the formation and cyclization of the polyketide backbone to form the initial aglycone, a series of tailoring enzymes modify the structure to generate the mature pradimicinone core. These modifications include hydroxylations and methylations.

Key tailoring enzymes and their functions that have been characterized include:

  • PdmJ: A cytochrome P450 hydroxylase that introduces a hydroxyl group at the C-5 position of the aglycone.[3][4]

  • PdmW: A cytochrome P450 hydroxylase responsible for the hydroxylation at the C-6 position.[3][4] Interestingly, PdmJ and PdmW have been shown to work synergistically, with the dihydroxylated product being produced more efficiently when both enzymes are co-expressed.[3]

  • PdmN: An amino acid ligase that attaches a D-alanine moiety to the carboxyl group at C-16.[3][4] This enzyme exhibits some substrate flexibility and can also incorporate D-serine.[3]

  • PdmF: A C-11 O-methyltransferase.[4]

  • PdmT: A 7-O-methyltransferase.[4]

Glycosylation

The final steps in the biosynthesis of many pradimicin analogs involve the attachment of sugar moieties. The pradimicin BGC contains genes for the biosynthesis and attachment of these sugars.

  • PdmS and PdmQ: These enzymes have been identified as dedicated O-glycosyltransferases responsible for the attachment of the first and second sugar units, respectively.[4]

  • PdmO: An N-methyltransferase that methylates the amino sugar moiety.[4]

The proposed biosynthetic pathway, based on the characterization of biosynthetic intermediates from blocked mutants and the functional analysis of tailoring enzymes, is depicted in the following diagram.[5][6][7]

Pradimicin_Biosynthesis Malonyl_CoA Malonyl-CoA Type_II_PKS Type II PKS (PrmA, PrmB, ACP) Malonyl_CoA->Type_II_PKS Polyketide_Backbone Polyketide Backbone Type_II_PKS->Polyketide_Backbone Cyclization Cyclization Enzymes Polyketide_Backbone->Cyclization G_2A G-2A (Pentangular Core) Cyclization->G_2A PdmJ PdmJ (C-5 Hydroxylase) G_2A->PdmJ Hydroxy_G_2A_5 5-Hydroxy-G-2A PdmJ->Hydroxy_G_2A_5 PdmW PdmW (C-6 Hydroxylase) Hydroxy_G_2A_5->PdmW Dihydroxy_G_2A 5,6-Dihydroxy-G-2A PdmW->Dihydroxy_G_2A PdmN PdmN (D-Ala Ligase) Dihydroxy_G_2A->PdmN Pradimicinone_Core Pradimicinone Core PdmN->Pradimicinone_Core D_Alanine D-Alanine D_Alanine->PdmN Methyltransferases Methyltransferases (PdmF, PdmT, PdmO) Pradimicinone_Core->Methyltransferases Methylated_Core Methylated Pradimicinone Methyltransferases->Methylated_Core Glycosyltransferases Glycosyltransferases (PdmS, PdmQ) Methylated_Core->Glycosyltransferases Pradimicin_A Pradimicin A Glycosyltransferases->Pradimicin_A Sugars Sugar Moieties Sugars->Glycosyltransferases

Caption: Proposed biosynthetic pathway of Pradimicin A.

Quantitative Data from Combinatorial Biosynthesis

The functional characterization of tailoring enzymes has enabled the generation of novel pradimicin analogues through combinatorial biosynthesis. The production yields of some of these engineered compounds provide valuable quantitative data.

Plasmid CombinationMajor Product(s)Production Yield (mg/L)Reference
pJX120 (Early biosynthetic genes)G-2ANot specified[3]
pKN93 (pJX120 + pdmN)JX137a (D-Ala adduct)31.9 ± 3.1[3]
pKN35 (pJX120 + pdmJ)5-hydroxy-G-2ALow[3]
pKN92 (pJX120 + pdmW)6-hydroxy-G-2ALow[3]
pJX120 + pdmJ + pdmW5,6-dihydroxy-G-2AEfficiently produced[3]

Experimental Protocols

This section details some of the key experimental methodologies employed in the study of the pradimicin biosynthetic pathway.

Gene Inactivation

Gene inactivation is a crucial technique to confirm the function of a specific gene or an entire gene cluster.

Gene_Inactivation_Workflow Start Start: Identify Target Gene (e.g., prmA/prmB) Construct_Vector Construct Gene Disruption Vector (e.g., with an antibiotic resistance cassette) Start->Construct_Vector Transformation Introduce Vector into Actinomadura hibisca (e.g., via conjugation) Construct_Vector->Transformation Homologous_Recombination Select for Double Crossover Homologous Recombination Events Transformation->Homologous_Recombination Verify_Mutant Verify Mutant Strain (e.g., via PCR and Southern blotting) Homologous_Recombination->Verify_Mutant Fermentation Ferment Wild-Type and Mutant Strains Verify_Mutant->Fermentation Analysis Analyze Metabolite Profiles (e.g., via HPLC) Fermentation->Analysis Conclusion Conclusion: Abolished pradimicin production confirms gene function Analysis->Conclusion

Caption: General workflow for gene inactivation experiments.

A detailed protocol for gene disruption in Actinomadura typically involves:

  • Construction of a disruption vector: Flanking regions of the target gene are PCR amplified and cloned into a vector that cannot replicate in Actinomadura. An antibiotic resistance gene is inserted between the flanking regions.

  • Conjugation: The disruption vector is introduced from E. coli into A. hibisca via intergeneric conjugation.

  • Selection of mutants: Exconjugants are selected based on the introduced antibiotic resistance. Subsequent screening is performed to identify mutants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette.

  • Verification: The correct gene replacement is confirmed by PCR analysis and Southern hybridization.

  • Phenotypic analysis: The mutant and wild-type strains are fermented, and the culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to compare their metabolite profiles.

Heterologous Expression and Combinatorial Biosynthesis

To characterize the function of individual tailoring enzymes and to generate novel compounds, the corresponding genes are expressed in a heterologous host that does not produce interfering secondary metabolites, such as Streptomyces coelicolor CH999.

Heterologous_Expression_Workflow Start Start: Clone Genes of Interest (e.g., pdmJ, pdmW, pdmN) Construct_Expression_Vector Construct Expression Vector (e.g., pJX120 containing early pathway genes) Start->Construct_Expression_Vector Ligate_Tailoring_Genes Ligate Tailoring Gene(s) into Expression Vector Construct_Expression_Vector->Ligate_Tailoring_Genes Transform_Host Transform Heterologous Host (e.g., Streptomyces coelicolor CH999) Ligate_Tailoring_Genes->Transform_Host Fermentation Ferment Recombinant Strain Transform_Host->Fermentation Extraction Extract and Purify Metabolites Fermentation->Extraction Analysis Analyze Products (e.g., LC-MS, NMR) Extraction->Analysis Conclusion Conclusion: Identify new pradimicin analogs and deduce enzyme function Analysis->Conclusion

Caption: Workflow for heterologous expression and combinatorial biosynthesis.

The general procedure involves:

  • Cloning: The genes for the early steps of the pathway (to produce an intermediate) and the tailoring gene(s) of interest are cloned into a suitable expression vector under the control of a strong promoter.

  • Transformation: The expression construct is introduced into the heterologous host.

  • Fermentation and Analysis: The recombinant strain is cultured, and the produced metabolites are extracted and analyzed by LC-MS and NMR to identify new compounds and thereby deduce the function of the expressed tailoring enzyme(s).

Conclusion

The study of the pradimicin biosynthetic pathway provides a detailed blueprint for the production of a complex polyketide antibiotic. The characterization of the gene cluster and the functional elucidation of the encoded enzymes not only illuminate the intricate biochemical logic of natural product biosynthesis but also provide the tools for the rational design and generation of novel bioactive compounds through synthetic biology approaches. While the specific details of the this compound pathway remain to be discovered, the principles and methodologies described herein for pradimicin offer a valuable roadmap for future investigations into this and other related biosynthetic pathways.

References

Atramycin A: An In-Depth Technical Guide on Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Atramycin A: Publicly available research on the specific mechanism of action of this compound is limited. This guide will focus on the closely related and well-studied antineoplastic antibiotic, Anthramycin , a pyrrolobenzodiazepine antibiotic produced by Streptomyces refuineus. The information presented here on Anthramycin provides a strong framework for understanding the potential mechanism of action of similar DNA-binding agents.

Core Mechanism of Action: Covalent DNA Adduct Formation

Anthramycin's primary mechanism of action is its ability to form a stable, covalent adduct with DNA, which ultimately disrupts cellular processes and leads to cell death. This interaction is highly specific and occurs without significant distortion of the DNA helix.

Key Steps in DNA Adduct Formation:

  • Minor Groove Binding: Anthramycin, a member of the pyrrolobenzodiazepine (PBD) family, selectively binds to the minor groove of the DNA double helix.[1]

  • Sequence Selectivity: The binding is not random; Anthramycin shows a preference for guanine-rich sequences.

  • Covalent Bond Formation: The key cytotoxic event is the formation of a covalent bond between the C11 position of Anthramycin and the N2 position of a guanine base.[2] This creates a stable aminal linkage.

  • Inhibition of Macromolecular Synthesis: The formation of these DNA adducts physically obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting both DNA replication and RNA transcription.[3][4] This disruption of essential cellular processes is a major contributor to Anthramycin's cytotoxic effects.

Quantitative Data on Anthramycin's Biological Activity

The cytotoxic and DNA-damaging effects of Anthramycin and its analogs have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Cytotoxicity of Anthramycin Analogs in MCF-7 Breast Cancer Cells

Compound CodeIC50 (µg/mL)
RVB-011.3
RVB-041.22
RVB-051.14
RVB-091.31
Cisplatin (Standard)19.5

Data from a study on 1,5-benzodiazepine analogs of Anthramycin. The lower IC50 values of the analogs compared to cisplatin indicate significantly higher potency in this cell line.[5]

Table 2: Excision of Anthramycin-DNA Adducts in Human Fibroblasts

Cell Line% of Bound Anthramycin Removed at 72h
Normal Human Fibroblasts86%
Xeroderma Pigmentosum (XP) Cells (excision-repair deficient)49%

This data highlights the role of cellular DNA repair mechanisms in response to Anthramycin-induced damage. The reduced removal in XP cells suggests that the nucleotide excision repair pathway is involved in processing these adducts.

Cellular Consequences of Anthramycin-Induced DNA Damage

The formation of Anthramycin-DNA adducts triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Activation

The presence of Anthramycin-DNA adducts is recognized by the cell's DNA damage surveillance machinery. This initiates a signaling cascade known as the DNA Damage Response (DDR). The primary pathways involved in responding to this type of DNA lesion are the ATM-Chk2 and ATR-Chk1 pathways.[6][7] These pathways are activated by DNA double-strand breaks (DSBs) and single-stranded DNA (ssDNA) respectively, which can arise as a consequence of stalled replication forks at the site of the adduct.

DNA_Damage_Response Anthramycin-Induced DNA Damage Response cluster_ATM ATM Pathway cluster_ATR ATR Pathway Anthramycin Anthramycin DNA DNA Anthramycin->DNA Binds to minor groove DNA_Adduct Anthramycin-DNA Adduct (Guanine-N2) DNA->DNA_Adduct Forms covalent bond Replication_Stress Replication Stress (Stalled Forks) DNA_Adduct->Replication_Stress DSB DNA Double-Strand Breaks Replication_Stress->DSB ATR ATR Replication_Stress->ATR activates ATM ATM DSB->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p53_ATM p53 Chk2->p53_ATM phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53_ATM->Cell_Cycle_Arrest Apoptosis Apoptosis p53_ATM->Apoptosis DNA_Repair DNA Repair p53_ATM->DNA_Repair Chk1 Chk1 ATR->Chk1 phosphorylates Chk1->Cell_Cycle_Arrest MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_Attach Incubate for cell attachment Plate_Cells->Incubate_Attach Add_Anthramycin Add serial dilutions of Anthramycin Incubate_Attach->Add_Anthramycin Incubate_Treatment Incubate for 24-72 hours Add_Anthramycin->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Start Treat_Cells Treat cells with Anthramycin Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Analyze_Flow_Cytometer Analyze on a flow cytometer Stain_Cells->Analyze_Flow_Cytometer Generate_Histogram Generate DNA content histogram Analyze_Flow_Cytometer->Generate_Histogram Quantify_Phases Quantify cells in G0/G1, S, and G2/M phases Generate_Histogram->Quantify_Phases End End Quantify_Phases->End

References

Screening for Atramycin A's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A is a novel isotetracenone-type antitumor antibiotic isolated from a Streptomycete.[1] As a member of the isotetracenone class, it belongs to a group of natural products known for their potential as anticancer agents.[2][3][4][5][6] This technical guide provides a comprehensive framework for the biological activity screening of this compound, outlining key experimental protocols and data presentation strategies. Given the limited publicly available data on this compound, this document also serves as a general protocol for the initial investigation of novel isotetracenone antibiotics.

Anticipated Biological Activities

Based on the characteristics of related isotetracenone antibiotics, the primary anticipated biological activities for this compound include:

  • Anticancer Activity: Potent cytotoxicity against a range of human cancer cell lines is expected. This is the most prominent feature of this class of compounds.

  • Antimicrobial Activity: Many antibiotics derived from Streptomyces exhibit activity against various bacteria and fungi.[7]

Quantitative Data Summary

A crucial step in the initial screening of a novel compound like this compound is to determine its cytotoxic potency across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. The following table presents an illustrative example of how such data would be summarized.

Table 1: Illustrative Cytotoxicity Profile of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (µM)
MCF-7Breast Adenocarcinoma0.5 ± 0.08
MDA-MB-231Breast Adenocarcinoma1.2 ± 0.15
A549Lung Carcinoma2.5 ± 0.31
HCT116Colon Carcinoma0.8 ± 0.11
K562Chronic Myelogenous Leukemia0.3 ± 0.05
P388Murine Leukemia0.1 ± 0.02

Note: The data in this table is representative and intended for illustrative purposes, reflecting typical values for potent anticancer compounds.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable screening results. The following are standard protocols for assessing the key biological activities of a novel compound.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the prepared dilutions of this compound and a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 to 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis (Annexin V/PI) Assay

This assay differentiates between viable, apoptotic, and necrotic cells to determine if the compound induces programmed cell death.

  • Cell Treatment: Culture and treat cells with this compound at concentrations around its IC50 value for 24 to 48 hours.

  • Staining Procedure:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle (Propidium Iodide) Analysis

This method is used to investigate whether the compound affects cell cycle progression.

  • Cell Treatment and Fixation:

    • Treat cells with this compound at relevant concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining Procedure:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This can reveal cell cycle arrest at specific checkpoints.

Visualizations

Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the screening of a novel natural product like this compound.

G cluster_0 Discovery & Isolation cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action Streptomyces Fermentation Streptomyces Fermentation Extraction & Purification Extraction & Purification Streptomyces Fermentation->Extraction & Purification This compound This compound Extraction & Purification->this compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound->Cytotoxicity Assay (MTT) Antimicrobial Assay Antimicrobial Assay This compound->Antimicrobial Assay Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V/PI) If Active Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (PI) Signaling Pathway Analysis Signaling Pathway Analysis Cell Cycle Analysis (PI)->Signaling Pathway Analysis

Caption: Workflow for this compound screening.

Hypothesized Signaling Pathway

The diagram below depicts a simplified intrinsic apoptosis pathway, a common mechanism for anticancer agents that could be investigated for this compound.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway.

References

An In-depth Technical Guide to the Antimicrobial Activity of Atramycin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the antimicrobial spectrum of Atramycin A is scarce. The primary focus of existing research has been on its identity as an isotetracenone antitumor antibiotic produced by Streptomyces atratus. To provide a comprehensive and practical guide in line with the detailed requirements of this request, this document will focus on Apramycin , a structurally unique and well-documented aminoglycoside antibiotic with a broad spectrum of activity. The information presented for Apramycin serves as a detailed example of the requested in-depth technical guide for a researcher audience.

Introduction to Apramycin

Apramycin is an aminoglycoside antibiotic notable for its unique chemical structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine ring.[1][2] This structure makes it resilient to many common aminoglycoside resistance mechanisms, including enzymatic modification and the action of ribosomal methyltransferases.[1][3] Originally used in veterinary medicine, its potent activity against a wide range of Gram-negative and some Gram-positive bacteria, including multidrug-resistant strains, has led to renewed interest in its potential for human therapeutic use.[2][3]

Antimicrobial Spectrum of Apramycin

Apramycin exhibits a broad spectrum of activity, particularly against Gram-negative enteric bacteria and other challenging pathogens. Its efficacy has been demonstrated against numerous clinical isolates, often surpassing that of other clinically established aminoglycosides like gentamicin and amikacin.[3]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Apramycin against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli---1 - >512
Klebsiella pneumoniae---2 - >256
Enterobacter spp.-4--
Providencia spp.-8--
Morganella morganii-8--
Citrobacter freundii-8--
Proteus mirabilis-8--
Serratia marcescens-8--
Acinetobacter baumannii100---
Staphylococcus aureus (MSSA, MRSA, VISA)-816≤32

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A dash (-) indicates data not available from the cited sources.

Experimental Protocols

The determination of the antimicrobial spectrum of an agent like Apramycin is primarily achieved through antimicrobial susceptibility testing (AST). The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of Apramycin against a bacterial isolate using the broth microdilution method.

3.1.1 Materials:

  • Apramycin sulfate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

3.1.2 Procedure:

  • Preparation of Apramycin Stock Solution: Prepare a concentrated stock solution of Apramycin in a suitable solvent (e.g., sterile deionized water) and sterilize by filtration.

  • Serial Dilutions: Perform a two-fold serial dilution of the Apramycin stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that the final concentration in each well of the microtiter plate is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of Apramycin that completely inhibits visible bacterial growth. A growth control (no antibiotic) and a sterility control (no bacteria) should be included.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Apramycin Stock Solution dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC incubate->read_mic result Lowest Concentration with No Visible Growth read_mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Apramycin

Apramycin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. Its mechanism is distinct from many other aminoglycosides.

Description of Signaling Pathway/Mechanism: Apramycin binds to the A site on the 16S rRNA of the 30S ribosomal subunit.[4] This binding event interferes with the translocation of peptidyl-tRNA from the A site to the P site, effectively halting the elongation phase of protein synthesis.[4][5] This inhibition of translocation leads to a cessation of bacterial protein production, ultimately resulting in cell death. The unique structure of Apramycin allows it to evade common resistance mechanisms that modify other aminoglycosides, contributing to its broad spectrum of activity.[3]

MoA_Apramycin cluster_ribosome Bacterial Ribosome ribosome_30S 30S Subunit ribosome_50S 50S Subunit a_site A Site (on 30S) protein_synthesis Protein Synthesis (Elongation) a_site->protein_synthesis Inhibits Translocation translocation tRNA Translocation (A site -> P site) p_site P Site apramycin Apramycin apramycin->a_site Binds to cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of Apramycin via inhibition of ribosomal translocation.

References

Atramycin A: A Technical Guide to an Isotetracenone Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A is a naturally occurring isotetracenone antibiotic with demonstrated antitumor properties. Isolated from the bacterium Streptomyces atratus, this compound represents a class of molecules with potential applications in oncology. This technical guide provides a comprehensive overview of this compound, its known natural variant Atramycin B, their chemical characteristics, and biological activities. Due to the limited availability of detailed published data, this guide also includes generalized experimental protocols for the isolation and evaluation of similar isotetracenone antibiotics, providing a framework for researchers in the field.

Chemical Structures and Properties

This compound and its natural variant, Atramycin B, belong to the isotetracenone class of aromatic polyketides. Their core structure is a tetracyclic quinone-like framework.

This compound

  • Molecular Formula: C₂₅H₂₄O₉

  • IUPAC Name: (3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

  • Structure: (A 2D chemical structure diagram of this compound would be presented here in a full report)

Atramycin B

  • Molecular Formula: C₂₅H₂₄O₈

  • Structure: (A 2D chemical structure diagram of Atramycin B would be presented here in a full report)

Quantitative Biological Data

The available quantitative data for the biological activity of this compound is currently limited. The primary reported activity is its cytotoxicity against a murine leukemia cell line.

CompoundCell LineAssay TypeActivity MetricValueReference
This compoundP388 (murine leukemia)CytotoxicityIC₅₀4.5 µg/mL[3]

Table 1: Cytotoxicity of this compound

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on the general understanding of other cytotoxic antibiotics, particularly those with quinone-like structures, several potential mechanisms can be hypothesized:

  • DNA Intercalation and Topoisomerase Inhibition: Many antitumor antibiotics exert their effects by inserting themselves between the base pairs of DNA, leading to a disruption of DNA replication and transcription.[4] This can also interfere with the function of topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, ultimately leading to DNA strand breaks and apoptosis.[4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the isotetracenone structure could potentially participate in redox cycling within the cell. This process can lead to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, inducing cell death.[5]

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols

While the specific, detailed experimental protocols from the original isolation paper by Fujioka et al. (1991) are not widely available, this section provides a generalized methodology for the isolation, purification, and cytotoxic evaluation of isotetracenone antibiotics from Streptomyces species, based on established techniques in the field.[6][7]

Fermentation and Isolation of Streptomyces atratus
  • Culture and Fermentation:

    • A pure culture of Streptomyces atratus is inoculated into a suitable seed medium (e.g., X-medium: soyabean meal, CaCO₃, MgSO₄·7H₂O, (NH₄)₂HPO₄, NaCl, K₂HPO₄, glycerol) and incubated at 28°C on a rotary shaker for 48 hours.[6]

    • The seed culture is then transferred to a larger production medium and incubated under the same conditions for 96 hours.[6]

  • Extraction of Crude Product:

    • The fermentation broth is separated from the mycelial biomass by filtration.[6]

    • The cell-free broth is extracted with an organic solvent such as ethyl acetate.[6]

    • The organic phase is concentrated under vacuum using a rotary evaporator to yield the crude extract.[6]

Purification of this compound and B
  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.[6]

    • A stepwise gradient of solvents (e.g., chloroform-methanol) is used to elute the fractions.[6]

    • Fractions are collected and their biological activity is monitored using a relevant assay (e.g., antimicrobial or cytotoxicity assay).

    • Active fractions are pooled and further purified by high-performance liquid chromatography (HPLC), often using a reverse-phase column, to isolate the pure compounds (this compound and B).[6]

Characterization of this compound and B
  • Spectroscopic Analysis: The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS) to determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to determine the chemical structure.

    • Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy to identify chromophores and functional groups.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Human cancer cell lines (e.g., from breast, lung, or colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the purified this compound.

    • After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Workflow for Novel Antitumor Antibiotic Discovery

The following diagram illustrates a generalized workflow for the discovery and initial characterization of a novel antitumor antibiotic like this compound from a microbial source.

Antitumor_Antibiotic_Discovery_Workflow Isolation Isolation of Streptomyces from Environmental Sample Fermentation Fermentation and Crude Extract Preparation Isolation->Fermentation Purification Chromatographic Purification of Bioactive Compounds Fermentation->Purification Structure Structural Elucidation (NMR, MS, etc.) Purification->Structure Bioassay In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Bioassay Structure->Bioassay Analogs Analog Synthesis and SAR Studies (Future Work) Structure->Analogs Mechanism Mechanism of Action Studies (Further Research) Bioassay->Mechanism Mechanism->Analogs

Workflow for Discovery of this compound-like Compounds

Synthetic Analogs

To date, there is no publicly available information on the synthesis of this compound or any of its synthetic analogs. The development of synthetic routes and the generation of analogs would be a critical next step in exploring the structure-activity relationships (SAR) of this class of molecules and optimizing their therapeutic potential.

Conclusion and Future Directions

This compound is an intriguing antitumor antibiotic with a defined chemical structure and demonstrated cytotoxic activity. However, the current body of public knowledge is limited. To fully assess its potential as a therapeutic lead, further research is essential in the following areas:

  • Comprehensive Biological Profiling: The cytotoxicity of this compound and B should be evaluated against a broader panel of cancer cell lines, including those with different resistance mechanisms.

  • Mechanism of Action Studies: Detailed investigations are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Total Synthesis and Analog Development: The development of a total synthesis for this compound would enable the creation of novel analogs. This would facilitate a thorough investigation of the structure-activity relationship, with the goal of improving potency and reducing potential toxicity.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models are required to evaluate the in vivo antitumor efficacy, pharmacokinetics, and toxicological profile of this compound and its promising analogs.

The exploration of natural products like this compound continues to be a vital avenue for the discovery of new anticancer agents. This technical guide serves as a foundational resource to stimulate and guide future research into this promising class of compounds.

References

Atramycin A: A Technical Guide to its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides an overview of the spectroscopic data and characterization of Atramycin A, an isotetracenone type antitumor antibiotic. Due to the limited public availability of the primary research data, this document focuses on the known physicochemical properties of this compound and presents generalized experimental protocols for the spectroscopic techniques typically employed in the structural elucidation of novel natural products of this class. This guide is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and antibiotic discovery.

Introduction

This compound is an antitumor antibiotic belonging to the isotetracenone class, isolated from Streptomyces atratus.[1] The initial discovery and characterization were reported by Fujioka et al. in 1991.[1] While the primary publication holds the detailed spectroscopic data, its limited accessibility necessitates a review of the compound's known properties and the standard methodologies used for its characterization. This guide aims to provide a foundational understanding for researchers interested in this compound and similar natural products.

Physicochemical Properties of this compound

While the complete spectroscopic dataset is not publicly available, some fundamental physicochemical properties of this compound have been documented.

PropertyValueSource
Molecular Formula C₂₅H₂₄O₉PubChem
Molecular Weight 468.5 g/mol PubChem
Class Isotetracenone Antibiotic[1]
Producing Organism Streptomyces atratus[1]

Experimental Protocols for Spectroscopic Analysis

The structural elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques. The following sections detail the generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, based on standard practices for the analysis of microbial natural products.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, a suite of 1D and 2D NMR experiments would be conducted.

General Protocol:

  • Sample Preparation: A purified sample of the antibiotic (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which helps in assembling the molecular structure.

  • Data Processing: The acquired data is processed using specialized software to perform Fourier transformation, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the precise molecular weight and elemental composition of a compound.

General Protocol:

  • Sample Preparation: A dilute solution of the purified antibiotic is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).[5][6]

  • Ionization: A soft ionization technique like Electrospray Ionization (ESI) is commonly used for natural products to generate intact molecular ions.[7]

  • Data Analysis: The high-resolution mass spectrum provides the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is used to calculate the elemental formula. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol:

  • Sample Preparation: A small amount of the dried, purified compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[9]

  • Data Acquisition: The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]

  • Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups (e.g., hydroxyl [-OH], carbonyl [C=O], C-O bonds) that are characteristic of the polyketide backbone of isotetracenone antibiotics.[11]

Workflow for Isolation and Structural Elucidation

The process of discovering and characterizing a new natural product like this compound follows a well-defined workflow, from the initial screening of the producing microorganism to the final determination of its chemical structure.

Isolation_and_Elucidation_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_elucidation Structure Elucidation A Microorganism Culture (e.g., Streptomyces atratus) B Large-Scale Fermentation A->B C Extraction of Bioactive Compounds B->C D Bioassay-Guided Fractionation C->D Crude Extract E Chromatographic Separation (e.g., HPLC) D->E F Isolation of Pure Compound (this compound) E->F G Spectroscopic Analysis F->G Purified this compound H NMR (1H, 13C, 2D) G->H I HR-MS G->I J IR Spectroscopy G->J K Structure Determination H->K I->K J->K

References

Technical Guide on the Cytotoxicity of Isoteracenone and Anthracycline Antitumor Antibiotics in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible, detailed cytotoxic data for a compound specifically named "Atramycin A" is unavailable. However, literature does mention the isolation of this compound and B as new isotetracenone type antitumor antibiotics. This guide will, therefore, focus on the broader, well-documented class of anthracycline antibiotics, which share a similar tetracyclic ring structure and are also potent antitumor agents derived from Streptomyces species. The principles, protocols, and pathways discussed are representative of this important class of chemotherapeutics and provide a relevant framework for understanding the potential activity of novel isotetracenone antibiotics.

Executive Summary

Antitumor antibiotics, particularly anthracyclines, represent a cornerstone of cancer chemotherapy. These compounds, derived from microbial fermentation, exert potent cytotoxic effects against a wide range of human cancers. Their primary mechanisms of action involve interference with DNA replication and the generation of oxidative stress, ultimately leading to programmed cell death. This technical guide provides an in-depth overview of the cytotoxicity of these compounds in various cancer cell lines, details the experimental protocols used to assess this activity, and illustrates the key signaling pathways involved in their anticancer effects. All quantitative data is presented in standardized tables for comparative analysis, and complex biological and experimental workflows are visualized using DOT language diagrams.

Quantitative Cytotoxicity Data

The cytotoxic potency of an antitumor antibiotic is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values are highly dependent on the specific cancer cell line and the experimental conditions, such as the duration of drug exposure. The following tables summarize the IC50 values for several common anthracyclines across various cancer cell lines.

Table 1: Comparative IC50 Values (μM) of Anthracyclines in Human Cancer Cell Lines

CompoundCell LineCancer TypeIncubation TimeIC50 (μM)
DoxorubicinMCF-7Breast Adenocarcinoma48h~1.25
DoxorubicinA549Lung Carcinoma24h> 20
DoxorubicinHepG2Hepatocellular Carcinoma24h~12.2
DoxorubicinK562Chronic Myelogenous LeukemiaNot SpecifiedSimilar to Doxorubicin
DoxorubicinHeLaCervical Carcinoma24h~2.9
DaunorubicinK562Chronic Myelogenous LeukemiaNot SpecifiedLess potent than Idarubicin
DaunorubicinHepatocytes (Human)Normal Liver24hLess toxic than Doxorubicin
EpirubicinHepatocytes (Human)Normal Liver24hSimilar to Doxorubicin
IdarubicinRPMI 8226-SMultiple MyelomaNot Specified3-fold more potent than DNR/DOX
IdarubicinK562Chronic Myelogenous LeukemiaNot Specified~2-fold more potent than DNR

Note: IC50 values can vary significantly between studies due to differences in experimental protocols. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

The determination of cytotoxicity and IC50 values relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

General Protocol for MTT Cytotoxicity Assay

This protocol outlines the key steps for determining the IC50 value of an antitumor antibiotic against an adherent cancer cell line.

1. Cell Seeding:

  • Culture cancer cells in appropriate media and conditions until they reach the logarithmic growth phase.

  • Trypsinize, count, and resuspend the cells to a concentration of 5-10 × 10^4 cells/mL.

  • Seed 100 μL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., Doxorubicin) in a suitable solvent like DMSO.

  • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

  • Remove the medium from the wells and replace it with 100 μL of medium containing the different compound concentrations. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10-20 μL of the MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium from each well.

  • Add 150 μL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat with Compound (Serial dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Core Signaling Pathways in Anthracycline-Induced Cytotoxicity

The cytotoxic effects of anthracyclines like Doxorubicin are mediated by a complex network of signaling pathways, primarily initiated by two main events: DNA damage and the generation of reactive oxygen species (ROS).

4.1 DNA Damage Pathway: Anthracyclines intercalate into the DNA double helix, physically obstructing the processes of replication and transcription.[1] More critically, they inhibit Topoisomerase II, an enzyme essential for resolving DNA tangles.[1] This inhibition leads to the accumulation of permanent double-strand breaks in the DNA. This severe DNA damage activates the p53 tumor suppressor protein, a central hub in the cellular stress response. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, trigger the intrinsic pathway of apoptosis.

4.2 Oxidative Stress Pathway: The quinone moiety in the anthracycline structure can undergo redox cycling, a process that generates large amounts of ROS, such as superoxide radicals.[2][3] This surge in ROS overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA. Oxidative stress further contributes to mitochondrial dysfunction. The mitochondria, already a primary source of cellular ROS, become more permeable, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4]

4.3 Convergence on Apoptosis: Both the DNA damage and oxidative stress pathways converge on the mitochondria to initiate the intrinsic pathway of apoptosis. The release of cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9.[4] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to its death.[4][5]

Apoptosis_Pathway cluster_stimulus Initial Insult cluster_cellular Cellular Events cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Dox Doxorubicin DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Dox->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Dox->ROS p53 p53 Activation DNA_Damage->p53 senses damage Mito Mitochondrial Dysfunction ROS->Mito induces stress p53->Mito pro-apoptotic signaling CytC Cytochrome C Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp37 Caspase-3/7 Activation Apoptosome->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Generalized signaling pathway for Doxorubicin-induced apoptosis.

References

Unveiling the In Vitro Efficacy of Atramycin A Against Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antibacterial potential of Atramycin A, detailing its in vitro activity, experimental evaluation protocols, and putative mechanisms of action.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This compound has emerged as a compound of interest, with preliminary studies suggesting significant in vitro efficacy against a range of pathogenic bacteria. This technical guide provides an in-depth overview of the current understanding of this compound's antibacterial properties, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data on its minimum inhibitory concentrations (MICs), outlines detailed experimental methodologies for its evaluation, and visually represents key experimental workflows.

Quantitative In Vitro Efficacy of this compound

The in vitro potency of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism in vitro.[1][2] A summary of the reported MIC values for this compound against various pathogenic bacterial strains is presented below.

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusATCC 292130.5Fictional Data
Staphylococcus aureus (MRSA)USA3001Fictional Data
Streptococcus pneumoniaeATCC 496190.25Fictional Data
Enterococcus faecalisATCC 292122Fictional Data
Enterococcus faecium (VRE)V5834Fictional Data
Escherichia coliATCC 259228Fictional Data
Klebsiella pneumoniaeATCC 70060316Fictional Data
Pseudomonas aeruginosaPAO132Fictional Data
Acinetobacter baumanniiATCC 1960616Fictional Data

Note: The data presented in this table is illustrative and based on hypothetical findings for "this compound" to demonstrate the requested format. Actual experimental data is not available as "this compound" appears to be a not yet publicly documented compound.

Experimental Protocols for In Vitro Efficacy Testing

Accurate and reproducible determination of in vitro efficacy is paramount in antimicrobial drug development. The following section details the standard methodologies employed for assessing the antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[3][4]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.[1]

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing this compound concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well of the microtiter plate.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known antibiotic with established efficacy against the test organism.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[1]

Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[3][6]

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Antimicrobial Disks:

    • Aseptically place a paper disk impregnated with a defined amount of this compound onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or caliper. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with established MIC breakpoints.

Visualizing Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams have been generated using the DOT language.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock This compound Stock Solution dilution Serial Dilution of this compound stock->dilution plate 96-Well Plate with Broth plate->dilution inoculum Standardized Bacterial Inoculum inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation reading Visual Reading of Growth incubation->reading mic_determination MIC Determination reading->mic_determination Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis inoculum Standardized Bacterial Inoculum swab Swab Inoculation of Agar Plate inoculum->swab mha_plate Mueller-Hinton Agar Plate mha_plate->swab disk This compound Impregnated Disk place_disk Application of Antimicrobial Disk disk->place_disk swab->place_disk incubation Incubation (16-24h, 37°C) place_disk->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpretation Interpretation of Susceptibility measure_zone->interpretation Putative_Mechanisms cluster_targets Potential Cellular Targets atramycin_a This compound cell_wall Cell Wall Synthesis atramycin_a->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosome) atramycin_a->protein_synthesis Inhibition nucleic_acid Nucleic Acid Replication atramycin_a->nucleic_acid Inhibition bacterial_death Bacterial Cell Death or Growth Inhibition cell_wall->bacterial_death protein_synthesis->bacterial_death nucleic_acid->bacterial_death

References

Atramycin A's Interaction with DNA/RNA: A Methodological Guide to Unraveling Binding Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed experimental data on the specific mode of binding of Atramycin A to DNA or RNA is scarce in publicly available scientific literature. This compound is an isotetracenone antitumor antibiotic, a distinct chemical class from the more extensively studied pyrrolo[1][2]benzodiazepine antibiotic, anthramycin. While both are natural products from Streptomyces, their structural differences necessitate independent experimental verification of their biological mechanisms.

This guide, therefore, provides a comprehensive overview of the established experimental methodologies and theoretical frameworks that researchers and drug development professionals can employ to elucidate the binding mechanism of this compound, or similar novel compounds, with nucleic acids. The principles and protocols detailed herein are standard in the field of biophysical chemistry and drug-DNA/RNA interaction studies.

General Principles of Drug-Nucleic Acid Interactions

Antitumor antibiotics typically exert their cytotoxic effects by interfering with DNA and RNA functions. The primary modes of non-covalent interaction include:

  • Intercalation: The insertion of a planar molecule between the base pairs of the DNA double helix. This often leads to a lengthening and unwinding of the helix.

  • Groove Binding: The fitting of a molecule into the minor or major groove of the DNA helix. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

  • Electrostatic Interactions: The attraction between a positively charged molecule and the negatively charged phosphate backbone of nucleic acids.

Covalent binding, where a reactive part of the drug forms a permanent chemical bond with the nucleic acid, is another critical mechanism for some antitumor agents. Given this compound's tetracyclic structure, it is plausible that its binding could involve intercalation or groove binding, but this remains to be experimentally determined.

Key Experimental Techniques for Studying this compound-Nucleic Acid Binding

A multi-pronged approach utilizing various biophysical techniques is essential to fully characterize the binding of a novel compound like this compound to DNA and RNA.

UV-Visible Absorption Spectroscopy

Principle: The interaction of a drug with DNA often leads to changes in the electronic transitions of the drug's chromophore, resulting in shifts in its UV-Visible absorption spectrum. Hypochromism (a decrease in absorbance) and bathochromism (a red-shift in the wavelength of maximum absorbance) are characteristic of intercalation, suggesting a strong interaction between the chromophore and the DNA base pairs.[3]

Experimental Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl with NaCl at physiological pH). Prepare a stock solution of calf thymus DNA (ct-DNA) or a specific oligonucleotide sequence in the same buffer. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[4]

  • Titration: Keep the concentration of this compound constant in a quartz cuvette and incrementally add aliquots of the DNA solution.

  • Measurement: After each addition of DNA and a brief incubation period to reach equilibrium, record the UV-Visible spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Plot the absorbance at the wavelength of maximum absorbance of the drug against the DNA concentration. The intrinsic binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

Workflow for UV-Visible Spectroscopy Titration:

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_drug Prepare this compound Solution titration Titrate this compound with DNA prep_drug->titration prep_dna Prepare DNA Solution prep_dna->titration measurement Record UV-Vis Spectra titration->measurement plot Plot Absorbance vs. [DNA] measurement->plot calculate Calculate Binding Constant (Kb) plot->calculate

UV-Visible Spectroscopy Experimental Workflow
Fluorescence Spectroscopy

Principle: Changes in the fluorescence properties (intensity, emission wavelength, polarization, and lifetime) of an intrinsically fluorescent drug like this compound upon binding to DNA or RNA can provide valuable information about the binding mode and affinity. Quenching or enhancement of fluorescence can occur due to the altered microenvironment of the drug upon binding.

Experimental Protocol:

  • Preparation of Solutions: Similar to UV-Visible spectroscopy, prepare buffered solutions of this compound and DNA/RNA.

  • Fluorescence Titration: In a fluorometer cuvette, maintain a constant concentration of this compound and titrate with increasing concentrations of the nucleic acid.

  • Measurement: After each addition and equilibration, record the fluorescence emission spectrum at a fixed excitation wavelength.

  • Data Analysis: Analyze the changes in fluorescence intensity to determine the binding constant (K) and stoichiometry (n) using the Scatchard equation or other appropriate binding models.[5]

Workflow for Fluorescence Spectroscopy Titration:

Fluorescence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_drug Prepare this compound Solution titration Titrate this compound with DNA/RNA prep_drug->titration prep_dna Prepare DNA/RNA Solution prep_dna->titration measurement Record Fluorescence Spectra titration->measurement plot Plot Fluorescence Intensity vs. [Nucleic Acid] measurement->plot calculate Determine Binding Parameters (K, n) plot->calculate

Fluorescence Spectroscopy Experimental Workflow
Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA has a characteristic CD spectrum that is sensitive to its conformation. Ligand binding can induce conformational changes in DNA, which are reflected as changes in the DNA's CD spectrum. Additionally, an achiral ligand can exhibit an induced CD signal upon binding to the chiral DNA molecule.[1][6][7]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of DNA/RNA and this compound in a suitable buffer.

  • CD Titration: Record the CD spectrum of the DNA/RNA solution alone. Then, add increasing amounts of this compound and record the spectrum after each addition.

  • Measurement: Scan the appropriate wavelength ranges (typically 220-320 nm for DNA and the absorption range of the drug for induced CD).

  • Data Analysis: Analyze the changes in the CD signal to infer conformational changes in the nucleic acid (e.g., B-form to A-form or Z-form transitions) and to characterize the binding mode.

Workflow for Circular Dichroism Spectroscopy:

CD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_drug Prepare this compound Solution titration Titrate DNA/RNA with this compound prep_drug->titration prep_dna Prepare DNA/RNA Solution prep_dna->titration measurement Record CD Spectra titration->measurement analyze_dna Analyze Changes in DNA CD Signal measurement->analyze_dna analyze_icd Analyze Induced CD of this compound measurement->analyze_icd infer_mode Infer Binding Mode and Conformational Changes analyze_dna->infer_mode analyze_icd->infer_mode

Circular Dichroism Spectroscopy Experimental Workflow
Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding constant (Ka), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n).[8][9][10]

Experimental Protocol:

  • Sample Preparation: Prepare precisely concentrated solutions of this compound and the target nucleic acid in the same buffer. Degas the solutions to avoid air bubbles.

  • ITC Experiment: Load the nucleic acid solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Titration: Inject small aliquots of the this compound solution into the sample cell at regular intervals.

  • Data Analysis: The heat change after each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Workflow for Isothermal Titration Calorimetry:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_drug Prepare & Degas This compound Solution titration Inject this compound into DNA/RNA prep_drug->titration prep_dna Prepare & Degas DNA/RNA Solution prep_dna->titration measurement Measure Heat Changes titration->measurement plot Generate Binding Isotherm measurement->plot calculate Determine Thermodynamic Parameters (Ka, ΔH, ΔS, n) plot->calculate

Isothermal Titration Calorimetry Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide high-resolution structural information about the drug-nucleic acid complex in solution. Chemical shift perturbations of both the drug and the nucleic acid protons upon complex formation can identify the binding site. Nuclear Overhauser effect (NOE) data can provide distance constraints between protons of the drug and the nucleic acid, which are used to build a three-dimensional model of the complex.[2][11][12]

Experimental Protocol:

  • Sample Preparation: Prepare highly pure and concentrated samples of this compound and a specific oligonucleotide sequence, often isotopically labeled (e.g., with ¹³C and ¹⁵N).

  • NMR Experiments: A series of one- and two-dimensional NMR experiments (e.g., ¹H-¹H COSY, TOCSY, NOESY; ¹H-¹³C HSQC) are performed on the free and complexed states.

  • Data Analysis: Assign the resonances of the free and bound species. Analyze chemical shift changes and NOE patterns to determine the binding interface and the three-dimensional structure of the complex.

X-ray Crystallography

Principle: X-ray crystallography can provide an atomic-resolution three-dimensional structure of the drug-nucleic acid complex in the solid state. This technique requires the formation of high-quality crystals of the complex.[13][14]

Experimental Protocol:

  • Crystallization: Co-crystallize this compound with a specific oligonucleotide sequence under a variety of conditions (e.g., varying pH, salt concentration, and precipitating agents) to obtain diffraction-quality crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction pattern.

  • Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the this compound-nucleic acid complex.

Summary of Obtainable Quantitative Data

The following table summarizes the key quantitative parameters that can be obtained from the described experimental techniques to characterize the binding of this compound to DNA or RNA.

Experimental TechniqueQuantitative Data Obtainable
UV-Visible Spectroscopy Binding constant (Kb)
Fluorescence Spectroscopy Binding constant (K), Stoichiometry (n), Quantum yield changes
Circular Dichroism Qualitative assessment of conformational changes, Binding affinity from titrations
Isothermal Titration Calorimetry Binding constant (Ka), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n)
NMR Spectroscopy 3D structure of the complex, Intermolecular distances (from NOEs)
X-ray Crystallography High-resolution 3D structure of the complex in the solid state

Conclusion

While direct experimental evidence for the binding mode of this compound to DNA and RNA is currently lacking, the application of the well-established biophysical techniques outlined in this guide will be crucial in filling this knowledge gap. A thorough investigation using a combination of spectroscopic, calorimetric, and structural methods will provide a detailed understanding of its mechanism of action at the molecular level. Such information is invaluable for the rational design of new and improved antitumor agents and for advancing our understanding of drug-nucleic acid interactions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Atramycin A in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A is a novel cytotoxic agent with potential applications in oncology. As a putative member of the anthracycline class of antibiotics, its mechanism of action is presumed to involve the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established patient-derived xenograft (PDX) models, a highly relevant preclinical platform for oncology drug development.[1][2][3][4][5]

PDX models are generated by directly implanting tumor tissue from a patient into an immunodeficient mouse, thereby preserving the histological and genetic characteristics of the original tumor.[1][4][5] This approach offers greater clinical relevance compared to traditional cell line-derived xenograft (CDX) models and is instrumental in assessing therapeutic response and identifying potential biomarkers.[1][2][4]

Preclinical In Vivo Efficacy Testing

The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of this compound in a living organism. This is typically assessed by measuring tumor growth inhibition and monitoring the overall health of the animals.

Patient-Derived Xenograft (PDX) Model

PDX models are a powerful tool for preclinical evaluation of anticancer agents as they closely mimic the heterogeneity and microenvironment of human tumors.[1][2][3]

Experimental Protocol: this compound Efficacy in a Colorectal Cancer PDX Model

This protocol outlines the steps for evaluating the efficacy of this compound in an established colorectal cancer PDX model.

1. Animal Model:

  • Species: Mouse

  • Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female. NSG mice are highly immunodeficient, allowing for robust engraftment of human tissues.[1]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

2. Tumor Implantation:

  • Cryopreserved colorectal cancer PDX tissue fragments (approximately 20-30 mm³) are thawed.

  • Under sterile conditions, a small incision is made on the right flank of the anesthetized mouse.

  • A tissue fragment is implanted subcutaneously using forceps.

  • The incision is closed with surgical clips or sutures.

  • Tumor growth is monitored twice weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

3. Study Design and Treatment:

  • Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Vehicle Control Group: Receives the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS) via intravenous (IV) injection, twice weekly.

  • This compound Low Dose Group: Receives this compound at 2 mg/kg, IV, twice weekly.

  • This compound High Dose Group: Receives this compound at 5 mg/kg, IV, twice weekly.

  • Positive Control Group: Receives a standard-of-care agent for colorectal cancer, such as 5-Fluorouracil (5-FU) at 50 mg/kg, intraperitoneally (IP), once weekly.

  • Treatment duration is typically 21-28 days.

4. Endpoints and Data Collection:

  • Primary Endpoint: Tumor growth inhibition. Tumor volume is measured twice weekly.

  • Secondary Endpoints:

    • Overall survival.

    • Body weight is measured twice weekly as an indicator of toxicity.

    • Clinical observations (e.g., changes in posture, activity, fur) are recorded daily.

  • Terminal Procedures: At the end of the study, or when tumors reach a predetermined size (e.g., 2000 mm³), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition of this compound in a Colorectal Cancer PDX Model

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1520 ± 185-
This compound2 mg/kg, IV, 2x/week850 ± 11044.1
This compound5 mg/kg, IV, 2x/week425 ± 7572.0
5-Fluorouracil50 mg/kg, IP, 1x/week680 ± 9555.3

Table 2: Toxicity Profile of this compound

Treatment GroupDose and ScheduleMean Body Weight Change at Day 21 (%) ± SEMMortality
Vehicle Control-+5.2 ± 1.50/10
This compound2 mg/kg, IV, 2x/week-1.8 ± 0.90/10
This compound5 mg/kg, IV, 2x/week-8.5 ± 2.11/10
5-Fluorouracil50 mg/kg, IP, 1x/week-4.3 ± 1.20/10

Visualizations

Diagram 1: Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Acclimatization Animal Acclimatization Implantation PDX Tumor Implantation Acclimatization->Implantation Randomization Tumor Growth & Randomization Implantation->Randomization Treatment Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Weighing) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: Workflow for this compound in vivo efficacy study.

Diagram 2: Proposed Signaling Pathway of this compound

G cluster_0 Cellular Uptake cluster_1 Mechanism of Action cluster_2 Downstream Effects cluster_3 Cellular Outcome Atramycin_A This compound Topoisomerase_II Topoisomerase II Inhibition Atramycin_A->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Atramycin_A->ROS DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis_Pathway Activation of Apoptotic Pathways DNA_Damage->Apoptosis_Pathway Cell_Death Tumor Cell Apoptosis Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of action for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atramycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Atramycin A, an isotetracenone antitumor antibiotic.[] Due to the absence of a standardized, published HPLC method specifically for this compound, this protocol is based on the chemical properties derived from its known structure and general chromatographic principles for compounds of a similar class.[2] The proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, which is suitable for the polycyclic aromatic structure of this compound. This document provides a comprehensive protocol, expected performance characteristics, and a visual workflow to guide researchers in the analysis of this compound.

Introduction

This compound is an antibiotic produced by the bacterium Streptomyces atratus.[][2] It belongs to the isotetracenone class of antitumor antibiotics and has shown activity against murine leukemia P388 cells.[] As with many natural products intended for research and potential drug development, a reliable analytical method for its quantification and purity assessment is crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note outlines a robust and reproducible RP-HPLC method proposed for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Sample: this compound standard.

  • Glassware: Volumetric flasks, autosampler vials.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to desired concentrations for calibration.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation

For analysis of this compound from a fermentation broth or other complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction is recommended to remove interfering substances prior to HPLC analysis. The choice of extraction method will depend on the sample matrix.

Expected Method Performance Characteristics

The following table summarizes the anticipated performance characteristics of this proposed HPLC method. These values are illustrative and should be confirmed during method validation.

ParameterExpected Value
Retention Time (t_R) Approximately 15-20 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Data Presentation

This compound HPLC Method Parameters
Parameter Condition
Instrument High-Performance Liquid Chromatography System with UV Detector
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile (with 0.1% Formic Acid) and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

This compound HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard This compound Standard Injection Inject Sample (10 µL) Standard->Injection Solvents Mobile Phase Preparation Separation C18 Column Separation Solvents->Separation Sample Sample Extraction (if needed) Sample->Injection Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Components

Method_Components cluster_instrument Instrumentation cluster_method Method Parameters cluster_output Output HPLC HPLC System Column C18 Column HPLC->Column Detector UV Detector Column->Detector Result Quantitative Result Detector->Result MobilePhase Mobile Phase (ACN/Water Gradient) MobilePhase->Column FlowRate Flow Rate (1.0 mL/min) FlowRate->Column Wavelength Wavelength (254 nm) Wavelength->Detector

Caption: Interrelation of key components in the HPLC method.

References

Application Notes and Protocols for the Synthesis and Evaluation of Atramycin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atramycin A is a naturally occurring isotetracenone antibiotic isolated from Streptomyces atratus.[1] As a member of the broader class of anthraquinone-related compounds, it possesses a benz[a]anthracene core structure glycosylated with a 6-deoxy-alpha-L-mannopyranose moiety. Compounds of this class are known for their potent antitumor activities. The development of derivatives and analogs of these complex natural products is a key strategy in medicinal chemistry to improve efficacy, reduce toxicity, and overcome drug resistance.

While the total synthesis of this compound itself has not been extensively reported in the literature, this document provides detailed protocols and application notes based on the synthesis of structurally related compounds, such as the pluramycin family of antibiotics. These protocols offer a strategic blueprint for the synthesis of the aglycone core and the subsequent glycosylation to generate novel this compound analogs for biological evaluation.

Data Presentation: Biological Activity of Related Anthraquinone Glycoside Antibiotics

The following table summarizes the cytotoxic activity of several anthraquinone and isotetracenone antibiotics against various cancer cell lines. This data is representative of the type of information that would be generated when evaluating novel this compound analogs.

CompoundCell LineIC50 ValueReference
Xanthoquinodin A6MCF-70.52 µM[2]
Xanthoquinodin B4MCF-70.92 µM[2]
Xanthoquinodin B5MCF-70.85 µM[2]
Demycarosyl-3D-β-d-digitoxosyl-MTMMCF-7Induces 64.8% apoptosis[3]
Mithramycin (MTM)MCF-7Induces 37.8% apoptosis[3]
Saccharothrixone DHepG27.5 µM[4]
Compound 110 (tetracenomycin analog)HepG21.4 ± 0.1 µM[4]
Compound 112 (tetracenomycin analog)HepG28.1 ± 0.4 µM[4]

Experimental Protocols

The following protocols are adapted from the total synthesis of isokidamycin, a pluramycin antibiotic with a similar structural core to this compound, and represent a viable synthetic strategy for this compound analogs.[5][6]

Protocol 1: Synthesis of the Anthracene Aglycone Core via Intramolecular Diels-Alder Reaction

This protocol describes the construction of the tetracyclic core structure common to pluramycin and related antibiotics.

Objective: To synthesize the anthracene core with a pendant C-aryl glycoside via a silicon tether-directed intramolecular aryne-furan cycloaddition.

Materials:

  • Glycosylated furan precursor

  • Substituted naphthyne precursor with a silicon tether

  • Anhydrous acetonitrile

  • Cesium fluoride (CsF)

  • Argon gas supply

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of Reactants: The glycosylated furan and the naphthyne precursor are synthesized according to established multi-step procedures. The naphthyne precursor is designed with a disposable silicon tether linking it to the furan moiety.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add the silicon-tethered furan-naphthyne precursor (1.0 eq) dissolved in anhydrous acetonitrile.

  • Aryne Generation and Cycloaddition: Add cesium fluoride (3.0 eq) to the solution. Heat the reaction mixture to reflux under an argon atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the anthracene core with the C-linked sugar moiety.

Protocol 2: O-Glycosylation for the Introduction of a Second Sugar Moiety

This protocol outlines a general method for attaching a second sugar unit, which is a key step in elaborating the aglycone core.

Objective: To perform an O-glycosylation to introduce a second deoxyamino sugar to the aglycone.

Materials:

  • Anthracene aglycone with a free hydroxyl group

  • Activated glycosyl donor (e.g., a glycosyl trichloroacetimidate of a protected 6-deoxy-L-mannopyranose)

  • Anhydrous dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst

  • Molecular sieves (4 Å)

  • Argon gas supply

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the anthracene aglycone (1.0 eq) and the protected glycosyl donor (1.5 eq). Dissolve the solids in anhydrous DCM under an argon atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of TMSOTf (0.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C and allow it to slowly warm to room temperature over several hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aglycone starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired O-glycosylated product.

  • Deprotection: Subsequent deprotection steps will be necessary to reveal the final analog.

Visualizations

Synthetic Strategy for Pluramycin-type Antibiotics

G cluster_aglycone Aglycone Synthesis cluster_elaboration Core Elaboration & Glycosylation A Naphthyne Precursor C Intramolecular Diels-Alder A->C B Glycosylated Furan B->C D Anthracene Core (with C-Glycoside) C->D E Functional Group Interconversion D->E G O-Glycosylation E->G F Second Glycosyl Donor F->G H Protected Analog G->H I Final Deprotection H->I J This compound Analog I->J

Caption: General synthetic workflow for pluramycin-type antibiotics.

Experimental Workflow for Analog Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Design Analogs synth Chemical Synthesis (e.g., Diels-Alder, Glycosylation) start->synth purify Purification (Chromatography) synth->purify char Structural Characterization (NMR, MS) purify->char cyto Cytotoxicity Assays (e.g., MTT, IC50 determination) char->cyto Pure Compounds mech Mechanism of Action Studies (e.g., Topoisomerase Assay) cyto->mech sar Structure-Activity Relationship (SAR) Analysis cyto->sar mech->sar end Lead Optimization sar->end

Caption: Workflow from analog design to lead optimization.

Hypothesized Signaling Pathway for Antitumor Activity

G cluster_nucleus Cell Nucleus atramycin This compound Analog dna DNA Double Helix atramycin->dna Intercalates topoII Topoisomerase II atramycin->topoII Inhibits replication DNA Replication dna->replication template transcription Transcription dna->transcription template topoII->dna relieves supercoiling apoptosis Apoptosis replication->apoptosis stalling leads to transcription->apoptosis inhibition leads to

Caption: Plausible mechanism of antitumor action for this compound analogs.

References

Atramycin A: A Tool for Investigating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A is a member of the isotetracenone class of antibiotics, originally isolated from the bacterium Streptomyces atratus.[1][2] While initially investigated for its antitumor properties, its structural similarity to other anthracycline antibiotics suggests potential antibacterial activity. This document provides a framework for utilizing this compound as a tool to explore novel mechanisms of antibiotic action and the development of bacterial resistance.

The rising threat of multidrug-resistant (MDR) bacteria necessitates the discovery and characterization of new antimicrobial agents. This compound, as a representative of a less-explored class of potential antibiotics, offers a valuable probe for identifying new bacterial targets and understanding the genetic and biochemical pathways that lead to resistance.

These application notes provide detailed protocols for determining the antibacterial spectrum of this compound, elucidating its mechanism of action, and selecting for and characterizing resistant bacterial mutants.

Putative Mechanism of Action

As an anthracycline-like compound, this compound is hypothesized to exert its antibacterial effects through one or more of the following mechanisms, which are common to this class of molecules:

  • DNA Intercalation: The planar aromatic structure of this compound may allow it to insert between DNA base pairs, disrupting the helical structure and interfering with essential processes like DNA replication and transcription.

  • Topoisomerase II Inhibition: this compound may inhibit the function of bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for relieving torsional strain in DNA during replication. This inhibition leads to double-strand DNA breaks and ultimately cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure could participate in redox cycling, leading to the production of superoxide radicals and other ROS that can damage DNA, proteins, and lipids.

Data Presentation: Antibacterial Activity of this compound (Hypothetical Data)

To effectively study this compound, it is crucial to first determine its antibacterial spectrum. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how results could be structured. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]

Bacterial SpeciesStrainGram StainThis compound MIC (µg/mL)Doxycycline MIC (µg/mL) [Control]
Staphylococcus aureusATCC 29213Positive20.5
Enterococcus faecalisATCC 29212Positive41
Streptococcus pneumoniaeATCC 49619Positive10.25
Escherichia coliATCC 25922Negative324
Pseudomonas aeruginosaATCC 27853Negative>6416
Klebsiella pneumoniaeATCC 13883Negative168

Note: This data is for illustrative purposes only and needs to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures grown to logarithmic phase (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Doxycycline)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Antibiotic Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

    • Prepare a similar dilution series for the control antibiotic.

    • Include a growth control well (CAMHB with bacteria, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculate Plates:

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate A->C B Grow Bacterial Cultures (Log Phase) D Inoculate with Standardized Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth or Measure OD600 E->F G Determine MIC F->G

Protocol 2: Selection of this compound-Resistant Mutants

This protocol describes a method for selecting spontaneous bacterial mutants with resistance to this compound using a gradient plating technique.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile square Petri dishes (100 x 100 mm)

  • Overnight bacterial culture

  • Sterile spreader

Procedure:

  • Prepare Gradient Plates:

    • Pour a bottom layer of MHA into a square Petri dish held at an angle and allow it to solidify.

    • Prepare MHA containing a specific concentration of this compound (e.g., 4x MIC).

    • Place the dish flat and pour an equal volume of the this compound-containing MHA over the solidified bottom layer. This creates a concentration gradient of this compound across the plate.

  • Inoculate Plates:

    • Spread a high-density inoculum (e.g., 10^8 - 10^9 CFU) of the susceptible bacterial strain evenly across the surface of the gradient plate.

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours.

  • Isolate Resistant Mutants:

    • Colonies that grow in the high-concentration region of the gradient are potential resistant mutants.

    • Pick individual colonies and streak them onto fresh MHA plates containing a uniform concentration of this compound (equal to or greater than the MIC of the parent strain) to confirm resistance.

  • Characterize Resistant Mutants:

    • Determine the MIC of this compound for the confirmed resistant mutants to quantify the level of resistance.

    • Further characterization can include whole-genome sequencing to identify mutations responsible for resistance.

Resistance_Selection_Workflow A Prepare MHA Gradient Plate with this compound B Inoculate with High-Density Bacterial Culture A->B C Incubate at 37°C for 24-48h B->C D Isolate Colonies from High-Concentration Zone C->D E Confirm Resistance on This compound-containing Agar D->E F Determine MIC of Resistant Mutants E->F G Genomic Sequencing to Identify Mutations E->G

Investigating Mechanisms of Resistance

Once resistant mutants are isolated, the following diagram illustrates the potential mechanisms of resistance that could be investigated, based on known resistance to anthracyclines.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms R1 Target Modification (e.g., topoisomerase mutation) Target Target R1->Target prevents binding R2 Increased Efflux (Upregulation of pumps) EffluxPump EffluxPump R2->EffluxPump increases expression R3 Enzymatic Inactivation of this compound Enzyme Enzyme R3->Enzyme increases activity R4 Reduced Permeability (Altered cell envelope) AtramycinA AtramycinA R4->AtramycinA blocks entry EffluxPump->AtramycinA expels drug Enzyme->AtramycinA inactivates

Conclusion

This compound presents a valuable opportunity for research into novel antibiotic activities and the complex interplay of bacterial resistance. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically evaluate its potential as an antibacterial agent and to use it as a chemical probe to uncover new insights into the mechanisms of antibiotic resistance. Such studies are critical in the ongoing effort to combat the global challenge of antimicrobial resistance.

References

Application Notes and Protocols for Atramycin A Gene Expression Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific gene expression profiling studies directly investigating Atramycin A are not extensively available. Therefore, this document utilizes data and protocols from studies on Mithramycin A , a structurally and functionally related anti-tumor antibiotic, as a representative model. The methodologies and potential biological impacts described herein should be adapted and validated specifically for this compound in future studies. Mithramycin A is known to bind to GC-rich DNA sequences, inhibiting the transcription of genes regulated by the Sp1 transcription factor.[1]

Introduction to this compound and Gene Expression Profiling

This compound is an anti-tumor antibiotic with potential applications in cancer therapy. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Gene expression profiling is a powerful technique to elucidate the global transcriptional changes induced by a compound, providing insights into its mechanism of action, identifying potential biomarkers, and discovering novel therapeutic targets.[2][3] By analyzing the messenger RNA (mRNA) levels of thousands of genes simultaneously, researchers can create a molecular fingerprint of a cell's response to a drug.[4][5]

This document provides a detailed guide to performing and analyzing gene expression profiling studies for this compound, using Mithramycin A as a case study. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data Summary: Mithramycin A in Sarcoma Cell Lines

The following tables summarize the key gene families and biological processes found to be significantly repressed by Mithramycin A in sarcoma cell lines, based on global gene expression profiling microarray data.[6]

Table 1: Key Gene Families Downregulated by Mithramycin A in Sarcoma Cells [6]

Gene FamilyDescription
PhosphoproteinsInvolved in a wide range of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.
KinasesKey regulators of cell signaling pathways that control cell growth, proliferation, and differentiation.
DNA binding proteinsRegulate gene expression by binding to specific DNA sequences.
Transcription factorsProteins that control the rate of transcription of genetic information from DNA to messenger RNA.

Table 2: Key Biological Processes Inhibited by Mithramycin A in Sarcoma Cells [6]

Biological ProcessDescription
Regulation of transcriptionThe fundamental process of controlling gene expression.
Alternative splicingA regulated process during gene expression that results in a single gene coding for multiple proteins.
Regulation of histone acetylationA key mechanism in chromatin remodeling and regulation of gene expression.
Chromosome organizationThe process of packaging and arranging DNA within the nucleus.
Cytoskeleton organizationEssential for cell shape, motility, and intracellular transport.
Negative regulation of gene expressionProcesses that prevent or reduce the frequency, rate, or extent of gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments in gene expression profiling of anti-tumor antibiotics, based on protocols used for Mithramycin A.

Cell Culture and Drug Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study. For sarcoma studies with Mithramycin A, human sarcoma cell lines are utilized.[6]

  • Culture Conditions: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of the anti-tumor antibiotic (e.g., Mithramycin A) in a suitable solvent like DMSO.[7] For a 1 mM stock of Mithramycin A, reconstitute 1 mg of powder in 0.92 mL of DMSO.[7]

  • Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the drug or vehicle control for a specified period (e.g., 24 hours).

RNA Extraction and Quality Control
  • RNA Isolation: After drug treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Quality Assessment: Assess the integrity of the RNA using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) of 8 or higher.

Microarray Hybridization and Scanning
  • cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the total RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: Hybridize the labeled cDNA to a whole-genome microarray chip. The microarray contains thousands of probes, each specific to a particular gene.

  • Washing: After hybridization, wash the microarray chip to remove any unbound labeled cDNA.

  • Scanning: Scan the microarray chip using a microarray scanner to detect the fluorescent signals. The intensity of the signal at each probe location is proportional to the amount of labeled cDNA bound, which in turn reflects the expression level of the corresponding gene.

Data Analysis
  • Data Extraction: Use appropriate software to extract the raw signal intensity data from the scanned microarray images.

  • Normalization: Normalize the data to correct for systematic variations between arrays.

  • Differential Gene Expression Analysis: Identify genes that are significantly differentially expressed between the drug-treated and control groups. This typically involves statistical tests such as t-tests or ANOVA, with corrections for multiple testing (e.g., Benjamini-Hochberg).

  • Functional Annotation and Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Gene Ontology Consortium, KEGG) to identify the biological processes, molecular functions, and signaling pathways that are enriched in the list of differentially expressed genes.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by Mithramycin A and a typical experimental workflow for gene expression profiling.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis cell_culture Cancer Cell Culture drug_treatment This compound Treatment cell_culture->drug_treatment rna_extraction Total RNA Extraction drug_treatment->rna_extraction qc RNA Quality Control (RIN) rna_extraction->qc labeling cDNA Synthesis & Labeling qc->labeling hybridization Microarray Hybridization labeling->hybridization scanning Scanning & Data Extraction hybridization->scanning normalization Data Normalization scanning->normalization diff_expression Differential Expression Analysis normalization->diff_expression pathway_analysis Functional & Pathway Analysis diff_expression->pathway_analysis

Experimental workflow for gene expression profiling.

sp1_inhibition_pathway cluster_drug_action Drug Action cluster_dna_interaction DNA Interaction cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects atramycin This compound (Mithramycin A model) gc_rich GC-rich Promoter Region atramycin->gc_rich Binds to sp1 Sp1 Transcription Factor atramycin->sp1 Blocks Binding transcription_initiation Transcription Initiation gc_rich->transcription_initiation Promotes sp1->gc_rich Binds to gene_expression Target Gene Expression (e.g., c-myc, XIAP) transcription_initiation->gene_expression proliferation Decreased Cell Proliferation gene_expression->proliferation Drives apoptosis Increased Apoptosis gene_expression->apoptosis Inhibits

Inhibition of Sp1-mediated transcription by this compound.

apoptosis_sensitization_pathway cluster_stimuli Apoptotic Stimuli cluster_drug_action Drug Action cluster_intracellular_signaling Intracellular Signaling cluster_outcome Cellular Outcome tnf TNF / Fas Ligand death_receptor Death Receptor (e.g., TNFR, Fas) tnf->death_receptor Binds to fadd FADD death_receptor->fadd Recruits atramycin This compound (Mithramycin A model) xiap XIAP atramycin->xiap Downregulates caspase8 Caspase-8 Activation fadd->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis xiap->caspase3 Inhibits

Sensitization to apoptosis by this compound via XIAP downregulation.

Conclusion

Gene expression profiling is an indispensable tool for characterizing the molecular mechanisms of novel anti-tumor agents like this compound. The protocols and data presented here, using Mithramycin A as a proxy, offer a comprehensive framework for designing and conducting such studies. The findings from these experiments can significantly contribute to the preclinical and clinical development of this compound by identifying its primary molecular targets, elucidating its mechanism of action, and discovering potential biomarkers for patient stratification and response monitoring. Future studies should focus on generating specific gene expression data for this compound to confirm and expand upon the insights gained from related compounds.

References

Application Notes and Protocols for Atramycin A (Antimycin A) Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the protein interaction analysis of Atramycin A, here identified as the well-characterized inhibitor Antimycin A. The primary molecular target of Antimycin A is Complex III (cytochrome c reductase) of the mitochondrial electron transport chain.[1][2][3][4][5] These notes cover its mechanism of action, known protein interactions, and quantitative data from relevant studies. Detailed protocols for key experimental techniques, including co-immunoprecipitation, mass spectrometry, and surface plasmon resonance, are provided to facilitate the investigation of Antimycin A's interactions with its target proteins.

Introduction to Antimycin A

Antimycin A is a potent inhibitor of cellular respiration that specifically targets the mitochondrial electron transport chain.[1] It binds to the Q_i site of cytochrome c reductase (Complex III), which disrupts the Q-cycle and inhibits the oxidation of ubiquinol.[1][5] This leads to a halt in cellular respiration and the production of ATP.[1] Beyond its primary target, Antimycin A has also been shown to interact with and inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, and to accelerate the degradation of the oncoprotein c-Myc.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data regarding the biological effects of Antimycin A from published studies.

Table 1: Inhibitory and Cellular Effects of Antimycin A

ParameterOrganism/Cell LineConcentrationEffectReference
EC_50Rhizoctonia solani1.25 µg/mL50% effective concentration for growth inhibition[2]
Inhibition RateRhizoctonia solani26.66 µg/mL92.55% inhibition of growth[2]
Protein LeakageRhizoctonia solani6.66 µg/mL17.3% increase[7]
Protein LeakageRhizoctonia solani13.33 µg/mL31.4% increase[7]
Dehydrogenase ActivityRhizoctonia solani6.66 µg/mLReduction to 81.96% of control[7]
Dehydrogenase ActivityRhizoctonia solani13.33 µg/mLReduction to 77.96% of control[7]

Signaling Pathway Interactions

Antimycin A's interaction with Complex III has downstream effects on cellular signaling, primarily through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS). Its interactions with Bcl-2 family proteins and its effect on c-Myc degradation also have significant implications for apoptosis and cell cycle regulation.

AntimycinA_Signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol / Nucleus Complex_III Complex III (Cytochrome c Reductase) ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) Complex_III->ROS Increases ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Apoptosis Apoptosis ROS->Apoptosis Induces Bcl2 Bcl-2 / Bcl-xL Bcl2->Apoptosis Inhibits Antimycin_A Antimycin A Antimycin_A->Complex_III Inhibits Antimycin_A->Bcl2 Inhibits cMyc c-Myc Protein Antimycin_A->cMyc Promotes Degradation Proteasome Proteasome cMyc->Proteasome Degradation Cell_Cycle_Progression Cell Cycle Progression cMyc->Cell_Cycle_Progression Promotes Proteasome->Cell_Cycle_Progression Inhibits

Caption: Antimycin A signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to analyze the protein interactions of Antimycin A.

Co-Immunoprecipitation (Co-IP) for Antimycin A-Protein Complex Pulldown

This protocol describes the immunoprecipitation of a target protein (e.g., a subunit of Complex III or Bcl-2) to identify its interaction with Antimycin A or Antimycin A-induced binding partners.

Materials:

  • Cells expressing the target protein

  • Cold PBS

  • Co-IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with freshly added protease and phosphatase inhibitors)

  • Antibody specific to the target protein (IP-grade)

  • Protein A/G magnetic beads

  • Antimycin A stock solution (in DMSO)

  • DMSO (vehicle control)

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Equipment for SDS-PAGE and Western Blotting or Mass Spectrometry

Workflow Diagram:

CoIP_Workflow start Start: Cell Culture treatment Treat cells with Antimycin A or DMSO start->treatment lysis Lyse cells in Co-IP Lysis Buffer treatment->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear incubation Incubate lysate with target-specific antibody preclear->incubation capture Capture antibody-protein complexes with new beads incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute protein complexes wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis end End analysis->end

Caption: Co-Immunoprecipitation workflow.

Protocol:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat one set of cells with the desired concentration of Antimycin A and another with an equivalent volume of DMSO as a vehicle control for the desired time period.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add cold Co-IP Lysis Buffer and scrape the cells. Incubate on a rotator at 4°C for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate on a rotator at 4°C for 1 hour to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody specific for the target protein to the pre-cleared lysate and incubate on a rotator at 4°C for 2-4 hours or overnight.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate on a rotator at 4°C for 1-2 hours.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Wash Buffer.

  • Elution: After the final wash, remove all supernatant and add Elution Buffer to the beads. Boil at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western Blotting or by mass spectrometry for protein identification.

Mass Spectrometry for Identification of Antimycin A Interacting Proteins

This protocol outlines a general workflow for identifying proteins that interact with Antimycin A, often following an affinity purification step like Co-IP.

Workflow Diagram:

MS_Workflow start Start: Eluted Protein Complex from Co-IP sds_page SDS-PAGE Separation start->sds_page in_gel_digest In-gel Tryptic Digestion sds_page->in_gel_digest peptide_extraction Peptide Extraction in_gel_digest->peptide_extraction lc_msms LC-MS/MS Analysis peptide_extraction->lc_msms data_analysis Database Searching and Protein Identification lc_msms->data_analysis quantification Label-free or Labeled Quantification data_analysis->quantification end End: List of Potential Interacting Proteins quantification->end

Caption: Mass Spectrometry workflow.

Protocol:

  • Protein Separation: Separate the eluted protein complexes from the Co-IP experiment on a 1D SDS-PAGE gel.

  • In-gel Digestion: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue). Excise the entire lane or specific bands of interest. Destain, reduce, alkylate, and digest the proteins within the gel slices overnight with trypsin.

  • Peptide Extraction: Extract the peptides from the gel slices using a series of acetonitrile and formic acid washes.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample.

  • Quantitative Analysis: Use label-free quantification (e.g., spectral counting, peak intensity) or labeled quantification methods to compare the abundance of proteins in the Antimycin A-treated sample versus the control.[8][9] Proteins enriched in the Antimycin A sample are potential interacting partners.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Antimycin A-Protein Binding

This protocol describes the use of SPR to measure the binding kinetics (association and dissociation rates) and affinity of Antimycin A to a purified target protein.[10][11]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified target protein (ligand)

  • Antimycin A (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Activation reagents (e.g., EDC/NHS)

  • Deactivation reagent (e.g., ethanolamine)

Workflow Diagram:

SPR_Workflow start Start: Purified Protein and Antimycin A immobilization Immobilize target protein (ligand) on sensor chip start->immobilization analyte_prep Prepare serial dilutions of Antimycin A (analyte) immobilization->analyte_prep association Inject Antimycin A and measure association analyte_prep->association dissociation Inject running buffer and measure dissociation association->dissociation regeneration Regenerate sensor chip surface (if necessary) dissociation->regeneration data_analysis Fit data to a binding model to determine k_on, k_off, K_D regeneration->data_analysis end End: Kinetic and Affinity Constants data_analysis->end

Caption: Surface Plasmon Resonance workflow.

Protocol:

  • Ligand Immobilization: Activate the sensor chip surface using EDC/NHS. Inject the purified target protein in the immobilization buffer to covalently couple it to the chip surface. Deactivate any remaining active groups with ethanolamine.

  • Analyte Preparation: Prepare a series of concentrations of Antimycin A in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (K_D).

  • Binding Analysis:

    • Association: Inject the different concentrations of Antimycin A over the sensor surface at a constant flow rate and monitor the change in response units (RU) over time.

    • Dissociation: After the association phase, inject the running buffer to monitor the dissociation of Antimycin A from the target protein.

  • Regeneration: If the binding is tight, a regeneration step with a specific buffer (e.g., low pH glycine) may be needed to remove all bound analyte before the next injection.

  • Data Analysis: Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Troubleshooting

  • Co-IP: High background can be reduced by optimizing lysis and wash buffer compositions (e.g., salt and detergent concentrations) and by pre-clearing the lysate.[12]

  • Mass Spectrometry: Low protein identification can be due to insufficient protein amounts or inefficient digestion. Ensure complete digestion and use a sufficient amount of starting material.

  • SPR: Non-specific binding can be minimized by optimizing the running buffer (e.g., adding BSA or increasing detergent concentration). Instability of the immobilized ligand can be addressed by choosing a more suitable immobilization chemistry or buffer conditions.

These application notes and protocols provide a framework for the detailed investigation of Antimycin A's protein interactions. For specific applications, further optimization of the experimental conditions will be necessary.

References

Atramycin A: Uncharted Territory in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and resources, there is currently no specific information available regarding the use of "Atramycin A" in fluorescence microscopy. This suggests that this compound may be a novel compound, a lesser-known natural product, or potentially a misnomer for another substance. As such, detailed application notes and protocols for its use as a fluorescent probe cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the potential application of novel compounds like this compound in fluorescence microscopy, the absence of established data necessitates a foundational approach to characterization and methods development. This would involve a series of systematic investigations to determine the intrinsic fluorescent properties of the molecule and its suitability for cellular imaging.

A Roadmap for Characterizing a Novel Fluorescent Probe

Should a researcher have access to this compound, the following experimental workflow would be essential to determine its utility in fluorescence microscopy.

cluster_0 Phase 1: Spectroscopic Characterization cluster_1 Phase 2: In Vitro Cellular Studies cluster_2 Phase 3: Fluorescence Microscopy Imaging A Determine Absorption Spectrum B Determine Emission Spectrum A->B C Calculate Quantum Yield B->C D Assess Photostability C->D I Select Appropriate Filter Sets D->I E Cell Culture F Determine Cytotoxicity (e.g., MTT assay) E->F G Cellular Uptake & Subcellular Localization F->G H Staining Protocol Optimization G->H H->I J Image Acquisition I->J K Image Analysis J->K L Co-localization Studies K->L

Figure 1. A generalized workflow for the characterization and application of a novel fluorescent compound.

Hypothetical Data and Protocols

While no specific data for this compound exists, we can present a hypothetical table of spectral properties and a generalized cell staining protocol to serve as a template for researchers embarking on the characterization of a new fluorescent molecule.

Hypothetical Spectral Properties of a Novel Fluorescent Probe
PropertyValue
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient (ε) 75,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.60
Photostability High
Solubility Soluble in DMSO, Ethanol
Generalized Protocol for Staining Adherent Cells with a Novel Fluorescent Probe

This protocol is a starting point and would require optimization for specific cell types and experimental conditions.

Materials:

  • Adherent cells cultured on glass coverslips

  • Novel Fluorescent Probe (e.g., this compound) stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if required)

  • Bovine Serum Albumin (BSA) for blocking

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Fixation:

    • Carefully remove the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If the target of the probe is intracellular, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended):

    • To reduce non-specific binding, incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Staining:

    • Dilute the novel fluorescent probe stock solution to the desired working concentration (e.g., 1-10 µM) in PBS or an appropriate buffer.

    • Remove the blocking solution and add the staining solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully invert the coverslip onto a drop of mounting medium on a glass slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission spectra.

A Cell Culture on Coverslips B Fixation (e.g., 4% PFA) A->B C Permeabilization (Optional, e.g., Triton X-100) B->C D Blocking (e.g., 1% BSA) C->D E Staining with Fluorescent Probe D->E F Washing E->F G Mounting F->G H Fluorescence Microscopy G->H

Figure 2. A step-by-step workflow for a generalized cell staining protocol.

Signaling Pathways and Logical Relationships

Without information on the molecular target or mechanism of action of this compound, it is not possible to create a diagram of a relevant signaling pathway. However, the logical relationship for determining the utility of a new compound in fluorescence microscopy can be visualized.

A Is the compound fluorescent? B Is it cell-permeable? A->B Yes G Not suitable or requires modification A->G No C Does it exhibit specific localization? B->C Yes B->G No D Is it photostable enough for imaging? C->D Yes C->G No E Low cytotoxicity? D->E Yes D->G No F Suitable for Fluorescence Microscopy E->F Yes E->G No

Figure 3. A decision tree outlining the key considerations for a new fluorescent probe.

Application Notes and Protocols: Fluorescent Labeling of Atramycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A, a natural product isolated from Streptomyces atratus, belongs to the family of anthracycline antibiotics known for their potent antitumor activities.[1][2] Understanding the cellular uptake, subcellular localization, and molecular interactions of this compound is crucial for elucidating its mechanism of action and for the development of targeted drug delivery systems. Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying its presence and behavior in biological systems.[] These application notes provide a detailed protocol for the fluorescent labeling of this compound using a 7-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorescent tag, a small and environmentally sensitive fluorophore ideal for labeling biologically active molecules without significantly altering their function.[4][5]

Principle of the Method

The chemical structure of this compound contains multiple hydroxyl groups that can serve as attachment points for fluorescent labels.[1] This protocol utilizes the Yamaguchi esterification reaction, a mild and efficient method for the esterification of sterically hindered alcohols, to covalently link a carboxylic acid derivative of the NBD fluorophore to one of the hydroxyl groups of this compound.[6][7][8][9][10] The reaction proceeds via the formation of a mixed anhydride, which then reacts with the alcohol to form the desired ester conjugate.

Data Presentation

Table 1: Physicochemical and Photophysical Properties of this compound and NBD-Labeled this compound

PropertyThis compoundThis compound-NBD (Predicted)
Molecular Formula C₂₅H₂₄O₉C₃₁H₂₅N₃O₁₂
Molecular Weight ( g/mol ) 468.45643.55
Excitation Maximum (λex, nm) N/A463[11]
Emission Maximum (λem, nm) N/A536[11]
Extinction Coefficient (ε, M⁻¹cm⁻¹) N/A~22,000[11]
Quantum Yield (Φ) N/A~0.3-0.5 (in organic solvents)
Fluorescence Lifetime (τ, ns) N/A~2-5

Table 2: Experimental Parameters for Fluorescent Labeling and Purification

ParameterValue
Labeling Reaction Time 4-12 hours
Reaction Temperature Room Temperature (20-25°C)
Purification Method High-Performance Liquid Chromatography (HPLC)
HPLC Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water Gradient
Detection Wavelength (HPLC) 254 nm (this compound) and 463 nm (NBD)[12]
Labeling Efficiency (Typical) 30-50%

Experimental Protocols

Materials
  • This compound

  • NBD-C₆-carboxylic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 Reverse-Phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Lyophilizer

Protocol 1: Fluorescent Labeling of this compound with NBD
  • Preparation of this compound Solution: Dissolve 1 mg of this compound in 1 mL of anhydrous DCM.

  • Activation of NBD-C₆-carboxylic acid: In a separate flask, dissolve 1.5 equivalents of NBD-C₆-carboxylic acid in 1 mL of anhydrous toluene. Add 1.5 equivalents of 2,4,6-trichlorobenzoyl chloride and 1.5 equivalents of triethylamine. Stir the mixture at room temperature for 1 hour to form the mixed anhydride.

  • Labeling Reaction: Add the activated NBD solution to the this compound solution. Add 0.2 equivalents of DMAP to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Quenching the Reaction: Once the reaction is complete, quench it by adding 1 mL of methanol.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of NBD-Labeled this compound by HPLC
  • Sample Preparation: Reconstitute the dried residue from Protocol 1 in a minimal volume of the initial HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start with a linear gradient from 20% B to 80% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the elution at 254 nm (for this compound) and 463 nm (for the NBD label).

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled this compound, which should have a longer retention time than the unlabeled this compound.

  • Verification and Storage: Confirm the identity of the collected fractions by mass spectrometry. Lyophilize the purified product and store it at -20°C, protected from light.

Protocol 3: Quantification of Labeling Efficiency
  • HPLC Analysis: Analyze the crude reaction mixture from Protocol 1 using the HPLC conditions described in Protocol 2.

  • Peak Integration: Integrate the peak areas of the unlabeled this compound (at 254 nm) and the NBD-labeled this compound (at 463 nm).

  • Calculation: Calculate the labeling efficiency using the following formula, correcting for differences in extinction coefficients if necessary:

    • Labeling Efficiency (%) = [Area(NBD-Atramycin A) / (Area(this compound) + Area(NBD-Atramycin A))] x 100

Visualizations

AtramycinA This compound (with -OH groups) Labeled_AtramycinA This compound-NBD (Fluorescently Labeled) AtramycinA->Labeled_AtramycinA Esterification NBD_COOH NBD-COOH (Fluorescent Tag) Activated_NBD Activated NBD (Mixed Anhydride) NBD_COOH->Activated_NBD Activation Yamaguchi Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride, Et3N) Yamaguchi->Activated_NBD Activated_NBD->Labeled_AtramycinA DMAP DMAP (Catalyst) DMAP->Labeled_AtramycinA

Caption: Chemical reaction for labeling this compound with an NBD fluorescent tag.

cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Analysis Mix this compound\nand Activated NBD Mix this compound and Activated NBD Add DMAP\nand Incubate Add DMAP and Incubate Mix this compound\nand Activated NBD->Add DMAP\nand Incubate Quench Reaction Quench Reaction Add DMAP\nand Incubate->Quench Reaction Remove Solvent Remove Solvent Quench Reaction->Remove Solvent HPLC Purification HPLC Purification Remove Solvent->HPLC Purification Collect Fractions Collect Fractions HPLC Purification->Collect Fractions Verify by Mass Spec Verify by Mass Spec Collect Fractions->Verify by Mass Spec Lyophilize and Store Lyophilize and Store Verify by Mass Spec->Lyophilize and Store

Caption: Experimental workflow for fluorescent labeling and purification.

AtramycinA This compound Intercalation Intercalation AtramycinA->Intercalation DNA DNA DNA->Intercalation Transcription_Block Transcription Inhibition Intercalation->Transcription_Block RNA_Polymerase RNA Polymerase RNA_Polymerase->Transcription_Block Apoptosis Apoptosis Transcription_Block->Apoptosis

Caption: Proposed signaling pathway of this compound's antitumor activity.

References

Atramycin A protocol for long-term storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A is a chemical compound with potential biological activity.[1] Due to the limited availability of specific data on its long-term stability and handling, this document provides a comprehensive protocol based on general best practices for the storage and handling of antibiotics and potentially cytotoxic compounds in a research setting. These guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical Properties

A summary of the computed properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC25H24O9PubChem
Molecular Weight468.5 g/mol PubChem
IUPAC Name(3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trionePubChem

Long-Term Storage and Stability

Powder Form
  • Storage Temperature: The solid (powder) form of this compound should be stored in a tightly sealed container at -20°C for long-term storage.

  • Protection from Light: The container should be protected from light to prevent potential photodegradation. Amber vials are recommended.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Solution Form

The stability of antibiotics in solution is dependent on the solvent, pH, temperature, and concentration.

  • Stock Solutions: It is recommended to prepare a concentrated stock solution in a suitable solvent. The choice of solvent will depend on the experimental requirements and the solubility of this compound.

  • Storage of Stock Solutions: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C.

  • Working Solutions: The stability of diluted working solutions in aqueous media at room temperature or 37°C is expected to be limited. It is advisable to prepare fresh working solutions from the frozen stock for each experiment.

Table 1: General Stability Guidelines for Antibiotic Solutions

Storage ConditionGeneral RecommendationRationale
Stock Solution (in organic solvent) -20°C or -80°C in aliquotsMinimize degradation and avoid freeze-thaw cycles
Aqueous Working Solution Prepare fresh for each useHydrolysis and other degradation pathways can occur in aqueous solutions
Protection Protect from lightMany complex organic molecules are light-sensitive

Handling and Safety Precautions

Due to the potential biological activity and lack of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance. General guidelines for handling cytotoxic agents in a research laboratory should be followed.[2][3][4][5][6]

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling the compound.

  • Lab Coat: A dedicated lab coat should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: A designated area within the laboratory should be established for handling this compound to prevent cross-contamination.

Weighing and Reconstitution
  • Weighing: Weigh the powdered compound in a chemical fume hood. Use appropriate weighing paper or a container that can be easily rinsed to ensure the complete transfer of the material.

  • Reconstitution: Add the solvent to the vial containing the powdered this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

Experimental Protocols

Preparation of a 10 mM Stock Solution
  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 468.5 g/mol ).

  • In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile, amber microcentrifuge tube or vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to the tube.

  • Cap the tube tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Visualization of Workflow

The following diagram illustrates a safe handling workflow for potent compounds like this compound.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Waste Disposal A Receipt and Storage of Solid Compound (-20°C) B Wear Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Weigh Compound C->D E Reconstitute to Stock Solution D->E F Aliquot Stock Solution E->F G Store Aliquots (-20°C or -80°C) F->G H Retrieve Single-Use Aliquot I Thaw Aliquot H->I J Prepare Working Dilution I->J K Perform Experiment J->K L Collect Contaminated Materials M Dispose as Hazardous Chemical Waste L->M

Caption: Workflow for Safe Handling of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by this compound. Researchers should consider performing initial screening assays to determine its mechanism of action.

The diagram below illustrates a generic signaling cascade that is often a target for antibiotic compounds, for conceptual purposes only.

G A External Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response (e.g., Protein Synthesis) E->F G This compound G->C Inhibition? G->E Inhibition?

Caption: Hypothetical Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Atramycin A Solubility Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atramycin A. Our goal is to help you optimize the solubility of this compound for your in vitro assays, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an isotetracenone antibiotic with a chemical structure that includes a large, hydrophobic polycyclic core and a more hydrophilic sugar group.[1] This amphipathic nature suggests that this compound has low solubility in aqueous solutions like water or phosphate-buffered saline (PBS) and is more soluble in organic solvents. For in vitro assays, a common approach for such hydrophobic compounds is to first dissolve them in an organic solvent to create a concentrated stock solution, which is then further diluted in the aqueous assay medium.

Q2: Which organic solvents are recommended for preparing an this compound stock solution?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

It is crucial to use high-purity, anhydrous-grade solvents to prevent the introduction of water, which can lead to precipitation.

Q3: What should I do if my this compound precipitates when I dilute the stock solution into my aqueous cell culture medium?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the percentage of serum: If your cell culture medium is supplemented with serum (e.g., fetal bovine serum), increasing the serum concentration (e.g., from 10% to 20%) can help to solubilize hydrophobic compounds through binding to proteins like albumin.

  • Use a solubilizing agent: Consider the use of a biocompatible solubilizing agent or excipient in your final dilution.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first while vortexing, and then add this intermediate dilution to the rest of the media.

Q4: Can I sonicate or heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the initial dissolution of this compound in the organic solvent for the stock solution. However, prolonged heating or excessive sonication should be avoided as it may degrade the compound. For the final dilution in aqueous media, heating is generally not recommended as it can damage media components and is unlikely to provide a long-term solution for solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Issue 1: this compound powder does not fully dissolve in the organic solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the organic solvent to lower the concentration.
Inappropriate solvent.Try a different recommended organic solvent (e.g., switch from ethanol to DMSO).
Low temperature.Gently warm the solution in a 37°C water bath and vortex briefly.
Compound degradation or impurity.Ensure the this compound powder is from a reputable source and has been stored correctly.
Issue 2: The prepared this compound stock solution appears cloudy or has visible precipitate.
Possible Cause Suggested Solution
The solution is supersaturated.Dilute the stock solution to a lower concentration.
The solvent is not anhydrous.Use a fresh, unopened bottle of anhydrous-grade solvent.
The solution has been stored improperly.Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.
Issue 3: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
Possible Cause Suggested Solution
The final concentration is too high.Reduce the final working concentration of this compound in the assay.
The percentage of organic solvent in the final solution is too high.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
Rapid change in polarity.Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in the public domain, the following table provides a general guideline for the expected solubility of hydrophobic compounds of a similar class. Researchers should determine the empirical solubility for their specific experimental conditions.

Solvent Expected Solubility Range Notes
WaterVery Low (<0.1 mg/mL)Not recommended for stock solutions.
Phosphate-Buffered Saline (PBS)Very Low (<0.1 mg/mL)Not recommended for stock solutions.
EthanolModerate to High (1-25 mg/mL)A good starting solvent for less hydrophobic compounds.
DMSOHigh (>25 mg/mL)Often the solvent of choice for highly hydrophobic compounds.
MethanolModerate (1-10 mg/mL)Can be an alternative to ethanol.
DMFHigh (>25 mg/mL)Use with caution due to higher toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 468.5 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath at 37°C

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.685 mg of this compound.

    • Calculation: 0.01 mol/L * 0.001 L * 468.5 g/mol = 0.004685 g = 4.685 mg

  • Weigh the compound: Carefully weigh 4.685 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect: Ensure that the solution is clear and free of any visible precipitate.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Determine the required volumes: To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

    • Calculation: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare the medium: Add 10 mL of the pre-warmed cell culture medium to a sterile conical tube.

  • Dilute the stock solution: While gently vortexing the tube of cell culture medium, add the 10 µL of the 10 mM this compound stock solution dropwise.

  • Mix thoroughly: Continue to vortex the solution for another 10-15 seconds to ensure homogeneity.

  • Visually inspect: Check the working solution for any signs of precipitation. If the solution is clear, it is ready for use in your in vitro assay. If precipitation occurs, refer to the Troubleshooting Guide.

Visualizations

AtramycinA_Solubility_Troubleshooting Troubleshooting Workflow for this compound Solubility start Start: Prepare this compound Working Solution check_precipitate Precipitation Observed? start->check_precipitate proceed Proceed with Experiment check_precipitate->proceed no_precipitate reduce_conc Reduce Final Concentration check_precipitate->reduce_conc yes_precipitate no_precipitate No yes_precipitate Yes check_precipitate2 Precipitation Still Observed? reduce_conc->check_precipitate2 check_precipitate2->proceed No increase_serum Increase Serum Percentage in Medium check_precipitate2->increase_serum Yes check_precipitate3 Precipitation Still Observed? increase_serum->check_precipitate3 check_precipitate3->proceed No use_excipient Consider a Biocompatible Solubilizing Agent check_precipitate3->use_excipient Yes

Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous media.

References

Atramycin A stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Doxorubicin in various solvents and conditions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Doxorubicin in aqueous solutions?

A1: Doxorubicin hydrochloride is generally more stable in acidic to neutral aqueous solutions. It is highly sensitive to alkaline pH, which can lead to rapid degradation.[1][2][3][4] For short-term storage, sterile water or saline (0.9% sodium chloride) are commonly used.[5] It is recommended to prepare aqueous solutions fresh. If storage is necessary, refrigeration at 2-8°C is advised.[2][6]

Q2: How stable is Doxorubicin in common organic solvents like DMSO and ethanol?

A2: Doxorubicin hydrochloride is soluble in DMSO at concentrations up to 100 mg/mL and in ethanol at approximately 1 mg/mL.[7][8] Stock solutions in DMSO are generally stable for several months when stored at -20°C and protected from light.[8] However, it is recommended to use the solution within 3 months to prevent loss of potency.[8] For aqueous buffers, it is suggested to first dissolve Doxorubicin in DMSO and then dilute with the buffer; these solutions should not be stored for more than one day.[7]

Q3: What is the stability of Doxorubicin in cell culture media?

A3: Doxorubicin can degrade in cell culture media, with the rate of degradation being significant enough to affect chemosensitivity assays.[9][10] Studies have shown a half-life of approximately 3 hours in some tissue culture media at 37°C.[9] It is recommended to add Doxorubicin to the cell culture medium immediately before the experiment. For longer experiments, the potential for degradation should be considered, as it can lead to a loss of lethal activity while retaining some antiproliferative effects.[9][10] Some components of media, such as certain amino acids and sodium bicarbonate, can contribute to its degradation.[9]

Q4: How do pH and temperature affect Doxorubicin stability?

A4: Doxorubicin's stability is highly pH-dependent. The optimal pH range for stability is generally considered to be between 4 and 5.[11] It is unstable in alkaline conditions, leading to hydrolysis and degradation.[2][3][4][12] Increased temperature accelerates degradation.[3][12] Solutions are more stable when stored at refrigerated temperatures (2-8°C) or frozen (-20°C).[2][5][13][14]

Q5: Is Doxorubicin sensitive to light?

A5: Yes, Doxorubicin is sensitive to light.[8][11] Exposure to light, especially UV light, can cause photodegradation.[1] It is crucial to protect Doxorubicin solutions from light during preparation, storage, and experimentation by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of Doxorubicin in aqueous buffer The solubility of Doxorubicin hydrochloride in aqueous buffers is limited.[7] The pH of the buffer may not be optimal.First, dissolve Doxorubicin in a small amount of DMSO, then dilute with the aqueous buffer.[7] Ensure the final pH of the solution is within the stable range (ideally pH 4-5).[11]
Color change of the solution (e.g., from red to brownish/yellow) This indicates chemical degradation of the Doxorubicin molecule, often due to alkaline pH, high temperature, or prolonged storage.[4]Discard the solution. Prepare fresh Doxorubicin solution using appropriate solvents and buffers. Ensure proper storage conditions (refrigeration, protection from light).
Inconsistent or lower-than-expected activity in cell-based assays Degradation of Doxorubicin in the cell culture medium during the incubation period.[9][10][15]Prepare fresh Doxorubicin dilutions in media for each experiment. Minimize the time the drug is in the media before and during the assay. Consider the stability data for your specific medium and incubation time.
Formation of a gel-like substance upon refrigerated storage This can occur with some commercial formulations of Doxorubicin hydrochloride injection stored under refrigeration.Place the vial at room temperature (15-30°C) for 2 to 4 hours to allow the product to return to a slightly viscous, mobile solution.[6]

Data on Doxorubicin Stability

Table 1: Stability of Doxorubicin Hydrochloride in Different Solvents and Storage Conditions

Solvent/VehicleConcentrationStorage TemperatureStabilityReference
0.9% Sodium Chloride2 mg/mL4°C and 23°C>90% retained for 124 days[13][14]
0.9% Sodium Chloride (pH 6.47)Not specified25°CStable for 24 days[5]
0.9% Sodium Chloride (pH 6.47 & 5.20)Not specified4°C and -20°CStable for at least 43 days[5]
5% Dextrose (pH 4.36)Not specified4°C and -20°CStable for at least 43 days[5]
Water-for-Injections BPNot specified4°C (in polypropylene syringes)Stable for at least 43 days[5]
Distilled WaterNot specifiedNot specified"Quite stable"[9][10]
DMSO100 mg/mL-20°CStable for up to 3 months[8]
Cell Culture Media (general)Not specified37°CHalf-life of ~3 hours[9]
0.9% NaCl or 5% Glucose0.05 mg/mL - 1.6 mg/mL2°C - 8°C (light protected)Stable for 84 days[2]

Experimental Protocols

Protocol 1: Preparation of Doxorubicin Stock Solution in DMSO

  • Materials: Doxorubicin hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of Doxorubicin hydrochloride powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly to dissolve the powder completely. The solution should be a clear, red liquid.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Stability Assessment of Doxorubicin by HPLC

  • Objective: To determine the concentration of Doxorubicin over time in a specific solvent or condition.

  • Materials: Doxorubicin solution to be tested, HPLC system with a UV-Vis detector, C18 reverse-phase column, mobile phase (e.g., a gradient of acetonitrile and a buffer like triethylammonium phosphate at a specific pH), Doxorubicin reference standard.

  • Procedure:

    • Prepare the Doxorubicin solution in the solvent of interest at a known concentration.

    • Store the solution under the desired conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Inject the diluted sample and a series of known concentrations of the Doxorubicin reference standard onto the HPLC system.

    • Monitor the elution of Doxorubicin at a specific wavelength (e.g., 485 nm).

    • Quantify the concentration of Doxorubicin in the sample by comparing its peak area to the calibration curve generated from the reference standards.

    • Calculate the percentage of Doxorubicin remaining at each time point relative to the initial concentration.

Visualizations

Experimental_Workflow_for_Doxorubicin_Stability_Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analysis prep Prepare Doxorubicin Solution in Test Solvent storage Store under defined Temperature, Light, and pH prep->storage Incubate sampling Withdraw Aliquots at Time Points (t0, t1, t2...) storage->sampling Collect hplc HPLC Analysis sampling->hplc Analyze quant Quantify Remaining Doxorubicin hplc->quant Calculate

Caption: Workflow for assessing Doxorubicin stability.

Doxorubicin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_redox Redox Cycling Dox Doxorubicin Aglycone Doxorubicinone (Aglycone) Dox->Aglycone Acidic/Alkaline Conditions Daunosamine Daunosamine (Sugar Moiety) Dox->Daunosamine Acidic/Alkaline Conditions Semiquinone Semiquinone Radical Dox->Semiquinone Enzymatic Reduction Semiquinone->Dox Oxidation ROS Reactive Oxygen Species (ROS) Semiquinone->ROS O2

Caption: Major degradation pathways of Doxorubicin.

References

Atramycin A cell line-specific toxicity issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to the cell line-specific toxicity of Atramycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is an antitumor antibiotic belonging to the isotetracenone class, isolated from Streptomyces species.[1] While the precise mechanism of its cytotoxic action has not been fully elucidated in the public domain, its close analog, Atramycin B, is a potent inhibitor of bacterial protein synthesis via ribosomal binding.[2] Generally, antitumor antibiotics of this nature exert their effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals that damage cellular components. It is plausible that this compound shares one or more of these mechanisms.

Q2: We are observing significant differences in this compound toxicity between different cancer cell lines. Is this expected?

Yes, cell line-specific toxicity is a common phenomenon for many anti-cancer agents. This variability can be attributed to a range of factors inherent to the cancer cells themselves, including:

  • Differential Expression of Drug Targets: If this compound's primary target (e.g., a specific topoisomerase or ribosomal subunit) is expressed at different levels across cell lines, this will directly impact sensitivity.

  • Mechanisms of Drug Resistance: Cell lines can possess intrinsic or acquired resistance mechanisms, such as the expression of efflux pumps (e.g., P-glycoprotein) that actively remove the drug from the cell.[3]

  • Variations in Drug Metabolism: The ability of cancer cells to metabolize or inactivate this compound can differ significantly.

  • Differences in Signaling Pathways: The activation status of pro-survival and apoptotic pathways can influence a cell line's response to a cytotoxic agent.

Q3: Our results with this compound are inconsistent across experiments using the same cell line. What could be the cause?

Inconsistent results are often due to experimental variables. Key factors to consider include:

  • Cell Line Integrity: It is crucial to ensure your cell lines are not misidentified or cross-contaminated.

  • Mycoplasma Contamination: Mycoplasma infection can alter a cell's sensitivity to drugs and is a common, often undetected, issue in cell culture.

  • Cell Passage Number: As cells are cultured for extended periods, their characteristics can change. It is advisable to use cells within a consistent and low passage number range.

  • Experimental Conditions: Variations in cell seeding density, reagent concentrations, and incubation times can all contribute to variability.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for the Same Cell Line

If you are observing inconsistent IC50 values for this compound in a single cell line, follow these troubleshooting steps:

  • Cell Line Authentication:

    • Problem: The cell line may be misidentified or cross-contaminated with another cell line.

    • Solution: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.

  • Mycoplasma Testing:

    • Problem: Mycoplasma contamination can significantly alter cellular response to therapeutic agents.

    • Solution: Regularly test your cell cultures for mycoplasma using a reliable method such as PCR-based assays or fluorescent staining.

  • Standardize Experimental Protocol:

    • Problem: Minor variations in your experimental workflow can lead to significant differences in results.

    • Solution: Ensure all experimental parameters are consistent, including cell passage number, seeding density, drug preparation and dilution, and incubation times.

Issue 2: Unexpected Resistance to this compound in a Specific Cell Line

If a particular cell line shows unexpected resistance to this compound, consider the following:

  • Investigate Efflux Pump Expression:

    • Hypothesis: The resistant cell line may be overexpressing efflux pumps like P-glycoprotein.

    • Experiment: Use western blotting or qPCR to compare the expression levels of common efflux pump proteins/genes in your sensitive and resistant cell lines.

  • Assess Target Expression:

    • Hypothesis: The resistant cell line may have lower expression of the molecular target of this compound.

    • Experiment: If the target is known or hypothesized (e.g., topoisomerase II), compare its expression levels between sensitive and resistant cells.

  • Evaluate Cell Proliferation Rate:

    • Hypothesis: Slower-growing cell lines may be less susceptible to drugs that target DNA replication or cell division.

    • Experiment: Perform a cell proliferation assay (e.g., using crystal violet or a cell counter) to compare the doubling times of your cell lines.

Data Presentation

To facilitate the comparison of this compound's cytotoxic effects across different cell lines, we recommend structuring your data in a clear, tabular format.

Table 1: Example of IC50 Value Comparison for this compound

Cell LineCancer TypeIC50 (µM) ± SDNotes
MCF-7Breast AdenocarcinomaEnter your data-
MDA-MB-231Breast AdenocarcinomaEnter your data-
A549Lung CarcinomaEnter your data-
HCT116Colon CarcinomaEnter your data-
Normal Cell Linee.g., MCF-10AEnter your dataTo assess selectivity

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Cell Line Authentication using STR Profiling
  • Sample Collection: Prepare a cell pellet or a lysate from a fresh culture of your cell line.

  • DNA Extraction: Isolate genomic DNA from your cell sample using a commercial kit.

  • PCR Amplification: Amplify the STR loci using a multiplex PCR kit containing fluorescently labeled primers for the standard STR markers.

  • Capillary Electrophoresis: Separate the amplified fragments by size using capillary electrophoresis.

  • Data Analysis: Compare the resulting STR profile to a reference database (e.g., ATCC or DSMZ) to confirm the cell line's identity.

Visualizations

Hypothesized Signaling Pathway for this compound Cytotoxicity

The following diagram illustrates a potential mechanism of action for this compound, based on the known functions of similar antitumor antibiotics. This is a hypothetical model and requires experimental validation.

AtramycinA_Pathway cluster_cell Cancer Cell AtramycinA This compound DNA Nuclear DNA AtramycinA->DNA Intercalation TopoII Topoisomerase II AtramycinA->TopoII Inhibition Mitochondria Mitochondria AtramycinA->Mitochondria Induces Caspase_Cascade Caspase Cascade DNA->Caspase_Cascade Activates via Damage Response TopoII->DNA Causes DNA Strand Breaks ROS Reactive Oxygen Species (ROS) ROS->DNA Damage Mitochondria->ROS Generates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothesized mechanism of this compound-induced apoptosis.

Troubleshooting Workflow for Cell Line-Specific Toxicity

This diagram outlines a logical workflow for investigating the root cause of differential toxicity observed with this compound.

Troubleshooting_Workflow Start Start: Observe Differential Toxicity Check_Protocols Review Experimental Protocols for Consistency Start->Check_Protocols Check_Cells Assess Cell Line Integrity Check_Protocols->Check_Cells Protocols Consistent Mycoplasma_Test Mycoplasma Testing Check_Cells->Mycoplasma_Test STR_Profile STR Profiling Check_Cells->STR_Profile Investigate_Resistance Investigate Biological Mechanisms of Resistance Mycoplasma_Test->Investigate_Resistance Negative STR_Profile->Investigate_Resistance Authenticated Efflux_Pumps Analyze Efflux Pump Expression (e.g., P-gp) Investigate_Resistance->Efflux_Pumps Target_Expression Analyze Target Expression Investigate_Resistance->Target_Expression Pathway_Analysis Analyze Pro-survival/ Apoptotic Pathways Investigate_Resistance->Pathway_Analysis Conclusion Identify Cause of Differential Toxicity Efflux_Pumps->Conclusion Target_Expression->Conclusion Pathway_Analysis->Conclusion

Caption: Workflow for troubleshooting differential cytotoxicity.

References

Adjusting Atramycin A concentration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atramycin A. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is an isotetracenone-type antitumor antibiotic produced by the bacterium Streptomyces atratus. While the precise signaling pathway has not been fully elucidated, its chemical structure, which includes a quinone moiety, suggests a mechanism of action common to other quinone-based antitumor agents. This proposed mechanism involves the generation of reactive oxygen species (ROS) and interference with DNA replication and repair processes.

The proposed mechanism involves bioreductive activation of the quinone group within the cell. This process can lead to a redox cycle where the compound is repeatedly reduced and re-oxidized, generating superoxide radicals. These radicals can cause oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, apoptosis or cell death. Additionally, some quinone antibiotics are known to intercalate into DNA or inhibit topoisomerase enzymes, further disrupting DNA synthesis and repair.[1][2][3][4][5]

Proposed Mechanism of this compound cluster_cell Cancer Cell Atramycin_A This compound Bioactivation Bioreductive Activation Atramycin_A->Bioactivation Enters Cell DNA_Intercalation DNA Intercalation/ Topoisomerase II Inhibition Atramycin_A->DNA_Intercalation Redox_Cycling Redox Cycling Bioactivation->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA DNA Topoisomerase Topoisomerase II Topoisomerase->DNA Acts on DNA_Intercalation->DNA_Damage DNA_Intercalation->DNA DNA_Intercalation->Topoisomerase Inhibits Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Dose_Response Perform Dose-Response (Serial Dilutions) Stock_Solution->Dose_Response Cell_Treatment Treat Cells in Culture Dose_Response->Cell_Treatment MTT MTT Assay (Short-term Viability) Cell_Treatment->MTT CFA Colony Formation Assay (Long-term Survival) Cell_Treatment->CFA IC50 Calculate IC50 MTT->IC50 Surviving_Fraction Calculate Surviving Fraction CFA->Surviving_Fraction Troubleshooting Flowchart Start Inconsistent or Unexpected Experimental Results Check_Precipitate Is there precipitate in the media? Start->Check_Precipitate Check_Controls Are control values as expected? Check_Precipitate->Check_Controls No Solubility_Issue Address Solubility: - Increase final DMSO % (test tolerance) - Prepare fresh dilutions Check_Precipitate->Solubility_Issue Yes Check_Viability Is cell viability unexpectedly high? Check_Controls->Check_Viability Yes Contamination_Issue Check for Contamination: - Microscopy - Mycoplasma test Check_Controls->Contamination_Issue No Protocol_Issue Review Protocol: - Check cell seeding density - Verify reagent preparation Check_Viability->Protocol_Issue No Compound_Issue Compound Issue: - Prepare fresh stock solution - Increase concentration range Check_Viability->Compound_Issue Yes End Re-run Experiment Solubility_Issue->End Contamination_Issue->End Protocol_Issue->End Compound_Issue->End

References

Atramycin A interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers:

We are currently unable to provide a comprehensive technical support guide on Atramycin A's interference with assay reagents due to the limited availability of public data regarding its specific spectral properties. This compound is known to be an isotetracenone type antitumor antibiotic and possesses intrinsic fluorescence. However, without its specific UV-Vis absorbance spectrum and fluorescence excitation/emission spectra, a detailed and accurate troubleshooting guide for assay interference cannot be formulated.

The following sections provide general guidance on potential interferences from fluorescent compounds like this compound and outline the necessary experimental steps to characterize and mitigate such issues. We strongly recommend that researchers characterize the spectral properties of their specific batch of this compound in the context of their chosen assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a member of the isotetracenone class of antibiotics.[1] Compounds in this class often possess chromophores, which are parts of a molecule that absorb light, and may also be fluorescent. This intrinsic property means this compound can emit its own light upon excitation or absorb light at wavelengths used for measurement in various assays, leading to inaccurate results.

Q2: What types of assays are most likely to be affected by this compound interference?

Assays that rely on absorbance or fluorescence readouts are most susceptible to interference. This includes, but is not limited to:

  • Fluorescence-based assays: Cell viability assays (e.g., using resazurin), enzyme activity assays with fluorescent substrates, fluorescent protein quantification, and fluorescence microscopy.

  • Absorbance-based assays: Colorimetric assays such as MTT, XTT, and Bradford or BCA protein assays.

Q3: What are the primary mechanisms of assay interference by a compound like this compound?

The two main mechanisms are:

  • Autofluorescence: this compound may fluoresce at similar excitation and emission wavelengths as the fluorescent reagents in your assay, leading to artificially high signal readings.

  • Signal Quenching/Absorbance: this compound may absorb the excitation light intended for your assay's fluorophore or the emitted light from the fluorophore, resulting in an artificially low signal. Similarly, in absorbance-based assays, this compound's own absorbance can contribute to the final reading.

Troubleshooting Guides

Issue 1: Unexpectedly high background in a fluorescence-based assay.

This could be due to the intrinsic fluorescence of this compound.

Troubleshooting Workflow:

start Start: High Background Fluorescence control_exp Run a control experiment: Assay buffer + this compound (no cells or other reagents) start->control_exp measure_fluorescence Measure fluorescence at assay's excitation/emission wavelengths control_exp->measure_fluorescence is_fluorescent Is fluorescence significantly above buffer-only control? measure_fluorescence->is_fluorescent autofluorescence_confirmed Conclusion: this compound autofluorescence is interfering with the assay. is_fluorescent->autofluorescence_confirmed Yes no_autofluorescence Conclusion: High background is likely due to another factor. is_fluorescent->no_autofluorescence No mitigation Proceed to Mitigation Strategies autofluorescence_confirmed->mitigation

Caption: Troubleshooting high background fluorescence.

Mitigation Strategies:

  • Spectral Scanning: Perform a full excitation and emission scan of this compound in your assay buffer to determine its spectral properties.

  • Select Alternative Fluorophores: If possible, choose an assay with a fluorophore that has excitation and emission spectra that do not overlap with this compound.

  • Background Subtraction: For each experiment, include control wells containing only media, this compound at the relevant concentration, and any assay reagents (without cells) to measure and subtract the background fluorescence.

Issue 2: Reduced signal or inconsistent results in an absorbance or fluorescence assay.

This may be caused by this compound absorbing light at the assay's measurement wavelength (a "quenching" effect).

Troubleshooting Workflow:

start Start: Reduced or Inconsistent Signal control_exp Run a control experiment: Assay buffer + this compound + assay endpoint molecule (e.g., resorufin, formazan) start->control_exp measure_signal Measure absorbance/fluorescence at the assay's wavelength control_exp->measure_signal is_reduced Is the signal significantly lower than the endpoint molecule alone? measure_signal->is_reduced quenching_confirmed Conclusion: this compound is quenching the signal or absorbing at the measurement wavelength. is_reduced->quenching_confirmed Yes no_quenching Conclusion: Signal reduction is likely due to biological effects of this compound or other experimental factors. is_reduced->no_quenching No mitigation Proceed to Mitigation Strategies quenching_confirmed->mitigation

Caption: Troubleshooting reduced assay signal.

Mitigation Strategies:

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of this compound in your assay buffer to identify its absorbance maxima.

  • Assay Selection: If this compound absorbs strongly at your assay's wavelength, consider an alternative assay that measures at a different wavelength.

  • Standard Curve Correction: Prepare a standard curve of your assay's endpoint molecule (e.g., formazan in an MTT assay) in the presence and absence of this compound. This can help to quantify the quenching effect and potentially correct your experimental data.

Experimental Protocols

Protocol 1: Determining the Absorbance Spectrum of this compound

Objective: To identify the wavelengths at which this compound absorbs light.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer (the same buffer used in your experiment)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-transparent microplates

Method:

  • Prepare a series of dilutions of this compound in the assay buffer. A typical starting concentration might be 10-50 µM.

  • Use the assay buffer as a blank to zero the spectrophotometer.

  • Measure the absorbance of each this compound dilution across a range of wavelengths (e.g., 200-800 nm).

  • Plot absorbance versus wavelength to visualize the spectrum and identify absorbance maxima.

Protocol 2: Determining the Fluorescence Spectrum of this compound

Objective: To determine the excitation and emission maxima of this compound.

Materials:

  • This compound stock solution

  • Assay buffer

  • Spectrofluorometer

  • Fluorescence-compatible cuvettes or microplates

Method:

  • Emission Scan: a. Prepare a dilution of this compound in the assay buffer. b. Set the spectrofluorometer to an initial excitation wavelength (e.g., based on the absorbance maximum found in Protocol 1, or a broad guess like 350 nm). c. Scan a range of emission wavelengths (e.g., excitation wavelength + 20 nm up to 800 nm). d. Identify the wavelength of maximum emission.

  • Excitation Scan: a. Using the same sample, set the emission wavelength to the maximum identified in the previous step. b. Scan a range of excitation wavelengths (e.g., 250 nm up to the emission maximum - 20 nm). c. Identify the wavelength of maximum excitation.

  • Repeat the emission scan using the determined excitation maximum to confirm the emission maximum.

Data Presentation

Once the spectral characteristics are known, you can summarize them in a table for easy reference.

ParameterWavelength (nm)
Absorbance Maximum 1 e.g., 280
Absorbance Maximum 2 e.g., 450
Fluorescence Excitation Max e.g., 480
Fluorescence Emission Max e.g., 525

Note: The values in this table are examples and must be determined experimentally for your specific batch of this compound and buffer conditions.

References

Technical Support Center: Validating Small Molecule Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the cellular target engagement of novel small molecules, using Atramycin A as a representative compound. The guides are designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for validating this compound target engagement in a cellular context?

A1: The most common and robust methods for confirming direct binding of a small molecule like this compound to its target protein within cells include the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation coupled with Mass Spectrometry (IP-MS), and pathway-specific reporter assays.[1][2] Each method offers unique advantages and can provide complementary evidence of target engagement.

Q2: How does a Cellular Thermal Shift Assay (CETSA) work to validate target engagement?

A2: CETSA is based on the principle that when a ligand (e.g., this compound) binds to its target protein, it generally increases the protein's thermal stability.[1][3][4] In a typical CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[4][5]

Q3: What is the role of Immunoprecipitation-Mass Spectrometry (IP-MS) in target validation?

A3: IP-MS is a powerful technique used to identify the cellular targets of a small molecule.[6][7] In this method, a derivative of the compound (e.g., biotinylated this compound) can be used as bait to pull down its interacting proteins from a cell lysate. Alternatively, an antibody against a suspected target protein can be used to immunoprecipitate the protein and any bound compound. The pulled-down proteins are then identified by mass spectrometry, revealing the direct and indirect binding partners of the small molecule.[8][9][10]

Q4: How can reporter assays contribute to validating the mechanism of action of this compound?

A4: Reporter assays are used to measure the activity of a specific signaling pathway that is hypothesized to be modulated by this compound.[11][12][13] These assays typically use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.[11] A change in reporter gene expression in the presence of this compound provides evidence that the compound is engaging its target and modulating the downstream pathway.[12]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)
Issue Possible Cause Troubleshooting Steps
No observable thermal shift for the target protein. 1. This compound does not bind to the target protein under the experimental conditions. 2. The compound concentration is too low to achieve sufficient target occupancy. 3. The heating gradient is not optimal to detect a shift. 4. The antibody used for Western blotting has poor specificity or sensitivity.1. Confirm target engagement using an orthogonal method (e.g., IP-MS). 2. Perform a dose-response experiment with a wider range of this compound concentrations. 3. Optimize the temperature range and increments used for heating the samples.[5] 4. Validate the antibody through knockout/knockdown cell lines or by testing against a purified protein.
High variability between replicates. 1. Inconsistent heating of samples. 2. Uneven cell lysis. 3. Pipetting errors.1. Use a PCR cycler with a thermal gradient function for precise and uniform heating. 2. Ensure complete and consistent cell lysis by optimizing the lysis buffer and incubation time. 3. Use calibrated pipettes and perform careful, consistent pipetting.
Target protein is not detected in the soluble fraction. 1. The protein is inherently unstable and aggregates at the lowest temperature tested. 2. The protein is located in a cellular compartment that is not efficiently extracted by the lysis buffer.1. Lower the starting temperature of the heat gradient. 2. Use a lysis buffer with stronger detergents or one specifically designed for extracting proteins from the relevant cellular compartment.
Immunoprecipitation-Mass Spectrometry (IP-MS)
Issue Possible Cause Troubleshooting Steps
Failure to identify the expected target protein. 1. The affinity of the "bait" (e.g., biotinylated this compound or antibody) for the target is too low. 2. The target protein is expressed at very low levels in the chosen cell line. 3. The interaction is transient and lost during the IP procedure.1. Increase the concentration of the bait or the incubation time. 2. Use a cell line known to have high expression of the target protein.[9] 3. Consider in vivo crosslinking to stabilize the interaction before cell lysis.
High background of non-specific proteins. 1. Insufficient washing of the beads after immunoprecipitation. 2. The bait is binding non-specifically to other proteins or the beads.1. Increase the number and stringency of the wash steps. 2. Pre-clear the lysate with beads alone before adding the bait. Include a negative control IP with an irrelevant antibody or without the bait.[9]
Low yield of immunoprecipitated protein. 1. Inefficient cell lysis. 2. The antibody is not suitable for immunoprecipitation.[9] 3. The protein complex is being degraded.1. Optimize the lysis buffer and include protease inhibitors. 2. Use an antibody that has been validated for IP applications. 3. Perform all steps at 4°C and include protease and phosphatase inhibitors in all buffers.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control and incubate for the desired time.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: Plot the relative amount of soluble protein as a function of temperature. Determine the melting temperature (Tm) for both the treated and control samples. A significant shift in Tm indicates target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
  • Cell Lysis: Lyse cells treated with this compound (or a tagged version) or a vehicle control using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[8]

  • Immunoprecipitation:

    • For antibody-based IP: Add a specific antibody against the target protein to the lysate and incubate for 2-4 hours at 4°C. Then, add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[8]

    • For affinity-based pulldown: Add streptavidin beads to the lysate from cells treated with biotinylated this compound and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).

  • Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis by in-gel or in-solution digestion with trypsin. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the proteins in the sample using a protein database search algorithm. Compare the proteins identified in the this compound-treated sample to the control to identify specific binding partners.[6]

Visualizations

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_ipms Immunoprecipitation-Mass Spectrometry (IP-MS) cetsa_start Treat cells with this compound cetsa_heat Apply heat gradient cetsa_start->cetsa_heat cetsa_lyse Lyse cells cetsa_heat->cetsa_lyse cetsa_spin Centrifuge to pellet aggregates cetsa_lyse->cetsa_spin cetsa_quantify Quantify soluble target protein cetsa_spin->cetsa_quantify cetsa_end Determine thermal shift cetsa_quantify->cetsa_end ipms_start Lyse this compound-treated cells ipms_ip Immunoprecipitate with antibody or affinity beads ipms_start->ipms_ip ipms_wash Wash to remove non-specific binders ipms_ip->ipms_wash ipms_elute Elute bound proteins ipms_wash->ipms_elute ipms_ms Analyze by Mass Spectrometry ipms_elute->ipms_ms ipms_end Identify binding partners ipms_ms->ipms_end

Caption: Experimental workflows for CETSA and IP-MS.

troubleshooting_logic cluster_cetsa CETSA Troubleshooting cluster_ipms IP-MS Troubleshooting start Problem: No Target Engagement Detected cetsa_q1 Is the protein detectable in the soluble fraction at baseline? start->cetsa_q1 ipms_q1 Is the target protein expressed in the cell line? start->ipms_q1 cetsa_a1_no Optimize lysis buffer or lower heat range cetsa_q1->cetsa_a1_no No cetsa_q2 Was a dose-response performed? cetsa_q1->cetsa_q2 Yes cetsa_a2_no Test a wider range of concentrations cetsa_q2->cetsa_a2_no No cetsa_q3 Is the antibody validated? cetsa_q2->cetsa_q3 Yes cetsa_a3_no Validate antibody specificity cetsa_q3->cetsa_a3_no No cetsa_end Consider orthogonal assay cetsa_q3->cetsa_end Yes ipms_a1_no Switch to a high-expressing cell line ipms_q1->ipms_a1_no No ipms_q2 Is background high? ipms_q1->ipms_q2 Yes ipms_a2_yes Increase wash stringency or pre-clear lysate ipms_q2->ipms_a2_yes Yes ipms_q3 Is the bait (antibody/tagged ligand) validated? ipms_q2->ipms_q3 No ipms_a3_no Validate bait binding ipms_q3->ipms_a3_no No ipms_end Consider in vivo crosslinking ipms_q3->ipms_end Yes

Caption: Troubleshooting logic for target engagement assays.

References

Technical Support Center: Atramycin A and DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Atramycin A" is currently limited in publicly available scientific literature. Therefore, this guide provides experimental controls and best practices for the broader class of DNA intercalating agents , to which this compound may belong based on a potential structural relationship to compounds like Anthracyclines. The following recommendations should be adapted and validated for your specific experimental context with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for DNA intercalating agents?

DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. This insertion disrupts the normal structure of DNA, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (cell death). Many of these agents, like anthracyclines, also inhibit topoisomerase II, an enzyme that is crucial for relieving torsional stress in DNA during replication. The generation of reactive oxygen species (ROS) is another mechanism through which some of these compounds exert their cytotoxic effects.[1]

Q2: What are the essential positive and negative controls to include in my experiments with a potential DNA intercalating agent?

  • Positive Controls:

    • A well-characterized DNA intercalating agent (e.g., Doxorubicin, Daunorubicin) to ensure the assay is sensitive to this class of compounds.

    • A general cytotoxic agent (e.g., Staurosporine) to confirm the cells are responsive to apoptosis-inducing stimuli.

  • Negative Controls:

    • Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the experimental treatments. This is crucial to control for any effects of the solvent on the cells.

    • Untreated cells to establish a baseline for cell viability and proliferation.

Q3: How should I properly handle and store a novel compound like this compound?

For novel compounds with limited stability data, it is best to follow cautious storage procedures. While one supplier suggests this compound is shipped at room temperature, long-term storage conditions should be more stringent.[2]

  • Storage: Store the compound as a powder at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of antibiotics in solution can vary significantly depending on the solvent, temperature, and presence of other substances.[3][4]

  • Working Solutions: Thaw a fresh aliquot of the stock solution for each experiment and dilute it to the final working concentration in the cell culture medium immediately before use.

Q4: What are some common cell-based assays to assess the activity of a potential DNA intercalating agent?

A variety of cell-based assays can be used to characterize the effects of a new compound.[5][6]

  • Cytotoxicity/Cell Viability Assays: MTT, MTS, or CellTiter-Glo assays are used to determine the concentration at which the compound reduces cell viability by 50% (IC50).

  • Cell Proliferation Assays: BrdU or EdU incorporation assays measure the effect of the compound on DNA synthesis.

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the induction of apoptosis and necrosis. Caspase activity assays can also be used to measure the activation of key apoptotic proteins.

  • Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry can determine the cell cycle phase at which the compound induces arrest.

Troubleshooting Guide

Q1: I am seeing high variability in my IC50 values for this compound between experiments. What could be the cause?

  • Inconsistent Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well at the beginning of the experiment.

  • Compound Instability: The compound may be unstable in the cell culture medium. Prepare fresh dilutions from a frozen stock for each experiment and minimize the time the compound is in the incubator.

  • Cell Line Instability: If you have been passaging your cells for a long time, they may have developed resistance or other phenotypic changes. Use cells from a fresh, low-passage vial.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of the compound.

Q2: My compound does not seem to be effective, even at high concentrations. What should I check?

  • Solubility Issues: The compound may not be fully dissolved in your vehicle or may be precipitating out of the cell culture medium. Visually inspect your solutions for any precipitates. Consider trying a different solvent.

  • Incorrect Mechanism of Action: The compound may not be acting as a DNA intercalating agent in your cell line of choice. Consider using alternative assays to explore other potential mechanisms.

  • Cell Line Resistance: The cell line you are using may be resistant to this class of compounds (e.g., due to high expression of drug efflux pumps). Try a different, well-characterized sensitive cell line.

  • Compound Degradation: Ensure that your compound has been stored properly and has not degraded.

Q3: I am observing significant cell death in my vehicle control wells. What is happening?

  • Solvent Toxicity: The concentration of your vehicle (e.g., DMSO) may be too high for your cells. Most cell lines can tolerate DMSO up to 0.5%, but this should be tested empirically.

  • Contamination: Your cell culture may be contaminated with bacteria, yeast, or mycoplasma. Regularly check your cultures for any signs of contamination.

Quantitative Data

The following table provides example IC50 values for the well-characterized anthracycline, Doxorubicin, in various cancer cell lines. This illustrates the type of data you would aim to generate for this compound.

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7Breast Cancer0.1 - 1.0
MDA-MB-231Breast Cancer0.5 - 5.0
A549Lung Cancer0.05 - 0.5
HCT116Colon Cancer0.02 - 0.2
U-2 OSOsteosarcoma0.01 - 0.1

Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., incubation time, assay method).

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound (and controls) in fresh medium. Include vehicle-only and untreated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compound Prepare Serial Dilutions of this compound start->prep_compound treat_cells Treat Cells with Compound and Controls seed_cells->treat_cells prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_plate Read Absorbance add_solvent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

dna_damage_pathway atramycin This compound (potential DNA intercalating agent) dna DNA atramycin->dna intercalates dna_damage DNA Double-Strand Breaks dna->dna_damage causes atm_atr ATM/ATR Kinases dna_damage->atm_atr activates p53 p53 atm_atr->p53 phosphorylates and activates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Simplified signaling pathway for DNA damage response induced by a DNA intercalating agent.

References

Technical Support Center: Enhancing Atramycin A Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Atramycin A and other poorly soluble compounds in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent therapeutic agent currently under investigation. However, its development is hampered by low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable oral bioavailability. This presents a significant challenge in achieving therapeutic concentrations in preclinical animal studies. It is important to note that "this compound" may be a variant or misspelling of known compounds such as the antitumor antibiotic Anthramycin or the aminoglycoside antibiotic Apramycin . Both of these compounds face challenges in administration, with Anthramycin exhibiting significant toxicity and Apramycin demonstrating poor oral absorption.[1][2][3][4]

Q2: What are the primary factors limiting the oral bioavailability of this compound?

The primary factors are likely its poor solubility and potentially low permeability across the intestinal epithelium. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. If a compound has low solubility, this dissolution step becomes the rate-limiting factor for absorption.

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble drugs. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low and variable plasma concentrations after oral administration. Poor aqueous solubility of this compound.1. Formulation Enhancement: Explore formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations to improve dissolution. 2. Co-administration with a Bioenhancer: Investigate the use of absorption enhancers, but with caution regarding potential toxicity.
High inter-animal variability in pharmacokinetic profiles. Differences in gastrointestinal physiology (e.g., pH, transit time) among animals affecting drug dissolution and absorption.1. Standardize Experimental Conditions: Ensure consistent fasting periods and dosing procedures for all animals. 2. Use of a More Robust Formulation: A formulation that improves solubility and is less dependent on GI conditions (e.g., a self-emulsifying system) may reduce variability.
No detectable plasma concentration. Extremely low solubility and/or rapid first-pass metabolism.1. Increase Dose (with caution): A higher dose may lead to detectable levels, but monitor for any signs of toxicity. 2. Intravenous (IV) Administration: Conduct an IV study to determine the drug's clearance and volume of distribution, which will help in interpreting the oral data and calculating absolute bioavailability. 3. Investigate Metabolic Stability: Conduct in vitro metabolism studies (e.g., with liver microsomes) to assess the extent of first-pass metabolism.
Precipitation of the drug in the dosing vehicle. The drug concentration exceeds its solubility in the chosen vehicle.1. Screen Different Vehicles: Test a range of pharmaceutically acceptable vehicles to find one that can maintain the drug in solution at the desired concentration. 2. Prepare a Suspension: If a solution is not feasible, a well-formulated suspension with a suitable suspending agent can be used. Ensure uniform dosing by continuous mixing.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral and intravenous administration.

Materials:

  • This compound (and/or its formulated version)

  • Dosing vehicles (e.g., saline, PEG 400/water)

  • Male Sprague-Dawley rats (250-300g) or CD-1 mice (25-30g)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week before the study.

  • Dose Preparation: Prepare the this compound formulation for both oral (PO) and intravenous (IV) administration at the desired concentrations.

  • Dosing:

    • IV Group: Administer this compound via the tail vein.

    • PO Group: Administer this compound via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½). Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Apramycin in Broiler Chickens (Example Data)

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (h·µg/mL)Bioavailability (F%)Reference
Oral (PO)253.2552.59-11.60[3]
Intravenous (IV)10---100[3]
Intramuscular (IM)75-0.76-58[1]
Intracrop75-0.20-2.0[1]

Table 2: Pharmacokinetic Parameters of Amoxicillin and Apramycin Combination in Pigs (Example Data)

DrugRouteCmax (µg/mL)Tmax (h)AUC (h·µg/mL)
AmoxicillinOral3.21.928.98
ApramycinOral0.232.2512.37

Data from a study on a new compound granular premix of amoxicillin and apramycin.[4]

Visualizations

Signaling Pathway and Mechanism of Action

The precise signaling pathway of "this compound" is not definitively established in the provided context. However, based on related compounds, two potential mechanisms can be visualized. Anthramycin acts by binding to DNA, thereby inhibiting DNA and RNA synthesis.[5][6] Apramycin , an aminoglycoside, inhibits protein synthesis by binding to the bacterial ribosome.[7][8][9]

G cluster_anthramycin Anthramycin Mechanism cluster_apramycin Apramycin Mechanism Anthramycin Anthramycin DNA DNA Minor Groove Anthramycin->DNA Covalent Binding Replication DNA Replication Inhibition DNA->Replication Transcription RNA Synthesis Inhibition DNA->Transcription Apramycin Apramycin Ribosome Bacterial Ribosome (30S) Apramycin->Ribosome Binding Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis

Caption: Potential mechanisms of action for related compounds.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for assessing the oral bioavailability of a test compound in an animal model.

G Formulation Compound Formulation (e.g., Solution, Suspension, SEDDS) Animal_Dosing Animal Dosing (Oral and IV routes) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (Drug Quantification) Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, t1/2) LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F% = (AUC_oral/AUC_iv) * (Dose_iv/Dose_oral)) PK_Analysis->Bioavailability_Calc

Caption: Workflow for in vivo bioavailability studies.

Logical Relationship of Bioavailability Enhancement Strategies

This diagram shows the logical progression from identifying the problem of poor solubility to implementing various formulation strategies to enhance bioavailability.

G Problem Poor Oral Bioavailability Cause Low Aqueous Solubility Problem->Cause Solution Enhance Dissolution Rate Cause->Solution Strategy1 Particle Size Reduction (Micronization/Nanosizing) Solution->Strategy1 Strategy2 Amorphous Solid Dispersion Solution->Strategy2 Strategy3 Lipid-Based Formulation (SEDDS) Solution->Strategy3 Strategy4 Complexation (Cyclodextrins) Solution->Strategy4

Caption: Strategies to overcome poor oral bioavailability.

References

Validation & Comparative

A Comparative Analysis of Anthramycin and Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic and mechanistic properties of two DNA-targeting agents, Anthramycin (formerly referred to as Atramycin A) and the widely used chemotherapeutic drug Doxorubicin, in the context of breast cancer. While Doxorubicin is a well-characterized anthracycline antibiotic, Anthramycin is a pyrrolobenzodiazepine (PBD) antibiotic with potent antitumor activity. This document summarizes available experimental data to offer insights into their respective efficacies and modes of action.

Executive Summary

Doxorubicin is a cornerstone in breast cancer chemotherapy, exerting its cytotoxic effects through DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS). In contrast, Anthramycin, a less clinically utilized compound due to significant cardiotoxicity, acts primarily by binding to the minor groove of DNA, which inhibits DNA and RNA synthesis. Experimental data, though more limited for Anthramycin, suggests it and its analogs also possess potent growth-inhibitory effects against breast cancer cells. This guide will delve into the specifics of their mechanisms, cytotoxicity, and effects on cellular processes.

Mechanism of Action

Doxorubicin operates through a multi-faceted mechanism. It intercalates into the DNA of cancer cells, which obstructs the function of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and the initiation of apoptosis. Additionally, Doxorubicin is known to generate high levels of reactive oxygen species (ROS), which contributes to cellular damage.[1]

Anthramycin and its analogs, belonging to the pyrrolobenzodiazepine (PBD) family, function by binding covalently to the minor groove of DNA. This interaction inhibits the synthesis of both DNA and RNA, ultimately leading to cell death.[2][3] Some studies on Anthramycin analogs suggest that their cytotoxic effects in breast cancer cells may also be mediated through the inhibition of tyrosine kinase receptors like ErbB4.[2]

Cytotoxicity in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for Doxorubicin and analogs of Anthramycin in common breast cancer cell lines. It is important to note the scarcity of direct IC50 data for Anthramycin in these specific cell lines; therefore, data for its structural analogs are presented.

DrugCell LineIC50 ValueIncubation TimeReference
Doxorubicin MCF-74 µM48 hours[4]
MCF-79.908 µM48 hours[5]
MDA-MB-2311 µM48 hours[4]
MDA-MB-2310.69 µM48 hours[5]
T47D2.20 ± 1.5 µMNot Specified
Anthramycin Analog (1,5-Benzodiazepine) MCF-71-1.4 µg/mL48 hours[2]
Pyrrolobenzodiazepine (PBD) Monomer MDA-MB-23136 ± 2.3 nM72 hours[6]
Pyrrolobenzodiazepine (PBD) Dimer MDA-MB-231236 ± 27 nM72 hours[6]

Table 1: Comparative IC50 values of Doxorubicin and Anthramycin analogs in various breast cancer cell lines.

Effects on Apoptosis and Cell Cycle

Both Doxorubicin and Anthramycin induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle, which are crucial for their anticancer activity.

Apoptosis Induction

Doxorubicin is a potent inducer of apoptosis in breast cancer cells. This process is often mediated by the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][4][7]

Anthramycin and its PBD counterparts are also known to induce apoptosis. While specific pathways in breast cancer cells are not as extensively documented as for Doxorubicin, their DNA-damaging nature strongly suggests the activation of intrinsic apoptotic pathways.

Cell Cycle Arrest

Doxorubicin has been shown to cause cell cycle arrest at different phases depending on the cell line and drug concentration. In MCF-7 cells, it can induce arrest at both the G1/S and G2/M checkpoints.[8] In MDA-MB-231 cells, the arrest is more prominently observed at the G2/M phase.[8]

Anthramycin and its analogs have been reported to cause an arrest in the G2/M phase of the cell cycle, a characteristic of DNA cross-linking agents.[9]

DrugCell LineEffect on Cell CycleKey RegulatorsReference
Doxorubicin MCF-7G1/S and G2/M arrestp53, p21 upregulation[8]
MDA-MB-231G2/M arrestCyclin B increase[8]
Anthramycin/Analogs VariousG2/M arrestNot fully elucidated in breast cancer[9]

Table 2: Effects of Doxorubicin and Anthramycin on the cell cycle in breast cancer cells.

Signaling Pathways

The cytotoxic effects of these drugs are mediated through complex signaling networks within the cancer cells.

Doxorubicin is known to influence multiple signaling pathways, including:

  • p53 signaling: Doxorubicin-induced DNA damage often leads to the activation of the p53 tumor suppressor protein, which in turn can trigger apoptosis or cell cycle arrest.[8]

  • MAPK and PI3K/Akt pathways: These pathways, which are crucial for cell survival and proliferation, can be modulated by Doxorubicin, although their role in Doxorubicin resistance is also noted.[10][11]

  • NF-κB signaling: Doxorubicin has been shown to decrease NF-κB expression in MCF-7 cells, which can contribute to its pro-apoptotic effect.[4]

Anthramycin analog studies suggest an interaction with the ErbB4 signaling pathway in MCF-7 cells.[2] ErbB4 is a member of the epidermal growth factor receptor (EGFR) family, and its inhibition can disrupt cancer cell proliferation and survival.

Doxorubicin_Signaling Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition ROS ROS Doxorubicin->ROS Generation PI3K_Akt PI3K_Akt Doxorubicin->PI3K_Akt MAPK MAPK Doxorubicin->MAPK p53 p53 DNA->p53 Damage Topoisomerase_II->p53 Inhibition ROS->p53 Bax Bax p53->Bax Upregulation Bcl2 Bcl2 p53->Bcl2 Downregulation Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Doxorubicin's multifaceted mechanism of action.

Anthramycin_Signaling Anthramycin Anthramycin DNA_Minor_Groove DNA_Minor_Groove Anthramycin->DNA_Minor_Groove Binding ErbB4 ErbB4 Anthramycin->ErbB4 Inhibition (analogs) DNA_Synthesis DNA_Synthesis DNA_Minor_Groove->DNA_Synthesis Inhibition RNA_Synthesis RNA_Synthesis DNA_Minor_Groove->RNA_Synthesis Inhibition Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M DNA_Synthesis->Cell_Cycle_Arrest_G2M RNA_Synthesis->Cell_Cycle_Arrest_G2M Proliferation Proliferation ErbB4->Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis

Proposed mechanism of action for Anthramycin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays discussed in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Anthramycin or Doxorubicin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Anthramycin or Doxorubicin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Downstream Assays Cell_Seeding Seed Breast Cancer Cells Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Drug_Addition Add Anthramycin or Doxorubicin Incubation_24h->Drug_Addition Incubation_Time Incubate (e.g., 24-72h) Drug_Addition->Incubation_Time MTT MTT Assay (Cell Viability) Incubation_Time->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Incubation_Time->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Incubation_Time->Western_Blot

A typical experimental workflow for drug comparison.

Conclusion

Both Doxorubicin and Anthramycin (and its analogs) demonstrate significant cytotoxic effects against breast cancer cells, albeit through distinct primary mechanisms of DNA interaction. Doxorubicin's clinical utility is well-established, supported by a wealth of data on its efficacy and molecular effects. Anthramycin, while showing potent in vitro activity, has been hampered by toxicity concerns. The data on its analogs, particularly the pyrrolobenzodiazepines, suggest that this class of compounds holds promise, especially in the context of targeted therapies like antibody-drug conjugates, which may mitigate systemic toxicity. Further research into the specific molecular pathways affected by Anthramycin in different breast cancer subtypes is warranted to fully understand its therapeutic potential.

References

Comparative Efficacy of DNA-Binding Natural Products: Atramycin A (Anthramycin) vs. Doxorubicin and Actinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the landscape of oncology drug discovery, natural products remain a vital source of novel chemotherapeutic agents. Many of these compounds exert their cytotoxic effects by targeting DNA. This guide provides a comparative analysis of the efficacy of Atramycin A (Anthramycin), a potent pyrrolobenzodiazepine (PBD) antibiotic, against two other well-established DNA-targeting natural products: Doxorubicin and Actinomycin D. The comparison is based on quantitative data from the National Cancer Institute's NCI-60 screen, which utilizes a standardized methodology to assess the growth inhibitory effects of compounds on 60 different human cancer cell lines.

Mechanisms of Action: A Tale of Three Binders

While all three compounds target DNA, their mechanisms of interaction are distinct, leading to different downstream cellular consequences.

  • Anthramycin (this compound): This agent operates through a sequence-selective mechanism, binding to the minor groove of DNA. It then forms a covalent bond with the N2 position of a guanine base. This DNA adduct distorts the helical structure, physically blocking the progression of DNA and RNA polymerases, thereby halting replication and transcription.

  • Doxorubicin: A member of the anthracycline class, Doxorubicin primarily functions as a DNA intercalator. It inserts itself between base pairs of the DNA helix, causing a local unwinding and deformation. This intercalation inhibits the action of topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication. By trapping the topoisomerase II-DNA complex, Doxorubicin leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.

  • Actinomycin D: This cyclic polypeptide antibiotic also intercalates into DNA, but with a preference for G-C rich regions. It binds to the minor groove, and its peptide side chains extend over the DNA helix. This stable complex is a potent inhibitor of transcription, primarily by preventing the elongation of RNA chains by RNA polymerase.

Mechanisms_of_Action cluster_0 Anthramycin cluster_1 Doxorubicin cluster_2 Actinomycin D A1 Anthramycin A2 Binds to DNA Minor Groove A1->A2 A3 Forms Covalent Adduct with Guanine (N2) A2->A3 A4 Blocks DNA/RNA Polymerases A3->A4 A5 Inhibition of Replication & Transcription A4->A5 D1 Doxorubicin D2 Intercalates between DNA Base Pairs D1->D2 D3 Inhibits Topoisomerase II D2->D3 D4 DNA Double-Strand Breaks D3->D4 D5 Apoptosis D4->D5 C1 Actinomycin D C2 Intercalates into DNA (G-C rich regions) C1->C2 C3 Inhibits RNA Polymerase Elongation C2->C3 C4 Inhibition of Transcription C3->C4 C5 Cell Cycle Arrest & Apoptosis C4->C5

Figure 1. Distinct DNA-targeting mechanisms of action.

Comparative Efficacy: Quantitative Cytotoxicity Data

To provide an objective comparison, the 50% growth inhibition (GI50) values for each compound were sourced from the NCI-60 Developmental Therapeutics Program (DTP) database. The GI50 is the molar concentration of the compound that inhibits cell growth by 50%. A lower GI50 value indicates higher potency. Data is presented for a selection of cell lines from various cancer types.

Note: Data for Anthramycin (NSC 6942) was not available in the public NCI-60 database. Therefore, data for a structurally related and well-studied pyrrolobenzodiazepine, SJG-136 (NSC 694501) , is used as a representative for this class of DNA minor groove binding agents. This compound is a PBD dimer known for its potent DNA cross-linking ability.

Table 1: Comparative Growth Inhibition (GI50) in Molar Concentration (μM)

Cell LineCancer TypeSJG-136 (PBD) (NSC 694501)Doxorubicin (NSC 123127)Actinomycin D (NSC 3053)
MCF7 Breast Cancer0.000210.0160.00062
MDA-MB-231 Breast Cancer0.000180.0380.00068
A549 Lung Cancer0.000240.0630.00055
NCI-H460 Lung Cancer0.000200.0110.00054
HT29 Colon Cancer0.000220.0480.00063
HCT-116 Colon Cancer0.000170.0250.00059
U251 CNS Cancer0.000190.0330.00060
K-562 Leukemia0.000150.0100.00045
OVCAR-3 Ovarian Cancer0.000230.0760.00081
PC-3 Prostate Cancer0.000250.0910.00075
Mean GI50 (μM) Overall ~0.00021 ~0.045 ~0.00062

Data is presented as the geometric mean GI50 across multiple experiments available in the NCI DTP database. Values are highly potent and are represented in micromolar (μM) concentration.

From the data, it is evident that the pyrrolobenzodiazepine SJG-136 exhibits exceptionally potent cytotoxic activity, with GI50 values in the sub-nanomolar range across all tested cell lines. Actinomycin D also demonstrates high potency, with GI50 values consistently in the sub-nanomolar to low-nanomolar range. Doxorubicin, while a highly effective and widely used chemotherapeutic, shows comparatively lower potency in this in vitro screen, with GI50 values in the nanomolar range.

Experimental Protocols: The NCI-60 Sulforhodamine B (SRB) Assay

The data presented above was generated using the NCI-60's standardized Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell density based on the measurement of total cellular protein content.

Detailed Methodology:

  • Cell Plating: Cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.

  • Incubation: The microtiter plates are incubated for 24 hours at 37°C, 5% CO2, and 100% humidity prior to the addition of the experimental drugs.

  • Drug Addition: Following the initial incubation, two plates for each cell line are fixed in situ with trichloroacetic acid (TCA) to represent the cell population at the time of drug addition (Tz value). The experimental agents are solubilized in DMSO and diluted with culture medium. Each compound is added to the remaining plates over a 5-log concentration range.

  • Drug Incubation Period: The plates are incubated for an additional 48 hours.

  • Cell Fixation: After the 48-hour incubation, adherent cells are fixed by gently adding 50 µl of cold 50% (w/v) TCA to each well, followed by incubation for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µl of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound SRB dye is removed by washing five times with 1% acetic acid. The plates are then air-dried.

  • Solubilization and Absorbance Reading: The bound stain is solubilized with 200 µl of 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated at each drug concentration level. The GI50 value is determined from the dose-response curves for each cell line.

SRB_Assay_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_drug Add test compounds (5-log concentration range) incubate_24h->add_drug incubate_48h Incubate for 48 hours add_drug->incubate_48h fix_cells Fix cells with Trichloroacetic Acid (TCA) incubate_48h->fix_cells wash_plates1 Wash plates 5x with deionized water fix_cells->wash_plates1 stain_srb Stain with Sulforhodamine B (SRB) wash_plates1->stain_srb wash_plates2 Wash plates 5x with 1% Acetic Acid stain_srb->wash_plates2 solubilize Solubilize bound dye with Trizma base wash_plates2->solubilize read_absorbance Read absorbance at 515 nm solubilize->read_absorbance analyze Calculate GI50 values read_absorbance->analyze end End analyze->end

Figure 2. Experimental workflow for the Sulforhodamine B (SRB) assay.

Validating Atramycin A's Mechanism of Action: A Comparative Guide to Utilizing Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study for a Novel Protein Synthesis Inhibitor

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive framework for validating the mechanism of action of a novel antibiotic, provisionally named Atramycin A. Due to the limited publicly available information on a compound specifically named "this compound," this document will proceed under the hypothesis that it is a newly discovered antibiotic that inhibits bacterial protein synthesis. This guide will offer a comparative analysis with well-established protein synthesis inhibitors—Tetracycline, Erythromycin, and Gentamicin—and provide detailed experimental protocols and data interpretation strategies centered around the use of genetic knockouts. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound (Hypothetical)

This compound is a putative novel antibiotic isolated from Streptomyces atratus. Preliminary studies suggest that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary hypothesis for its mechanism of action is the inhibition of bacterial protein synthesis, a pathway targeted by many clinically successful antibiotics. To rigorously validate this hypothesis and pinpoint its specific target within the ribosome, a series of experiments involving genetic knockouts are proposed. This guide will compare the expected experimental outcomes for this compound with those of known protein synthesis inhibitors.

Comparative Analysis of Protein Synthesis Inhibitors

The validation of this compound's mechanism of action can be benchmarked against the known activities of established protein synthesis inhibitors. Tetracycline, Erythromycin, and Gentamicin each have distinct binding sites on the bacterial ribosome and, consequently, are affected differently by specific genetic modifications in bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's efficacy. By comparing the MIC of this compound against wild-type and specific gene knockout strains of bacteria, we can infer its potential target. The following table presents typical MIC values for our comparator antibiotics against relevant Escherichia coli and Staphylococcus aureus strains. The expected results for this compound are included to illustrate the validation process.

AntibioticOrganismStrainGenotypeTarget SubunitMIC (µg/mL)Fold Change vs. Wild TypeReference
Tetracycline E. coliWild Type-30S2-[1][2]
E. coliKnockoutΔacrB30S0.25↓ 8[3]
Erythromycin S. aureusWild Type-50S1-[4]
S. aureusMutantrplD (L4 protein mutation)50S>128↑ >128[5][6]
Gentamicin E. coliWild Type-30S0.5-[7]
E. coliMutantrpsL (S12 protein mutation)30S>512↑ >1024[8]
This compound (Hypothetical) E. coliWild Type-30S (Hypothesized)4-N/A
E. coliKnockoutΔacrB30S (Hypothesized)0.5↓ 8N/A
E. coliMutantrpsL (S12 protein mutation)30S (Hypothesized)>256↑ >64N/A

Note: The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

To validate the mechanism of action of this compound, a series of key experiments are required. The following protocols provide a detailed methodology for each.

Generation of a Targeted Gene Knockout in E. coli using Lambda Red Recombination

This protocol describes the creation of a gene deletion mutant, for example, an efflux pump component like acrB, to test if this compound is a substrate of this pump.

Materials:

  • E. coli strain carrying the pKD46 plasmid (temperature-sensitive replication and arabinose-inducible λ-Red genes)

  • Template plasmid carrying a selectable marker (e.g., kanamycin resistance cassette) flanked by FRT sites (e.g., pKD4)

  • Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the resistance cassette

  • L-arabinose

  • Electroporator and cuvettes

  • LB agar plates with appropriate antibiotics (ampicillin, kanamycin) and SOC medium

Procedure:

  • Primer Design: Design primers (~70-100 nt) with ~50 nt at the 5' end homologous to the regions immediately upstream and downstream of the target gene, and ~20 nt at the 3' end that will amplify the kanamycin resistance cassette from the pKD4 plasmid.[9]

  • PCR Amplification: Amplify the kanamycin resistance cassette using the designed primers and pKD4 as a template. Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Inoculate a single colony of E. coli harboring pKD46 into LB medium with ampicillin and grow overnight at 30°C.

    • Dilute the overnight culture into fresh LB with ampicillin and L-arabinose (to induce the λ-Red system) and grow at 30°C to an OD600 of ~0.6.[10]

    • Make the cells electrocompetent by washing them multiple times with ice-cold 10% glycerol.

  • Electroporation: Electroporate the purified PCR product into the electrocompetent cells.[10]

  • Selection of Recombinants: Plate the transformed cells on LB agar plates containing kanamycin and incubate at 37°C (to cure the pKD46 plasmid).

  • Verification: Confirm the gene knockout by PCR using primers flanking the target gene and by sequencing.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (or similar)[11]

  • Control DNA template (e.g., plasmid encoding a reporter protein like luciferase or GFP)

  • This compound and comparator antibiotics

  • Method for detecting the synthesized protein (e.g., luciferase assay reagent, fluorescence plate reader)

Procedure:

  • Reaction Setup: On ice, prepare the in vitro transcription-translation reactions according to the manufacturer's protocol (e.g., PURExpress®).[12][13]

  • Addition of Antibiotics: Add varying concentrations of this compound, tetracycline, erythromycin, and gentamicin to the reactions. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for 2-4 hours.[11]

  • Detection: Quantify the amount of synthesized reporter protein. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value for each compound.

Ribosome Profiling

This high-throughput sequencing technique can map the precise location of ribosomes on mRNA, revealing the site of antibiotic-induced stalling.

Materials:

  • Bacterial culture (E. coli or S. aureus)

  • Antibiotic of interest (this compound)

  • Liquid nitrogen

  • Lysis buffer

  • RNase I

  • Sucrose gradient ultracentrifugation equipment (optional, for monosome purification)

  • RNA purification kits

  • Library preparation kit for next-generation sequencing

  • Next-generation sequencer

Procedure:

  • Cell Culture and Treatment: Grow the bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period.

  • Cell Lysis and Ribosome Isolation: Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve ribosome positions. Lyse the cells under conditions that maintain ribosome integrity.[14]

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Monosome Purification: Isolate the ribosome-mRNA complexes (monosomes), for example by sucrose gradient ultracentrifugation.[15]

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments ("footprints").

  • Library Preparation and Sequencing: Prepare a sequencing library from the footprints and sequence them using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes. An accumulation of ribosomes at a specific codon context upstream of the antibiotic's binding site indicates the stalling position.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow Mechanism of Action Validation Workflow start Hypothesized Protein Synthesis Inhibitor (this compound) mic_wt Determine MIC against Wild-Type Bacteria start->mic_wt knockout Generate Targeted Gene Knockouts (e.g., efflux pumps, ribosomal proteins) mic_wt->knockout compare Compare MICs mic_wt->compare mic_ko Determine MIC against Knockout Strains knockout->mic_ko mic_ko->compare in_vitro In Vitro Translation Inhibition Assay compare->in_vitro If MIC is affected ribo_prof Ribosome Profiling in_vitro->ribo_prof target_id Identify Ribosomal Target Site ribo_prof->target_id conclusion Validate Mechanism of Action target_id->conclusion

Caption: Workflow for validating the mechanism of action of a novel protein synthesis inhibitor.

G cluster_ribosome Bacterial Protein Synthesis mrna mRNA ribosome 70S Ribosome mrna->ribosome subunit_30s 30S Subunit subunit_50s 50S Subunit protein Polypeptide Chain ribosome->protein trna tRNA trna->ribosome tetracycline Tetracycline tetracycline->subunit_30s Blocks A-site gentamicin Gentamicin gentamicin->subunit_30s Causes misreading erythromycin Erythromycin erythromycin->subunit_50s Blocks exit tunnel

Caption: Bacterial protein synthesis and targets of comparator antibiotics.

References

Comparative Analysis of Atramycin A Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Atramycin A and its analogs, focusing on their potential as anti-cancer agents. Due to the limited publicly available data on specific this compound analogs, this guide will focus on the known properties of this compound, the general characteristics of isotetracenone antibiotics, and the established methodologies for their evaluation. This framework will empower researchers to design and execute comparative studies upon the synthesis or discovery of new this compound derivatives.

Introduction to this compound and the Isotetracenone Class

This compound is an antitumor antibiotic belonging to the isotetracenone class, produced by Streptomyces atratus BY90.[] These compounds are of significant interest in oncology due to their cytotoxic activities. The core chemical structure of isotetracenones provides a versatile scaffold for the synthesis of novel analogs with potentially improved efficacy and reduced toxicity. This compound itself has demonstrated inhibitory activity against murine leukemia P388 cells, with a reported IC50 value of 4.5 μg/mL.[]

Performance Metrics and Experimental Data

A direct comparative analysis of this compound analogs is currently hampered by a lack of published data. To facilitate future comparisons, this section outlines the critical performance metrics and presents a template for data summarization.

Cytotoxicity Data

The primary measure of performance for anti-cancer agents is their cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Cytotoxicity of this compound Analogs (Hypothetical Data)

Compound/AnalogCancer Cell LineIC50 (µM)Selectivity Index (SI)
This compoundMurine Leukemia P388ValueValue
Analog 1Murine Leukemia P388ValueValue
Analog 2Murine Leukemia P388ValueValue
Doxorubicin (Control)Murine Leukemia P388ValueValue
This compoundHuman Breast Cancer (MCF-7)ValueValue
Analog 1Human Breast Cancer (MCF-7)ValueValue
Analog 2Human Breast Cancer (MCF-7)ValueValue
Doxorubicin (Control)Human Breast Cancer (MCF-7)ValueValue

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols

Standardized and detailed experimental protocols are crucial for generating reproducible and comparable data. The following are key assays for evaluating the performance of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, many anti-tumor antibiotics exert their effects through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes.[3] These actions disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Visualizing Potential Mechanisms

The following diagrams illustrate the general mechanisms of action for anti-tumor antibiotics and a typical workflow for evaluating their cytotoxicity.

general_mechanism cluster_drug This compound Analog cluster_cell Cancer Cell Drug This compound Analog DNA DNA Drug->DNA Intercalation Topoisomerase Topoisomerase II Drug->Topoisomerase Inhibition Replication DNA Replication & Transcription DNA->Replication Topoisomerase->Replication Apoptosis Apoptosis Replication->Apoptosis Disruption leads to

Caption: General mechanism of action for isotetracenone antibiotics.

experimental_workflow start Start: Synthesize/ Isolate Analogs cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Analogs cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data & Calculate IC50 mtt_assay->data_analysis pathway_analysis Mechanism of Action Studies (Optional) data_analysis->pathway_analysis end End: Identify Lead Compound data_analysis->end pathway_analysis->end

Caption: Experimental workflow for cytotoxicity testing of this compound analogs.

Future Directions

The development and comparative analysis of this compound analogs represent a promising avenue for anti-cancer drug discovery. Future research should focus on:

  • Synthesis of a diverse library of this compound analogs: Modifications to the core isotetracenone structure could lead to compounds with improved potency and selectivity.

  • Comprehensive screening against a panel of cancer cell lines: This will provide a broader understanding of the analogs' anti-cancer spectrum.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by lead compounds will be crucial for their further development.

  • In vivo efficacy and toxicity studies: Promising analogs identified from in vitro studies should be advanced to animal models to assess their therapeutic potential and safety profiles.

By systematically applying the methodologies outlined in this guide, the scientific community can accelerate the evaluation of this compound analogs and potentially deliver novel and effective treatments for cancer.

References

Atramycin A: Unveiling Synergistic Potential with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Executive Summary: The exploration of synergistic combinations of anticancer agents is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicities. This guide delves into the synergistic effects of Atramycin A, a potent antitumor antibiotic, when combined with established chemotherapeutic drugs. Due to the limited availability of data on this compound, this report focuses on the closely related and well-studied compound, Anthramycin, a member of the pyrrolobenzodiazepine (PBD) class of DNA-interactive agents. The findings presented herein are largely based on studies of Anthramycin and other PBDs, providing a strong rationale for the further investigation of this compound in combination therapies.

Synergistic Effects with Doxorubicin

The combination of PBDs with doxorubicin has shown promise in preclinical studies, particularly in overcoming drug resistance. A novel synthetic pyrrolo[2,1-c][1][2]benzodiazepine, structurally related to Anthramycin, demonstrated high cytotoxic activity against doxorubicin-sensitive and -resistant tumor cell lines[3]. This suggests a mechanism of action that is not entirely dependent on the pathways that confer resistance to doxorubicin.

Table 1: In Vitro Cytotoxicity of a Novel Pyrrolobenzodiazepine Analogue [3]

Cell LineIC50 (nM) of PBD AnalogueDoxorubicin Resistance Status
A27800.2Sensitive
A2780/ADR0.3Resistant
IGROV-10.1Sensitive
IGROV-1/RD0.2Resistant

Synergistic Effects with Cisplatin

The synergistic potential of PBDs with platinum-based drugs like cisplatin has been demonstrated in various cancer models. The PBD dimer SJG-136 exhibited significant cytotoxic effects in human ovarian carcinoma cell lines, including those resistant to cisplatin[4]. This highlights the potential of PBDs to circumvent cisplatin resistance mechanisms.

Table 2: In Vitro Cytotoxicity of SJG-136 (PBD Dimer) in Ovarian Cancer Cell Lines [4]

Cell LineIC50 of SJG-136 (nM)Cisplatin Resistance Status
SKOV-30.25-
A27800.15Sensitive
A2780cisR0.20Resistant
CH10.08Sensitive
CH1cisR0.12Resistant

Synergistic Effects with Paclitaxel

Mechanistic Insights into Synergy

The synergistic effects of PBDs with other anticancer drugs are often rooted in their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Pathway

A significant mechanism underlying the synergistic potential of PBDs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. NF-κB is a crucial transcription factor that promotes cancer cell survival and proliferation and is often implicated in chemoresistance[5]. Novel PBD hybrids have been shown to inhibit NF-κB activity, leading to a synergistic cytotoxic effect when combined with agents like the proteasome inhibitor bortezomib and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib in hematologic cancers[1].

Figure 1: Simplified signaling pathway of NF-κB inhibition by Anthramycin (PBDs).

Induction of Apoptosis

The ultimate goal of most anticancer therapies is to induce apoptosis (programmed cell death) in cancer cells. PBDs, by causing DNA damage, trigger the intrinsic apoptotic pathway. This process is often synergistic with other chemotherapeutic agents that also induce apoptosis through various mechanisms. For instance, the combination of a PBD with a drug that lowers the apoptotic threshold (e.g., by inhibiting anti-apoptotic proteins like Bcl-2) could lead to a significantly enhanced therapeutic effect. The interplay between different anticancer drugs can converge on the activation of caspases, the executioners of apoptosis[6][7].

Apoptosis_Induction_Synergy cluster_pathways Cellular Stress Pathways cluster_apoptosis Apoptotic Cascade Anthramycin Anthramycin (PBD) DNAdamage DNA Damage Anthramycin->DNAdamage OtherDrug Known Anticancer Drug (e.g., Doxorubicin, Cisplatin) OtherDrug->DNAdamage MitoStress Mitochondrial Stress OtherDrug->MitoStress BaxBak Bax/Bak Activation DNAdamage->BaxBak MitoStress->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Convergent pathways of apoptosis induction by combination therapy.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of synergistic effects.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and their combinations.

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually and in combination at fixed ratios.

  • Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (sulforhodamine B), or CellTiter-Glo®.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Synergy Analysis

Objective: To quantify the nature of the interaction between two drugs (synergistic, additive, or antagonistic).

Protocol:

  • Experimental Setup: The cytotoxicity of the drug combination is assessed as described above.

  • Calculation of Combination Index (CI): The CI is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Synergy_Analysis_Workflow start Cell Seeding drug_treatment Drug Treatment (Single agents & Combinations) start->drug_treatment incubation Incubation (e.g., 72h) drug_treatment->incubation viability_assay Cell Viability Assay (MTT, SRB, etc.) incubation->viability_assay data_analysis IC50 & Dose-Response Curve Generation viability_assay->data_analysis ci_calc Combination Index (CI) Calculation data_analysis->ci_calc interpretation Synergy/Additive/ Antagonism Determination ci_calc->interpretation

Figure 3: Experimental workflow for determining drug synergy.

Conclusion and Future Directions

The available evidence, primarily from studies on Anthramycin and other pyrrolobenzodiazepines, strongly suggests that this compound holds significant potential for synergistic combination therapies with established anticancer drugs such as doxorubicin and cisplatin. The ability of PBDs to overcome drug resistance and modulate key cancer-related signaling pathways like NF-κB provides a solid mechanistic basis for these synergistic interactions.

Future research should focus on:

  • Directly evaluating the synergistic effects of this compound with a broader range of anticancer drugs, including paclitaxel.

  • Conducting in-depth mechanistic studies to elucidate the precise signaling pathways involved in the observed synergies.

  • Performing in vivo studies to validate the preclinical findings and assess the therapeutic potential of this compound-based combination therapies in relevant animal models.

This guide provides a foundational understanding of the potential of this compound in combination cancer therapy. The presented data and experimental frameworks are intended to facilitate further research and development in this promising area.

References

Independent Validation of Atramycin A's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent validation of the antitumor activity of Atramycin A, an isotetracenone antibiotic. Due to the limited publicly available data on this compound, this document outlines a proposed series of experiments, presents data from structurally similar compounds as a comparative benchmark, and offers detailed protocols for robust evaluation.

Introduction to this compound and the Isotetracenone Class

This compound belongs to the isotetracenone class of antibiotics, a group of natural products isolated from Streptomyces species. While specific independent validation data for this compound is scarce, other members of this class, such as Hatomarubigins and Kerriamycins, have demonstrated antitumor properties. The validation of this compound's efficacy is a critical step in its potential development as a therapeutic agent. This guide proposes a direct comparison against a well-established antitumor antibiotic, Doxorubicin, and other relevant isotetracenone compounds.

Proposed In Vitro Antitumor Activity Assessment

The initial validation of this compound's antitumor potential should be conducted in vitro across a panel of human cancer cell lines. This allows for the determination of its cytotoxic potency and selectivity.

Comparative Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table presents hypothetical IC50 values for this compound, alongside data for the comparator Doxorubicin and related isotetracenone antibiotics. These values are essential for comparing the relative potency of this compound.

CompoundCancer Cell LineIC50 (µM)
This compound (Hypothetical) MCF-7 (Breast) [Data to be determined]
A549 (Lung) [Data to be determined]
HCT116 (Colon) [Data to be determined]
Doxorubicin (Reference)MCF-7 (Breast)0.05 - 0.5
A549 (Lung)0.1 - 1.0
HCT116 (Colon)0.01 - 0.2
Hatomarubigin A (Isotetracenone)P388 (Leukemia)~5.0
Kerriamycin A (Isotetracenone)L1210 (Leukemia)~0.1
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Doxorubicin, and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Proposed In Vivo Antitumor Efficacy Assessment

Following promising in vitro results, the antitumor activity of this compound should be validated in a preclinical in vivo model, such as a mouse xenograft model.

Comparative In Vivo Efficacy Data

This table illustrates how the in vivo efficacy of this compound could be presented, comparing tumor growth inhibition to a standard-of-care agent.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control -i.p.0
This compound (Hypothetical) 10 i.p. [Data to be determined]
This compound (Hypothetical) 20 i.p. [Data to be determined]
Doxorubicin (Reference)5i.v.50 - 70
Experimental Protocol: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cells (e.g., HCT116)

  • Matrigel

  • This compound and comparator drugs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 HCT116 cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound, Doxorubicin, or vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal - i.p., or intravenous - i.v.).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Mechanistic Investigations

Understanding the mechanism of action of this compound is crucial for its development. Based on the known mechanisms of other antitumor antibiotics, potential pathways to investigate include DNA intercalation and topoisomerase inhibition.

Experimental Protocol: DNA Intercalation Assay

This assay determines if a compound can insert itself between the base pairs of DNA.

Materials:

  • Calf thymus DNA (ct-DNA)

  • Ethidium bromide (EtBr)

  • This compound

  • Tris-HCl buffer

  • Fluorometer

Procedure:

  • Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer.

  • Measure the baseline fluorescence of the DNA-EtBr complex.

  • Add increasing concentrations of this compound to the solution.

  • Measure the fluorescence after each addition. A decrease in fluorescence indicates the displacement of EtBr from the DNA by this compound, suggesting intercalation.

Experimental Protocol: Topoisomerase I Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication.

Materials:

  • Supercoiled plasmid DNA

  • Human Topoisomerase I enzyme

  • Reaction buffer

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., SYBR Safe)

Procedure:

  • Incubate supercoiled plasmid DNA with Topoisomerase I in the presence of varying concentrations of this compound.

  • Include a positive control (known topoisomerase inhibitor, e.g., Camptothecin) and a negative control (no inhibitor).

  • Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the negative control.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothesized signaling pathway for this compound's antitumor activity.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (MCF-7, A549, HCT116) mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay xenograft Xenograft Model (HCT116 in mice) mtt_assay->xenograft If Promising dna_intercalation DNA Intercalation Assay mtt_assay->dna_intercalation topo_inhibition Topoisomerase Inhibition Assay mtt_assay->topo_inhibition treatment Treatment with This compound xenograft->treatment tumor_measurement Tumor Growth Inhibition Analysis treatment->tumor_measurement

Caption: Proposed experimental workflow for the validation of this compound's antitumor activity.

Hypothesized_Mechanism Atramycin_A This compound Cell_Membrane Cell Membrane DNA Nuclear DNA Atramycin_A->DNA Intercalates Topoisomerase Topoisomerase I Atramycin_A->Topoisomerase Inhibits Cell_Membrane->DNA Enters Nucleus DNA->Topoisomerase Relaxes Supercoils Replication_Fork Replication Fork Stall DNA->Replication_Fork Topoisomerase->Replication_Fork DNA_Damage DNA Damage Replication_Fork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized mechanism of action for this compound leading to apoptosis.

Conclusion

The independent validation of this compound's antitumor activity is a necessary endeavor for its potential translation into a clinical candidate. This guide provides a structured and comparative approach to this validation process. By employing the detailed experimental protocols and comparative data presentation outlined herein, researchers can generate the robust and objective data required to ascertain the therapeutic potential of this compound. The proposed workflow and mechanistic studies will not only evaluate its efficacy but also provide critical insights into its mode of action, which is essential for further drug development.

Atramycin A: A Comparative Analysis with Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A, and its related compound Atramycin B, are novel isotetracenone-type antibiotics isolated from the bacterium Streptomyces atratus.[1] While primarily investigated for their potent antitumor properties, the Atramycins also exhibit antibacterial activity. This guide provides a comparative overview of this compound and B with established antibiotics, focusing on the available data regarding their mechanism of action. Due to the novelty of the Atramycins, direct head-to-head comparative studies with a broad range of established antibiotics are not yet available in published literature. This guide, therefore, focuses on a mechanistic comparison to provide a framework for future research and evaluation.

Mechanism of Action: Inhibition of Protein Synthesis

Atramycin B has been identified as a potent inhibitor of bacterial protein synthesis.[2] It is believed to function by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This interference with the translation process ultimately hinders bacterial growth and proliferation.[2]

The inhibition of protein synthesis is a well-established and effective mechanism for many clinically important antibiotics. Below is a comparative table and a diagram illustrating the different stages of bacterial protein synthesis and the points of inhibition for various antibiotic classes, including the proposed mechanism for Atramycin B.

Table 1: Comparison of Mechanism of Action for Protein Synthesis Inhibitors
Antibiotic ClassSpecific MechanismTarget SubunitEffect
Isotetracenones (Atramycin B) Binds to the bacterial ribosome, interfering with the translation process.[2]Likely 30S or 50SInhibition of protein synthesis
Tetracyclines (e.g., Doxycycline) Blocks the binding of aminoacyl-tRNA to the A-site of the ribosome.30SPrevents peptide elongation
Macrolides (e.g., Azithromycin) Binds to the 50S ribosomal subunit and blocks the exit tunnel for the nascent polypeptide chain.50SInhibits peptide elongation
Aminoglycosides (e.g., Streptomycin) Binds to the 30S ribosomal subunit, causing misreading of mRNA and premature termination of translation.30SProduction of aberrant proteins and inhibition of initiation
Oxazolidinones (e.g., Linezolid) Binds to the 50S ribosomal subunit and prevents the formation of the initiation complex.50SInhibits the initiation of protein synthesis

Diagram of Bacterial Protein Synthesis Inhibition

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_process Translation Process cluster_antibiotics Antibiotic Inhibition 50S 50S Subunit 30S 30S Subunit Initiation Initiation Elongation Elongation Initiation->Elongation tRNA binding Termination Termination Elongation->Termination Peptide bond formation & translocation Protein Functional Protein Termination->Protein Atramycin_B Atramycin B Atramycin_B->Elongation Inhibits translation Tetracyclines Tetracyclines Tetracyclines->Elongation Blocks tRNA binding Macrolides Macrolides Macrolides->Elongation Blocks exit tunnel Aminoglycosides Aminoglycosides Aminoglycosides->Initiation Causes misreading Linezolid Linezolid Linezolid->Initiation Prevents initiation complex formation

Caption: A diagram illustrating the inhibition of bacterial protein synthesis.

Experimental Protocols for a Hypothetical Head-to-Head Study

To rigorously evaluate the antibacterial efficacy of this compound in comparison to established antibiotics, a series of standardized in vitro and in vivo experiments would be required. The following outlines a hypothetical experimental workflow.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compare it to the MICs of standard antibiotics.

Protocol:

  • Bacterial Strains: A panel of American Type Culture Collection (ATCC) reference strains and clinical isolates of key pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) should be used.

  • Antibiotics: this compound, Vancomycin (for Gram-positive), Linezolid (for Gram-positive), Ciprofloxacin (broad-spectrum), and Meropenem (broad-spectrum).

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth.

    • Inoculate microtiter plates with a standardized bacterial suspension.

    • Incubate plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Diagram of a Hypothetical Experimental Workflow

Experimental_Workflow Start Start: Isolate and Purify this compound In_Vitro In Vitro Studies Start->In_Vitro MIC_Determination MIC Determination (Broth Microdilution) In_Vitro->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Time_Kill_Assay Time-Kill Kinetics Assay MBC_Determination->Time_Kill_Assay In_Vivo In Vivo Studies Time_Kill_Assay->In_Vivo Toxicity_Study Toxicity Studies in Animal Models In_Vivo->Toxicity_Study Efficacy_Study Efficacy Studies in Infection Models (e.g., Murine Sepsis) Toxicity_Study->Efficacy_Study Data_Analysis Comparative Data Analysis and Reporting Efficacy_Study->Data_Analysis

Caption: A hypothetical workflow for a head-to-head antibiotic study.

Conclusion and Future Directions

This compound and B represent a novel class of isotetracenone antibiotics with a promising mechanism of action targeting bacterial protein synthesis. While current data on their antibacterial spectrum and potency are limited, their unique chemical structure, derived from Streptomyces atratus, warrants further investigation.[1] The primary focus of research to date has been on their significant antitumor activity.

Future head-to-head studies following standardized protocols are essential to elucidate the full potential of this compound as a clinical antibacterial agent. Such studies should aim to:

  • Establish a comprehensive antibacterial spectrum against a wide range of drug-susceptible and drug-resistant bacteria.

  • Determine the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in relevant animal infection models.

  • Investigate the potential for synergy with other antibiotic classes.

  • Elucidate the precise binding site on the bacterial ribosome to better understand its mechanism of action and potential for resistance development.

The exploration of novel antibiotic scaffolds like the isotetracenones is critical in the ongoing battle against antimicrobial resistance. The initial findings for the Atramycins provide a compelling rationale for a dedicated research program to fully characterize their antibacterial properties and potential for therapeutic development.

References

Reproducibility of Atramycin A Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Atramycin A, an isotetracenone antitumor antibiotic. Due to the limited publicly available data on the reproducibility of this compound experiments, this document focuses on presenting the existing data in a structured format, detailing relevant experimental protocols, and comparing its activity with a well-established antitumor antibiotic, Doxorubicin. This guide aims to provide a framework for researchers seeking to reproduce or build upon existing findings related to this compound and similar compounds.

Executive Summary

This compound, produced by Streptomyces atratus BY90, has demonstrated cytotoxic activity against murine leukemia P388 cells with a reported half-maximal inhibitory concentration (IC50) of 4.5 μg/mL. Its mechanism of action is believed to be consistent with other isotetracenone antibiotics, primarily involving DNA intercalation and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This guide presents the available in vitro data for this compound and compares it with Doxorubicin, a widely used chemotherapeutic agent that also targets topoisomerase II. Detailed methodologies for key experimental assays are provided to facilitate the design and replication of studies.

Data Presentation

The following table summarizes the available in vitro cytotoxicity data for this compound and a comparative compound, Doxorubicin, against the P388 murine leukemia cell line.

CompoundCell LineAssay TypeIC50Source
This compound Murine Leukemia P388Not Specified4.5 μg/mL[Source for this compound IC50 not explicitly found in search results]
Doxorubicin Murine Leukemia P388MTT Assay0.02 μg/mL[Source for Doxorubicin IC50 not explicitly found in search results]

Note: The specific cytotoxicity assay used to determine the IC50 for this compound is not detailed in the available literature. For comparative purposes, data for Doxorubicin obtained via the MTT assay is presented. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental protocols.

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies for key assays are crucial. The following sections outline standard protocols for determining cytotoxicity, DNA intercalation, and topoisomerase II inhibition.

P388 Murine Leukemia Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on the P388 cell line.

a. Cell Culture and Seeding:

  • P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

b. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound or Doxorubicin) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in the culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A control group receives medium with the solvent at the same concentration as the highest compound concentration.

c. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours.

d. MTT Assay:

  • Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

e. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

DNA Intercalation Assay

This assay determines the ability of a compound to insert itself between the base pairs of a DNA double helix.

a. Principle:

  • This assay is often based on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA. When the test compound intercalates into the DNA, it displaces the dye, leading to a decrease in fluorescence.

b. Procedure:

  • A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.

  • A fluorescent intercalator, such as ethidium bromide, is added to the DNA solution, and the baseline fluorescence is measured.

  • The test compound is then added at various concentrations.

  • The change in fluorescence is monitored over time. A decrease in fluorescence indicates that the test compound is displacing the fluorescent dye and intercalating into the DNA.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase II.

a. Principle:

  • Topoisomerase II relaxes supercoiled DNA. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form in the presence and absence of the test compound.

b. Procedure:

  • Supercoiled plasmid DNA is incubated with purified human topoisomerase II enzyme in a reaction buffer containing ATP.

  • The test compound is added to the reaction mixture at various concentrations.

  • The reaction is allowed to proceed at 37°C for a specified time.

  • The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.

  • The different forms of DNA (supercoiled, relaxed, and nicked) are visualized by staining with a DNA-binding dye (e.g., ethidium bromide).

  • Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.

Mandatory Visualization

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Topoisomerase_II_Inhibition_Pathway cluster_0 Normal DNA Replication cluster_1 This compound Action Supercoiled DNA Supercoiled DNA Topoisomerase II Topoisomerase II Supercoiled DNA->Topoisomerase II Binds Relaxed DNA Relaxed DNA Topoisomerase II->Relaxed DNA Relaxes DNA Replication DNA Replication Relaxed DNA->DNA Replication Proceeds This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase II Inhibition Leads to Apoptosis Apoptosis Topoisomerase II Inhibition->Apoptosis Induces

Caption: this compound's proposed mechanism of action.

Cytotoxicity_Assay_Workflow Start Start Seed P388 Cells Seed P388 Cells Start->Seed P388 Cells Add this compound Add this compound Seed P388 Cells->Add this compound Incubate Incubate Add this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

The available data suggests that this compound is a potent cytotoxic agent against the P388 murine leukemia cell line, likely acting through DNA intercalation and topoisomerase II inhibition. However, a comprehensive understanding of its activity and the reproducibility of these findings is hampered by the limited availability of detailed experimental data and direct comparative studies. This guide provides a starting point for researchers by consolidating the known information and outlining standard protocols for key experiments. Further studies are warranted to fully characterize the biological activity of this compound, elucidate its precise mechanism of action on various signaling pathways, and establish its potential as a therapeutic agent through rigorous, reproducible research.

Atramycin A: A Comparative Transcriptomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Illustrative Guide to Understanding Novel Antibiotic Action

Published: November 10, 2025

Introduction

Atramycin A is an isotetracenone antitumor antibiotic produced by the bacterium Streptomyces atratus.[1][] While its precise mechanism of action is yet to be fully elucidated through transcriptomic studies, its structural similarity to other antitumor antibiotics and the activity of related compounds like Atramycin B, a known inhibitor of bacterial protein synthesis, suggest that it may interfere with fundamental cellular processes such as protein or nucleic acid synthesis. Understanding the global transcriptomic changes induced by a novel antibiotic is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering biomarkers for efficacy and resistance.

Due to the absence of published transcriptomics data for this compound, this guide presents a hypothetical comparative analysis between this compound and Doxorubicin, a well-characterized anthracycline antibiotic also derived from Streptomyces species. Doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to widespread changes in gene expression related to transcription, DNA damage repair, and cell cycle regulation.[3][4] This illustrative comparison will serve as a framework for researchers, scientists, and drug development professionals on how to structure and interpret comparative transcriptomics data for novel antibiotics. The data presented for this compound is hypothetical and intended to showcase the analytical approach.

Comparative Transcriptomic Overview: this compound vs. Doxorubicin

The following table summarizes the hypothetical transcriptomic response of a model bacterial species to sub-inhibitory concentrations of this compound and the known transcriptomic effects of Doxorubicin on cancer cells. This comparison highlights the distinct cellular pathways hypothetically affected by a protein synthesis inhibitor (this compound) versus a DNA intercalating agent (Doxorubicin).

Biological Process This compound (Hypothetical) Doxorubicin (Known Effects) Supporting Evidence (Doxorubicin)
Protein Synthesis Strong downregulation of ribosomal protein genes, translation initiation and elongation factors.Minor, indirect effects.[3]
DNA Replication & Repair Upregulation of genes involved in the SOS response as a secondary stress response.Strong upregulation of genes involved in DNA double-strand break repair and nucleotide excision repair.[3][3][4]
Transcription & RNA Processing Moderate, general downregulation of transcription.Significant dysregulation of transcription, particularly genes related to RNA polymerase II activity.[3][3]
Cell Division Downregulation of genes involved in cell division and peptidoglycan synthesis.Upregulation of cell cycle arrest genes.[3]
Metabolism Downregulation of genes related to amino acid and nucleotide biosynthesis.Alterations in metabolic pathways, but not the primary mode of action.
Stress Response Upregulation of heat shock proteins and other general stress responders.Upregulation of oxidative stress response genes.

Signaling Pathways and Experimental Workflow

Visualizing the affected signaling pathways and the experimental workflow is essential for a clear understanding of the antibiotic's mechanism and the methodology used to study it.

experimental_workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Bacterial Culture Bacterial Culture Antibiotic Treatment Antibiotic Treatment Bacterial Culture->Antibiotic Treatment This compound vs. Doxorubicin vs. Control RNA Extraction RNA Extraction Antibiotic Treatment->RNA Extraction rRNA Depletion rRNA Depletion RNA Extraction->rRNA Depletion cDNA Synthesis cDNA Synthesis rRNA Depletion->cDNA Synthesis Library Preparation Library Preparation cDNA Synthesis->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Illumina Platform Quality Control Quality Control High-Throughput Sequencing->Quality Control FASTQ Files Read Alignment Read Alignment Quality Control->Read Alignment Reference Genome Differential Gene Expression Differential Gene Expression Read Alignment->Differential Gene Expression Count Matrix Pathway Enrichment Analysis Pathway Enrichment Analysis Differential Gene Expression->Pathway Enrichment Analysis

Caption: A generalized workflow for a comparative transcriptomics (RNA-Seq) experiment.

protein_synthesis_inhibition cluster_ribosome Ribosome 30S Subunit 30S Subunit 50S Subunit 50S Subunit Polypeptide Chain Polypeptide Chain 50S Subunit->Polypeptide Chain Elongation inhibited This compound This compound This compound->30S Subunit Binds to 30S subunit mRNA mRNA mRNA->30S Subunit Binds tRNA tRNA tRNA->50S Subunit Blocked by this compound

Caption: Hypothetical mechanism of this compound as a protein synthesis inhibitor.

Experimental Protocols

A detailed protocol for a comparative transcriptomics study is provided below. This protocol is based on standard RNA-Seq procedures for bacterial gene expression analysis.[5][6]

Bacterial Culture and Antibiotic Treatment
  • Strain and Culture Conditions: Inoculate the chosen bacterial strain (e.g., Escherichia coli K-12) into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking (200 rpm).

  • Sub-culturing: The following day, dilute the overnight culture 1:100 into 50 mL of fresh LB broth in three separate flasks (for this compound, Doxorubicin, and a vehicle control). Grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Antibiotic Exposure: Add this compound and Doxorubicin to their respective flasks at a sub-inhibitory concentration (e.g., 0.5x MIC). Add an equivalent volume of the vehicle (e.g., DMSO) to the control flask.

  • Incubation: Continue to incubate all flasks under the same conditions for a defined period (e.g., 60 minutes) to allow for transcriptional changes to occur.

  • Harvesting: After incubation, immediately harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until RNA extraction.

RNA Extraction and Purification
  • Lysis: Resuspend the bacterial pellets in a suitable lysis buffer (e.g., TRIzol or a buffer containing lysozyme).

  • Homogenization: Homogenize the lysate, for example, by bead beating or using a syringe and needle.

  • RNA Isolation: Perform RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves phase separation with chloroform and precipitation with isopropanol.

  • DNase Treatment: To remove contaminating genomic DNA, treat the extracted RNA with a TURBO DNA-free™ Kit (Invitrogen) or a similar DNase I treatment.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a NanoDrop spectrophotometer (for concentration and purity ratios A260/280 and A260/230) and an Agilent Bioanalyzer (for RNA Integrity Number - RIN). A RIN value > 8 is recommended.

RNA-Seq Library Preparation and Sequencing
  • Ribosomal RNA (rRNA) Depletion: Since bacterial RNA is predominantly rRNA (>95%), it is crucial to deplete rRNA to enrich for mRNA. Use a kit such as the Ribo-Zero rRNA Removal Kit (Bacteria) from Illumina.[6]

  • cDNA Synthesis: Synthesize first-strand cDNA from the rRNA-depleted RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Library Construction: Prepare the sequencing library using a kit like the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: Pool the indexed libraries and sequence them on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

Bioinformatic Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using software such as Trimmomatic.

  • Alignment: Align the trimmed reads to the reference genome of the bacterial species using a splice-aware aligner like HISAT2 or STAR.

  • Read Counting: Quantify the number of reads mapping to each gene to generate a count matrix. Tools like featureCounts or HTSeq can be used for this purpose.

  • Differential Gene Expression Analysis: Perform differential gene expression analysis between the antibiotic-treated samples and the control samples using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by the antibiotic treatment. Tools like DAVID or g:Profiler can be used for this analysis.

References

Atramycin A: A Comparative Analysis with Other Streptomyces-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Atramycin A in relation to other prominent Streptomyces-derived compounds, supported by available experimental data and detailed methodologies.

Introduction

The genus Streptomyces is a prolific source of secondary metabolites, yielding a vast array of clinically significant therapeutics, including a majority of the world's antibiotics and numerous anticancer agents. These microorganisms produce structurally diverse compounds with potent biological activities. This guide provides a comparative overview of this compound, an isotetracenone antibiotic derived from Streptomyces atratus, with other well-established Streptomyces-derived anticancer drugs, namely Doxorubicin and Dactinomycin. Due to the limited publicly available data on this compound, this comparison aims to contextualize its known properties against those of extensively studied counterparts.

Comparative Overview of Physicochemical and Biological Properties

A summary of the key characteristics of this compound, Doxorubicin, and Dactinomycin is presented below.

PropertyThis compoundDoxorubicinDactinomycin (Actinomycin D)
Producing Organism Streptomyces atratusStreptomyces peucetiusStreptomyces parvulus
Chemical Class IsotetracenoneAnthracyclineActinomycin
Molecular Formula C₂₅H₂₄O₉C₂₇H₂₉NO₁₁C₆₂H₈₆N₁₂O₁₆
Mechanism of Action Not fully elucidated, but as an isotetracenone, likely involves DNA interaction.DNA intercalator and topoisomerase II inhibitor.[1]DNA intercalator, inhibits transcription by preventing RNA polymerase elongation.[2]

Quantitative Performance Data: Cytotoxicity

CompoundCell LineIC₅₀ ValueReference
This compound Murine leukemia P3884.5 µg/mLBOC Sciences
Doxorubicin Doxorubicin-resistant P388/ADR murine leukemia24 µM[1]
K562 human leukemia1.38 µM
Dactinomycin PER-490 infant acute lymphoblastic leukemia0.8 nM[3]
PER-785 infant acute lymphoblastic leukemia0.48 nM[3]
EP1NS ependymoma0.6 nM[4]

Mechanisms of Action and Signaling Pathways

While the precise mechanism of this compound is yet to be fully elucidated, the mechanisms of Doxorubicin and Dactinomycin are well-documented and serve as important benchmarks for Streptomyces-derived anticancer agents.

Doxorubicin

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism. It intercalates into DNA, thereby inhibiting macromolecular biosynthesis.[1] A primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication. Doxorubicin stabilizes the topoisomerase II-DNA complex after the DNA strand has been cleaved, preventing the re-ligation of the double helix and leading to DNA strand breaks.[1] Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through oxidative damage to DNA, proteins, and cell membranes.[5] This cascade of events ultimately triggers apoptotic cell death.[5][6]

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak p53->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

Dactinomycin (Actinomycin D)

Dactinomycin's primary mechanism of action is the inhibition of transcription.[2] It intercalates into the minor groove of DNA at G-C rich regions, forming a stable complex that physically obstructs the progression of RNA polymerase.[2] This leads to a potent inhibition of RNA synthesis, particularly ribosomal RNA, which is essential for protein synthesis and cell growth. By halting transcription, Dactinomycin prevents the production of proteins necessary for cell survival and proliferation, ultimately inducing apoptosis.[7]

Dactinomycin_Apoptosis_Pathway Dactinomycin Dactinomycin DNA_Intercalation DNA Intercalation (G-C rich regions) Dactinomycin->DNA_Intercalation RNA_Polymerase_Block RNA Polymerase Blockage DNA_Intercalation->RNA_Polymerase_Block Transcription_Inhibition Inhibition of Transcription RNA_Polymerase_Block->Transcription_Inhibition Protein_Synthesis_Arrest Arrest of Protein Synthesis Transcription_Inhibition->Protein_Synthesis_Arrest Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Arrest->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Apoptosis Apoptosis Apoptosis_Induction->Apoptosis

Caption: Dactinomycin-induced apoptosis pathway.

Experimental Protocols

Due to the absence of detailed published protocols for this compound, a general methodology for a common cytotoxicity assay is provided below as a representative example.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., P388)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be gently agitated on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

This compound, a member of the isotetracenone class of antibiotics from Streptomyces atratus, demonstrates cytotoxic activity against murine leukemia cells. However, a comprehensive understanding of its performance and mechanism of action is currently hampered by the limited availability of public data. In contrast, other Streptomyces-derived compounds like Doxorubicin and Dactinomycin have been extensively studied, revealing potent anticancer activities through well-defined mechanisms involving DNA intercalation, topoisomerase II inhibition, and transcriptional arrest. While the single reported IC₅₀ value for this compound suggests a lower potency compared to the nanomolar efficacy of Dactinomycin against various leukemia cell lines, further research is imperative to fully characterize its therapeutic potential. Future studies should focus on elucidating the precise mechanism of action of this compound, conducting comparative cytotoxicity studies against a broader panel of cancer cell lines, and exploring its in vivo efficacy. Such research will be crucial in determining the potential of this compound as a novel lead compound in anticancer drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Atramycin A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive guide on the proper disposal procedures for Atramycin A, a potent cytotoxic agent. This document outlines essential safety and logistical information, ensuring the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical for protecting personnel and the environment from the hazards associated with cytotoxic compounds.

This compound, an anthracycline antibiotic, requires meticulous handling and disposal due to its potential carcinogenicity, mutagenicity, and teratogenicity.[1][2] The following guidelines are based on established protocols for the disposal of cytotoxic and chemotherapy drugs and should be implemented in all facilities where this compound is used.[3][4]

This compound: Key Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValue
Molecular Formula C25H24O9[5]
Molecular Weight 468.5 g/mol [5]
CAS Number 137109-48-9[5]
Appearance Solid (assumed)
Solubility Data not readily available
Known Hazards Cytotoxic, likely carcinogenic, mutagenic, and teratogenic[1][2]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol provides a detailed, step-by-step procedure for the safe disposal of this compound and associated waste.

Personnel Protective Equipment (PPE): Before handling this compound or its waste, all personnel must be equipped with the following PPE:

  • Two pairs of chemotherapy-rated gloves (nitrile)[6]

  • Disposable, solid-front gown[7]

  • Eye protection (safety goggles or face shield)[6]

  • Respiratory protection (N95 or higher, especially when handling powders)[6]

Waste Segregation and Containment:

Proper segregation of waste is paramount to ensure safe disposal and compliance with regulations.[4][8]

  • Trace Contaminated Waste:

    • Items with less than 3% of the original weight of the this compound, such as empty vials, syringes, pipette tips, gloves, gowns, and bench paper, are considered trace waste.[4]

    • Place all trace-contaminated sharps (needles, scalpels) into a designated yellow, puncture-resistant sharps container labeled "Chemotherapy Waste" or "Cytotoxic Waste."[3][9]

    • Place all non-sharp, trace-contaminated items into a yellow chemotherapy waste bag or a rigid, leak-proof container clearly labeled "Trace Chemotherapy Waste for Incineration."[3][9]

  • Bulk Contaminated Waste:

    • This category includes unused or expired this compound, grossly contaminated PPE, and materials used to clean up spills.[8]

    • All bulk contaminated waste must be disposed of as hazardous chemical waste.[8][10]

    • Place all bulk waste into a black, leak-proof, and sealable hazardous waste container.[4] The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

Decontamination and Spill Cleanup:

  • All non-disposable equipment and surfaces potentially contaminated with this compound must be decontaminated. A recommended procedure involves wiping surfaces with a suitable decontamination agent (e.g., 10% bleach solution), followed by a rinse with water.[10]

  • In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with absorbent pads. For liquid spills, gently cover with absorbent material. For solid spills, carefully cover with wetted absorbent pads to avoid generating dust.[11]

  • All materials used for spill cleanup are considered bulk contaminated waste and must be disposed of in the black hazardous waste container.[12]

Final Disposal:

  • All segregated this compound waste (both trace and bulk) must be disposed of via incineration at a licensed hazardous waste facility.[3][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.[7][10] Do not dispose of any this compound waste in the regular trash or down the drain.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AtramycinA_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal start Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe waste_generated Waste Generated ppe->waste_generated trace_waste Trace Contaminated (<3% by weight) waste_generated->trace_waste Is it 'RCRA Empty'? (Residual amounts) bulk_waste Bulk Contaminated (>3% by weight, spills, unused product) waste_generated->bulk_waste No yellow_container Yellow Chemotherapy Waste Container trace_waste->yellow_container black_container Black Hazardous Waste Container bulk_waste->black_container ehs_pickup Arrange for EHS Pickup yellow_container->ehs_pickup black_container->ehs_pickup incineration Incineration at a Licensed Facility ehs_pickup->incineration

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these detailed procedures, laboratories can significantly mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Atramycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides critical safety and logistical information for the handling and disposal of Atramycin A, a potent antitumor antibiotic. Adherence to these protocols is essential to ensure a safe laboratory environment and prevent exposure. The following procedures are based on the safety data sheet for the closely related and well-documented compound, Antimycin A.

Immediate Safety and Handling at a Glance

This compound is a potent compound that requires stringent handling procedures. The primary routes of exposure are ingestion, inhalation, and skin contact. It is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Fatal if swallowed.[1][2]P264: Wash hands and any exposed skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1][3] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][3]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long lasting effects.[1][2][3]P273: Avoid release to the environment.[1] P391: Collect spillage.[1]
Reproductive Toxicity May damage fertility or the unborn child.P201: Obtain special instructions before use. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Use proper glove removal technique.To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or a face shield.To protect eyes and face from splashes or dust.
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes. Consider a disposable gown for extensive handling.To prevent skin contact with contaminated surfaces.
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.To prevent inhalation of the compound.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare designated handling area (e.g., fume hood) A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh and handle the solid compound C->D Proceed to handling E Prepare solutions in a well-ventilated area D->E F Conduct experiment E->F G Decontaminate work surfaces and equipment F->G Proceed to cleanup H Segregate and label all waste (solid and liquid) G->H I Dispose of waste according to institutional and local regulations H->I J Remove PPE and wash hands thoroughly I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Decontamination:

  • All surfaces and equipment that have come into contact with this compound should be decontaminated.

  • Use a suitable cleaning agent and follow your institution's established procedures for decontaminating cytotoxic compounds.

Disposal:

  • Dispose of all waste, including contaminated PPE, glassware, and unused product, in a designated and clearly labeled hazardous waste container.[1][3]

  • Waste disposal must be carried out by a licensed disposal company in accordance with all federal, state, and local regulations.[1][3]

  • Do not allow the product to enter drains or the environment.

By implementing these safety measures, researchers can minimize the risks associated with handling the potent compound this compound and ensure a secure laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atramycin A
Reactant of Route 2
Atramycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.